Dichlorodifluoromethane
Description
Structure
3D Structure
Properties
IUPAC Name |
dichloro(difluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl2F2/c2-1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBRQCKWGAHEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl2F2 | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0048 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | freon-12 | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Haloalkane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020436 | |
| Record name | Dichlorodifluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichlorodifluoromethane appears as a colorless gas having a faint ethereal odor. Shipped as a liquid confined under its own vapor pressure. Contact with the unconfined liquid can cause frostbite. Both components are noncombustible. Can asphyxiate by the displacement of air. Exposure of the closed container to prolonged heat or fire can cause it to rupture violently and rocket., Colorless gas with an ether-like odor at extremely high concentrations; Note: Shipped as a liquefied compressed gas; [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with an ether-like odor at extremely high concentrations., Colorless gas with an ether-like odor at extremely high concentrations. [Note: Shipped as a liquefied compressed gas.] | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichlorodifluoromethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/446 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Dichlorodifluoromethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0048 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/595 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dichlorodifluoromethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0192.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
-21.6 °F at 760 mmHg (NTP, 1992), -29.8 °C, -30 °C, -22 °F | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0048 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/595 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dichlorodifluoromethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0192.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NTP, 1992), In water, 280 mg/L at 25 °C, Soluble in ethanol, ether, acetic acid, Solubility of water in dichlorodifluoromethane, 0.009 wt% at 25 °C, 13.1 wt% amyl chloride; 9.0 wt% benzene; 5.0 wt% bromobenzene; 1.2 wt% bromoform; 8.5 wt% n-butyl alcohol; 13.2 wt% butyl butyrate; 5.2 wt% carbon tetrachloride; 5.5 wt% chloroform; 3.9 wt% alpha-chloronaphthalene; 8.5 wt% cyclohexanone; 6.1 wt% diacetone alcohol; 14.1 wt% dibutyl ether; 8.9 wt% dibutyl oxalate; 6.3 wt% dibutyl tartrate; 3.9 wt% dichloroethyl ether; 7.2 wt% diethyl aniline; 4.7 wt% diethyl phthalate; 6.9 wt% dioxane; 4.7 wt% ethylene dichloride; 7.2 wt% ethylene glycol butyl ether; 7.4 wt% ethylene glycol ethyl ether (all 21.1 °C at 1 atm), 0.28 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, (77 °F): 0.03% | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dichlorodifluoromethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0048 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dichlorodifluoromethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0192.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.35 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.486 at -29.8 °C (liquid), Relative density (water = 1): 1.5, 1.35 at 59 °F, 4.2(relative gas density) | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0048 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/595 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dichlorodifluoromethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0192.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.2 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 4.1 (Air = 1), Relative vapor density (air = 1): 4.2, 4.2 | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0048 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/595 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
5 atm at 61 °F (NTP, 1992), 4,850 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 568, 5.7 atm | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0048 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/595 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dichlorodifluoromethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0192.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas ... [Note: Shipped as a liquified compressed gas] | |
CAS No. |
75-71-8 | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichlorodifluoromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorodifluoromethane [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, dichlorodifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichlorodifluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodifluoromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichlorodifluoromethane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFM06SG1KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dichlorodifluoromethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0048 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/595 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methane, dichlorodifluoro- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/PA7D1F40.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-252 °F (NTP, 1992), -157.1 °C, -158 °C, -252 °F | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dichlorodifluoromethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0048 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DICHLORODIFLUOROMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/595 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dichlorodifluoromethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0192.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Dichlorodifluoromethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of dichlorodifluoromethane (CCl₂F₂), historically known as Freon-12. This document details the prevalent industrial synthesis routes, offers detailed experimental protocols, and presents quantitative data to facilitate comparison and replication.
Core Synthesis Methodologies
The industrial production of this compound has primarily relied on the halogen exchange reaction, famously exemplified by the Swarts reaction. This process involves the fluorination of carbon tetrachloride (CCl₄) using hydrogen fluoride (B91410) (HF). Additionally, alternative methods, such as the chlorinolysis of fluorinated hydrocarbons, have been explored.
Swarts Reaction: Fluorination of Carbon Tetrachloride
The most common method for synthesizing this compound is the liquid-phase fluorination of carbon tetrachloride with anhydrous hydrogen fluoride. This reaction is typically catalyzed by antimony salts, with antimony pentachloride (SbCl₅) being a common choice. The catalyst facilitates the exchange of chlorine atoms for fluorine atoms on the carbon tetrachloride molecule. The reaction proceeds in a stepwise manner, with trichlorofluoromethane (B166822) (CCl₃F) being an intermediate product. By controlling the reaction conditions, the production of this compound can be maximized.
The overall reaction can be summarized as follows:
CCl₄ + 2HF --(SbCl₅ catalyst)--> CCl₂F₂ + 2HCl
A competing reaction that also occurs is:
CCl₄ + HF --(SbCl₅ catalyst)--> CCl₃F + HCl
The catalyst, antimony pentachloride, is activated by hydrogen fluoride to form various antimony chlorofluorides (SbClₓFᵧ), which are the active catalytic species. The reaction temperature, pressure, and the ratio of reactants are critical parameters that influence the yield and selectivity of the desired product.
Alternative Synthesis: Chlorinolysis of Ethylidene Fluoride
An alternative, though less common, industrial synthesis route involves the high-temperature chlorinolysis of ethylidene fluoride (CH₃CHF₂). This process is carried out at temperatures between 550°C and 900°C and results in the simultaneous formation of this compound and carbon tetrachloride.[1]
The reaction is represented by the following equation:
CH₃CHF₂ + 5Cl₂ → CCl₂F₂ + CCl₄ + 4HCl
This method offers a pathway to this compound from different starting materials but requires significantly higher energy input due to the high reaction temperatures.
Quantitative Data on Synthesis Methods
The following tables summarize the key quantitative data for the primary synthesis methods of this compound, based on available literature and patent information.
Table 1: Swarts Reaction Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | Carbon Tetrachloride (CCl₄), Hydrogen Fluoride (HF) | [2][3] |
| Catalyst | Antimony Pentachloride (SbCl₅) or Antimony Trifluoride (SbF₃) with Chlorine | [2][4] |
| Temperature | 70°C - 120°C | [5] |
| Pressure | Superatmospheric, up to 20 atmospheres | [5] |
| Yield of CCl₂F₂ | Varies with conditions; can be optimized to be the major product | [6][7] |
| Selectivity | Dependent on HF to CCl₄ ratio and reaction time | [3] |
| Key Byproducts | Trichlorofluoromethane (CCl₃F), Hydrogen Chloride (HCl) | [6] |
Table 2: Chlorinolysis Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | Ethylidene Fluoride (CH₃CHF₂), Chlorine (Cl₂) | [1] |
| Catalyst | None (thermal process) | [1] |
| Temperature | 650°C - 800°C (preferred range) | [1] |
| Molar Ratio (Cl₂:CH₃CHF₂) | At least 5:1 | [1] |
| Yield of CCl₂F₂ | 36 molar parts from 100 molar parts of ethylidene fluoride (in one example) | [1] |
| Key Byproducts | Carbon Tetrachloride (CCl₄), Hydrogen Chloride (HCl), various chlorinated compounds | [1] |
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis and purification of this compound.
Laboratory-Scale Synthesis via Swarts Reaction
Objective: To synthesize this compound by the catalyzed reaction of carbon tetrachloride and hydrogen fluoride.
Materials:
-
Carbon tetrachloride (CCl₄), anhydrous
-
Hydrogen fluoride (HF), anhydrous
-
Antimony pentachloride (SbCl₅), catalyst
-
Pressurized reaction vessel (autoclave) with stirring mechanism, pressure gauge, and temperature control
-
Gas inlet and outlet ports
-
Condenser cooled with a low-temperature coolant (e.g., dry ice/acetone)
-
Scrubbing towers containing water and a caustic solution (e.g., sodium hydroxide)
-
Gas collection system (e.g., cold trap or gas bag)
Procedure:
-
Catalyst Activation: The reaction vessel is charged with antimony pentachloride. Anhydrous hydrogen fluoride is then carefully introduced into the vessel to activate the catalyst. This is typically done at a temperature range of 30°C to 140°C.[5] The activation process forms antimony chlorofluoride species.
-
Reaction Setup: The reaction vessel is sealed and the temperature is brought to the desired operating range (e.g., 90°C - 100°C).[5]
-
Reactant Addition: Anhydrous carbon tetrachloride and an excess of anhydrous hydrogen fluoride are continuously fed into the reaction vessel. The molar ratio of HF to CCl₄ is a critical parameter to control the product distribution.
-
Reaction: The reaction mixture is stirred vigorously to ensure good contact between the reactants and the catalyst. The pressure in the vessel is maintained at a superatmospheric level (e.g., 10-15 atm).
-
Product Collection: The gaseous product stream, consisting of CCl₂F₂, CCl₃F, unreacted HF, and byproduct HCl, exits the reactor through the gas outlet.
-
Initial Purification: The gas stream is passed through a condenser to liquefy higher boiling point components, which can be returned to the reactor.
-
Final Product Collection: The remaining gas is then passed through the purification train (scrubbing and drying) before the final product is collected in a cold trap.
Purification of this compound
Objective: To purify the crude this compound by removing acidic byproducts and separating it from other chlorofluorocarbons.
Materials:
-
Crude this compound gas stream
-
Scrubbing tower with water
-
Scrubbing tower with a caustic solution (e.g., 5-10% sodium hydroxide)
-
Drying tower with a suitable desiccant (e.g., concentrated sulfuric acid or molecular sieves)
-
Fractional distillation column
-
Low-temperature condenser and receiver
Procedure:
-
Acidic Gas Removal (Scrubbing): The crude gas stream is first passed through a scrubbing tower containing water to remove the bulk of the hydrogen chloride (HCl) and some hydrogen fluoride (HF).
-
Caustic Scrubbing: The gas is then passed through a second scrubbing tower containing a caustic solution (e.g., sodium hydroxide) to neutralize any remaining acidic gases.[8] High removal efficiencies (>99%) for HCl and HF can be achieved under optimal conditions.[9]
-
Drying: The scrubbed gas is passed through a drying tower to remove any entrained water vapor.
-
Fractional Distillation: The dried gas mixture is then cooled and liquefied. The liquid mixture is fed into a fractional distillation column. Due to the difference in boiling points (CCl₃F: 23.7°C, CCl₂F₂: -29.8°C), the components can be separated.[2][6] this compound, being the more volatile component, is collected as the distillate from the top of the column. The distillation is carried out under controlled temperature and pressure to achieve high purity.
-
Final Product: The purified this compound is collected in a cooled receiver.
Diagrams
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Swarts Reaction
Caption: Stepwise fluorination in the Swarts reaction.
References
- 1. US2417059A - Production of this compound - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. US4885416A - Fluorination process - Google Patents [patents.google.com]
- 6. Trichlorofluoromethane | CCl3F | CID 6389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trichlorofluoromethane - Wikipedia [en.wikipedia.org]
- 8. machengineering.com [machengineering.com]
- 9. trevi-env.com [trevi-env.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Dichlorodifluoromethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of dichlorodifluoromethane (CCl₂F₂), a compound historically known as Freon-12 or R-12. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed methodologies for key experimental procedures are outlined, and logical pathways are visualized to enhance understanding.
Physical Properties
This compound is a colorless, non-flammable gas at standard temperature and pressure, with a faint ethereal odor at high concentrations.[1][2][3] It was widely used as a refrigerant and aerosol propellant due to its stability and thermodynamic properties.[4][5]
Quantitative Physical Data
The key physical properties of this compound are summarized in the tables below.
Table 1: General Physical Properties
| Property | Value | Source |
| Molecular Formula | CCl₂F₂ | [2][6][7] |
| Molar Mass | 120.91 g/mol | [2][3][6][8] |
| Appearance | Colorless gas | [1][2][3] |
| Odor | Faint ethereal odor at high concentrations | [1][2][3] |
Table 2: Thermodynamic Properties
| Property | Value | Source |
| Boiling Point (at 1 atm) | -29.8 °C (-21.6 °F) | [4][6] |
| Melting Point | -157.7 °C (-251.9 °F) | [6] |
| Critical Temperature | 111.8 °C (233.2 °F) | [6] |
| Critical Pressure | 40.7 atm | [6] |
| Latent Heat of Vaporization | 166.172 kJ/kg | [9] |
| Specific Heat Capacity (Liquid, 30°C) | 0.21 kJ/kg·K | [4] |
Table 3: Density and Vapor Properties
| Property | Value | Source |
| Density (Liquid, 15°C) | 1.35 g/cm³ | [6] |
| Vapor Density (Air = 1) | 4.2 | [8] |
| Vapor Pressure (at 20°C) | 568 kPa | [7] |
Table 4: Solubility Data
| Property | Value | Source |
| Solubility in Water (25°C) | 0.28 g/L | [3] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and benzene | [5][10] |
Chemical Properties
This compound is chemically stable and non-reactive under normal conditions.[8] However, it can undergo decomposition under specific circumstances, such as exposure to high temperatures or ultraviolet radiation in the upper atmosphere.
Table 5: Chemical and Safety Properties
| Property | Value/Description | Source |
| Chemical Stability | Stable under normal conditions | [8] |
| Reactivity with Water | No reaction | [6] |
| Flammability | Not flammable | [6] |
| Reactivity with Metals | Reacts violently with reactive metals like aluminum | [2] |
| Hazardous Decomposition Products | Hydrogen chloride, hydrogen fluoride, and phosgene (B1210022) in a fire | [11] |
| Ozone Depletion Potential (ODP) | 1.0 (relative to CFC-11) | [12] |
| Global Warming Potential (GWP) | 8100 (relative to CO₂) | [12] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of substances like this compound are often standardized. Below are descriptions of the general methodologies that are employed.
Boiling Point Determination
The boiling point of a volatile liquid like this compound can be determined using several methods:
-
Distillation Method : A simple distillation apparatus is set up with the sample in the distilling flask. The liquid is heated to its boiling point, and the temperature of the vapor that is in equilibrium with the liquid is measured. This method requires a larger sample size (typically >5 mL).
-
Thiele Tube Method : This microscale method uses a small amount of the sample in a small test tube, along with an inverted capillary tube. The apparatus is heated in a Thiele tube containing oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Reflux Method : The sample is heated to reflux in a flask equipped with a condenser. A thermometer is placed in the vapor phase above the boiling liquid to measure the boiling point.
Vapor Pressure Measurement
The vapor pressure of this compound can be measured by the following methods:
-
Static Method : A sample of the substance is placed in a container, and the air is removed. The container is then heated to a specific temperature, and the pressure of the vapor in equilibrium with the liquid is measured directly using a pressure gauge.
-
Dynamic Method (Ebulliometry) : This method involves measuring the boiling point of the liquid at various controlled pressures. The relationship between the boiling temperature and the applied pressure provides the vapor pressure curve.
-
Knudsen Effusion Method : This technique is suitable for substances with low vapor pressures. The rate of effusion of the vapor through a small orifice in a Knudsen cell is measured, and from this, the vapor pressure can be calculated.
Solubility Determination
The solubility of a sparingly soluble gas like this compound in a liquid can be determined by:
-
Shake-Flask Method : A known volume of the solvent (e.g., water) is placed in a sealed container with an excess of the gaseous solute. The container is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved gas in the liquid phase is then determined using analytical techniques such as gas chromatography.
-
Column Elution Method : The solvent is passed through a column packed with a solid support that is saturated with the solute. The solvent becomes saturated with the solute as it passes through the column. The concentration of the solute in the eluted solvent is then measured.
Logical and Signaling Pathways
While "signaling pathways" in the biological sense are not applicable to this compound, its industrial synthesis and atmospheric decomposition represent important logical pathways. These are visualized below using the DOT language.
Industrial Synthesis of this compound
The primary industrial method for producing this compound is the Swarts process, which involves the reaction of carbon tetrachloride with hydrogen fluoride.
Caption: Industrial synthesis of this compound via the Swarts process.
Atmospheric Decomposition of this compound
In the stratosphere, this compound undergoes photolysis by ultraviolet radiation, initiating a catalytic cycle of ozone depletion.
Caption: Atmospheric decomposition of CCl₂F₂ and its role in ozone depletion.
References
- 1. Ozone-Depleting CFC Chemicals Will Reemerge From Ocean by 2075, Study Finds - EcoWatch [ecowatch.com]
- 2. epa.gov [epa.gov]
- 3. This compound (CAS 75-71-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. The science checklist applied: CFCs and the destruction of the ozone layer [undsci.berkeley.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Unexplained increases in five atmospheric CFCs raise concerns | Research | Chemistry World [chemistryworld.com]
- 10. This compound, CCl2F2, one of the chlorofluo- rocarbon - McMurry 8th Edition Ch 11 Problem 36 [pearson.com]
- 11. Chlorodifluoromethane | CHClF2 | CID 6372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
Spectroscopic Profile of Dichlorodifluoromethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for dichlorodifluoromethane (CCl₂F₂), a compound of historical significance in refrigerants and aerosol propellants, and of continued interest in atmospheric chemistry and as a reference compound. This document compiles and details its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data to facilitate its identification and characterization in various research and development applications.
Spectroscopic Data Summary
The following sections and tables summarize the essential spectroscopic data for this compound, providing a quantitative basis for its structural confirmation.
Infrared (IR) Spectroscopy
The gas-phase infrared spectrum of this compound is characterized by strong absorptions in the fingerprint and C-Cl/C-F stretching regions. The vibrational modes are well-defined and have been extensively studied.
Table 1: Infrared Absorption Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Symmetry Species |
| 1159 | C-F asymmetric stretch | b1 |
| 1101 | C-F symmetric stretch | a1 |
| 902 | C-Cl asymmetric stretch | b2 |
| 667 | C-Cl symmetric stretch | a1 |
| 458 | CF₂ scissoring | a1 |
| 446 | CF₂ rocking | b1 |
| 437 | CF₂ wagging | b2 |
| 322 | CF₂ twisting | a2 |
| 262 | CCl₂ scissoring | a1 |
Source: Data compiled from the NIST Chemistry WebBook.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of hydrogen atoms, ¹H NMR spectroscopy is not applicable to this compound. ¹³C and ¹⁹F NMR are the relevant techniques for this molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity |
| ~120-130 | Triplet |
Note: The exact chemical shift can vary depending on the solvent and reference standard. The multiplicity is a triplet due to coupling with the two fluorine atoms.
Table 3: ¹⁹F NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Reference Standard |
| -6.9 | Singlet | CCl₃F |
Source: SpectraBase.[2]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and a distinct isotopic pattern due to the presence of chlorine atoms.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 85 | 100.0 | [C³⁵Cl₂F]⁺ |
| 87 | 65.0 | [C³⁵Cl³⁷ClF]⁺ |
| 120 | 3.0 | [C³⁵Cl₂F₂]⁺ (Molecular Ion) |
| 122 | 2.0 | [C³⁵Cl³⁷ClF₂]⁺ |
| 124 | 0.3 | [C³⁷Cl₂F₂]⁺ |
| 50 | 10.0 | [CF₂]⁺ |
| 35 | 8.0 | [³⁵Cl]⁺ |
| 37 | 2.7 | [³⁷Cl]⁺ |
Source: Data compiled from the NIST Chemistry WebBook.[3]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.
Gas-Phase Infrared (IR) Spectroscopy
Objective: To obtain a high-resolution infrared spectrum of gaseous this compound.
Methodology:
-
Sample Preparation: A certified gas standard of this compound is used. The gas cell, typically a long-path (e.g., 10 cm or longer) cell with infrared-transparent windows (e.g., KBr or ZnSe), is first evacuated to a high vacuum. The gas is then introduced into the cell to a desired pressure, which is monitored with a calibrated pressure gauge.[4]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference.
-
Data Acquisition:
-
A background spectrum of the evacuated gas cell is recorded. This is a single-beam spectrum of the instrument's infrared source and optics.
-
The gas cell is filled with this compound to the desired pressure.
-
A single-beam spectrum of the sample is recorded.
-
The final absorbance or transmittance spectrum is calculated by ratioing the sample spectrum against the background spectrum.
-
-
Data Processing: The resulting spectrum is processed, which may include baseline correction and smoothing. The positions of the absorption bands are then determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹³C and ¹⁹F NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
As this compound is a gas at room temperature, the sample is typically prepared by bubbling the gas through a cold deuterated solvent (e.g., chloroform-d, acetone-d₆) in an NMR tube until a sufficient concentration is reached.
-
Alternatively, a sealed NMR tube containing the deuterated solvent can be cooled in liquid nitrogen, and a known amount of this compound gas can be condensed into the tube. The tube is then sealed while still cold.
-
A reference standard (e.g., tetramethylsilane (B1202638) for ¹³C, CCl₃F for ¹⁹F) is added to the solvent or used as an external reference.
-
-
Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe is used. The probe is tuned to the appropriate frequency for ¹³C or ¹⁹F.
-
Data Acquisition:
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C and the long relaxation times of quaternary carbons, a sufficient number of scans and a suitable relaxation delay are used to obtain a good signal-to-noise ratio.
-
¹⁹F NMR: A standard one-pulse ¹⁹F NMR experiment is performed. ¹⁹F is a highly sensitive nucleus, so a spectrum can be acquired relatively quickly.
-
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the internal or external standard.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of this compound using electron ionization.
Methodology:
-
Sample Introduction:
-
For a gaseous sample like this compound, a gas inlet system is used. The gas is introduced from a lecture bottle or a gas-tight syringe into the mass spectrometer's ion source through a leak valve, which allows for a controlled flow of the gas.
-
Alternatively, if coupled with a gas chromatograph (GC-MS), the sample is injected into the GC, where it is separated from other components before entering the mass spectrometer.[5]
-
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The isotopic pattern for chlorine-containing fragments is a key diagnostic feature.
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for spectroscopic analysis.
Caption: Relationship between spectroscopic techniques and the molecular information obtained for this compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
- 1. This compound [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound [webbook.nist.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Thermodynamic Properties of Dichlorodifluoromethane (Gas Phase): A Technical Guide
An In-depth Technical Guide for Researchers and Scientific Professionals
Introduction
Dichlorodifluoromethane, commonly known as R-12 or Freon-12, is a chlorofluorocarbon (CFC) that was once widely used as a refrigerant and aerosol spray propellant.[1][2] Due to its significant ozone-depleting potential, its production has been phased out under the Montreal Protocol.[3] However, understanding its thermodynamic properties remains crucial for assessing existing systems, for academic research, and for the development of suitable alternatives. This technical guide provides a comprehensive overview of the key thermodynamic properties of this compound in its gas phase, detailed experimental methodologies for their determination, and logical workflows.
Physicochemical Properties
This compound is a colorless, non-flammable gas with a faint ethereal odor at room temperature.[1][3] It is chemically stable under normal conditions.
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | CCl₂F₂ |
| Molar Mass | 120.91 g/mol [1] |
| Boiling Point | -29.8 °C (243.3 K)[1][3] |
| Melting Point | -157.7 °C (115.5 K)[1] |
| Critical Temperature | 112 °C (385 K)[1] |
| Critical Pressure | 4.170 MPa (41.15 bar)[1] |
| Critical Density | 4.789 mol/L[1] |
Thermodynamic Data
The following tables summarize key thermodynamic properties of this compound in the gas phase at various conditions.
Table 2: Isobaric and Isochoric Heat Capacity of this compound Gas
| Temperature (°C) | Specific Heat Capacity at Constant Pressure (Cp) (J/mol·K) | Specific Heat Capacity at Constant Volume (Cv) (J/mol·K) | Heat Capacity Ratio (κ) |
| 30 | 74[1] | 65[1] | 1.138[2] |
The temperature-dependent ideal gas heat capacity can be calculated using the Shomate Equation. The coefficients for this compound are provided by the National Institute of Standards and Technology (NIST).[4][5]
Table 3: Standard Thermodynamic Properties of Formation (25 °C and 1 bar)
| Property | Value |
| Standard Enthalpy of Formation (ΔfH°) | -491.62 kJ/mol[4] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -108.1 kcal/mol (gas) |
| Standard Entropy (S°) | 67.12 cal/deg/mole (gas) |
Table 4: Transport Properties of this compound Gas
| Temperature (°C) | Thermal Conductivity (mW/m·K) | Viscosity (Poise) |
| 0 | 9.46[1][2] | 0.0001168[2] |
| 15 | 9.46 | - |
| 21.1 (70°F) | - | 0.262 centipoise[6] |
Experimental Protocols
The determination of the thermodynamic properties of gases requires precise and well-controlled experimental setups. Below are detailed methodologies for measuring key parameters.
Measurement of Heat Capacity (Calorimetry)
The specific heat capacity of a gas can be determined at constant pressure (Cp) or constant volume (Cv) using calorimetry.
Methodology: Constant-Volume Calorimetry (Bomb Calorimeter)
A bomb calorimeter is suitable for determining the heat capacity of gases at a constant volume.[5]
-
Apparatus:
-
A high-strength, constant-volume stainless steel container (the "bomb").
-
A surrounding water bath (calorimeter) with a known heat capacity.
-
A high-precision thermometer to measure the temperature change of the water bath.
-
An electrical heater to introduce a known amount of energy.
-
A stirrer to ensure uniform temperature distribution in the water.
-
Insulated jacket to minimize heat exchange with the surroundings.
-
-
Procedure:
-
The bomb is evacuated and then filled with a known mass of this compound gas to a specific pressure.
-
The bomb is sealed and placed in the calorimeter, which is filled with a known mass of water.
-
The initial temperature of the water bath is recorded once thermal equilibrium is reached.
-
A known amount of electrical energy (Q) is supplied to the heater within the bomb, causing the temperature of the gas and subsequently the water bath to rise.
-
The final temperature of the water bath is recorded after stirring to achieve thermal equilibrium.
-
The heat capacity of the calorimeter itself is predetermined through a similar experiment with a substance of known heat capacity.
-
-
Data Analysis: The total heat absorbed by the system (gas and calorimeter) is equal to the electrical energy supplied. The heat capacity at constant volume (Cv) is calculated using the following equation: Q = (n * Cv + C_cal) * ΔT Where:
-
Q is the heat supplied by the heater.
-
n is the number of moles of the gas.
-
Cv is the molar heat capacity at constant volume of the gas.
-
C_cal is the heat capacity of the calorimeter.
-
ΔT is the change in temperature.
-
Measurement of Thermal Conductivity (Transient Hot-Wire Method)
The transient hot-wire method is a highly accurate technique for measuring the thermal conductivity of gases.[7][8]
-
Apparatus:
-
A thin platinum wire suspended vertically in a pressure-sealed cell containing the gas sample.[1][9]
-
A power source to apply a step voltage to the wire.
-
A Wheatstone bridge and a high-speed data acquisition system to measure the resistance (and thus temperature) of the wire over time.[2]
-
A pressure vessel to contain the gas at the desired pressure and temperature.[2]
-
-
Procedure:
-
The measurement cell is filled with this compound gas to the desired pressure.
-
The system is allowed to reach thermal equilibrium at the target temperature.
-
A step voltage is applied to the platinum wire, causing it to heat up.
-
The change in the wire's resistance is recorded as a function of time. This is possible because the electrical resistance of platinum is a well-defined function of temperature.
-
The measurement is performed over a very short duration (typically 1 second) to minimize the effects of natural convection.[7]
-
-
Data Analysis: The thermal conductivity (λ) of the gas is determined from the rate of temperature increase of the wire. The temperature rise (ΔT) of the wire is approximately a linear function of the logarithm of time (t), as described by the simplified equation: ΔT ≈ (q / (4πλ)) * ln(t) + C Where:
-
q is the heat generated per unit length of the wire.
-
λ is the thermal conductivity of the gas.
-
C is a constant that depends on the properties of the wire and the gas. By plotting the temperature rise against the natural logarithm of time, the thermal conductivity can be calculated from the slope of the resulting line.[2]
-
Measurement of Vapor Pressure (Static Method)
The static method is a direct way to measure the vapor pressure of a substance in equilibrium with its condensed phase.[10]
-
Apparatus:
-
Procedure:
-
A sample of liquid this compound is placed in the container.
-
The sample is degassed to remove any dissolved air or other volatile impurities.[10] This is often done by freezing the sample, evacuating the headspace, and then thawing the sample to release dissolved gases. This cycle is repeated several times.[10]
-
The container is placed in a constant temperature bath until thermal equilibrium is established.
-
The pressure of the vapor in the headspace is measured using the pressure transducer. This is the vapor pressure at that temperature.
-
The procedure is repeated at different temperatures to obtain a vapor pressure curve.
-
-
Data Analysis: The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation.[11] The Antoine equation is a semi-empirical correlation that is often used to fit vapor pressure data: log₁₀(P) = A - (B / (T + C)) Where P is the vapor pressure, T is the temperature, and A, B, and C are substance-specific constants.[12]
Logical and Experimental Workflows
The following diagrams illustrate the logical relationships between thermodynamic properties and a typical experimental workflow for their determination.
Caption: Interrelationships between fundamental thermodynamic properties.
Caption: Workflow for determining thermodynamic properties of a gas.
Conclusion
This technical guide has provided a detailed overview of the thermodynamic properties of this compound in the gas phase. The tabulated data, derived from reputable sources, offers a valuable resource for researchers and scientists. The outlined experimental protocols provide a foundational understanding of the methodologies employed to determine these critical parameters. While the use of this compound is now restricted, the study of its properties continues to be relevant for both historical context and the ongoing development of more environmentally benign alternatives in refrigeration and other applications.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. fsr.ecm.uwa.edu.au [fsr.ecm.uwa.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Specific heat capacity - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. users.metu.edu.tr [users.metu.edu.tr]
- 7. Transient hot wire method - Wikipedia [en.wikipedia.org]
- 8. Measurement of the thermal conductivity of gases by the transient hot-wire method | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound, CCl2F2, one of the chlorofluo- rocarbon - McMurry 8th Edition Ch 11 Problem 36 [pearson.com]
- 12. Heat Measurement of Calorimeter | Unit & Substances - Lesson | Study.com [study.com]
A Technical Guide to the Historical Research Applications of Dichlorodifluoromethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodifluoromethane (CCl₂F₂), commonly known as Freon-12 or R-12, is a chlorofluorocarbon (CFC) that was first synthesized in the late 1920s.[1] Its unique physical and chemical properties, such as being colorless, odorless, non-toxic, and non-flammable, led to its widespread use in a variety of industrial and commercial applications, most notably as a refrigerant and an aerosol propellant.[1][2] While its production was phased out under the Montreal Protocol due to its detrimental effects on the ozone layer, this compound played a significant, albeit now historical, role in various fields of scientific research.[2][3] This technical guide provides an in-depth look at the historical applications of this compound in research, focusing on its use as a transient tracer in oceanography and its chemical synthesis.
Physical and Chemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound was crucial for its application in research. This data provided the foundation for its use in various experimental setups.
| Property | Value |
| Molecular Formula | CCl₂F₂ |
| Molecular Weight | 120.91 g/mol |
| Boiling Point (at 1 atm) | -29.8 °C (-21.6 °F) |
| Melting Point | -157.7 °C (-251.9 °F) |
| Critical Temperature | 112.0 °C (233.6 °F) |
| Critical Pressure | 4.17 MPa |
| Density (liquid at -29.8°C) | 1.486 g/cm³ |
| Solubility in Water (at 20°C) | 0.286 g/L |
| Ozone Depletion Potential (ODP) | 0.82 |
| Global Warming Potential (GWP, 100-year) | 10,900 |
Table 1: Physical and Chemical Properties of this compound. This table summarizes the key physical and chemical properties of this compound, which underpinned its historical research applications.
Historical Research Application: Transient Tracer in Oceanography
One of the most significant research applications of this compound was its use as a transient tracer to study ocean circulation and mixing processes.[4][5] The concentration of CFCs, including this compound, in the atmosphere increased at a well-documented rate for several decades.[4] This known atmospheric history allowed oceanographers to "date" water masses and trace their movement through the deep ocean. The inert nature of this compound meant that it was not significantly altered by biological or chemical processes in the ocean, making it an excellent marker for physical processes.[6]
Experimental Protocol: Measurement of this compound in Seawater
The World Ocean Circulation Experiment (WOCE), a major international research program, extensively used this compound as a tracer.[5][7] The following protocol is a generalized summary of the methods used during WOCE and other oceanographic studies for the determination of this compound in seawater.
1. Sample Collection:
-
Seawater samples were collected at various depths using Niskin bottles mounted on a CTD (Conductivity, Temperature, and Depth) rosette.
-
To prevent contamination from the atmosphere, water was drawn from the Niskin bottles into glass ampoules or syringes with great care to avoid trapping air bubbles.
-
Samples were typically preserved by adding a small amount of a biocide, such as mercuric chloride, to prevent microbial activity.
2. Sample Analysis via Gas Chromatography:
-
The concentration of this compound in the seawater samples was measured using gas chromatography with an electron capture detector (GC-ECD).[8]
-
Purge and Trap System: A common method for extracting the dissolved this compound from the seawater was a purge and trap system.
-
A known volume of the seawater sample was placed in a purging chamber.
-
An inert gas, such as nitrogen, was bubbled through the sample, stripping the volatile this compound out of the water.
-
The gas stream was then passed through a cold trap (cryotrap) to concentrate the this compound and other dissolved gases.
-
After a set purging time, the cryotrap was rapidly heated, injecting the trapped gases into the gas chromatograph.
-
-
Gas Chromatograph Parameters (Illustrative Example):
-
Column: A packed column (e.g., with a porous polymer) or a capillary column suitable for separating volatile halogenated compounds.
-
Carrier Gas: High-purity nitrogen or argon/methane.
-
Oven Temperature Program: An initial low temperature (e.g., 40°C) held for a few minutes, followed by a temperature ramp to a higher temperature (e.g., 150°C) to elute the compounds of interest.
-
Detector: An electron capture detector (ECD), which is highly sensitive to halogenated compounds like this compound.
-
-
Calibration: The gas chromatograph was calibrated using standard gas mixtures with known concentrations of this compound. These standards were used to create a calibration curve to which the sample peak areas could be compared to determine their concentrations.
3. Data Analysis:
-
The concentration of this compound in the seawater sample was calculated based on the peak area from the gas chromatogram and the calibration curve.
-
By comparing the measured concentration to the known atmospheric history of this compound, researchers could estimate the "age" of the water mass, which is the time since it was last in contact with the atmosphere.
Visualization of the Ocean Tracer Workflow
Caption: Workflow for using this compound as an ocean tracer.
Historical Chemical Synthesis of this compound
The primary industrial method for producing this compound was through the halogen exchange of carbon tetrachloride with hydrogen fluoride (B91410). This process, often referred to as the Swarts reaction, utilized an antimony pentachloride catalyst.
Experimental Protocol: Industrial Synthesis of this compound
The following is a generalized protocol for the industrial production of this compound.
1. Reactants and Catalyst:
-
Carbon Tetrachloride (CCl₄): The primary carbon source.
-
Anhydrous Hydrogen Fluoride (HF): The fluorinating agent.
-
Antimony Pentachloride (SbCl₅): The catalyst. In the reaction environment, it is converted to the active catalyst, antimony chlorofluoride.
2. Reaction Conditions:
-
The reaction was typically carried out in a continuous process in a heated reactor.
-
Temperature: The reaction temperature was generally maintained between 50°C and 150°C.
-
Pressure: The reaction was often conducted under pressure to keep the reactants in the liquid phase.
3. Reaction Steps:
-
Carbon tetrachloride and hydrogen fluoride were fed into the reactor containing the antimony pentachloride catalyst.
-
The halogen exchange reaction occurred, where chlorine atoms on the carbon tetrachloride molecule were replaced by fluorine atoms from the hydrogen fluoride.
-
CCl₄ + 2HF --(SbCl₅)--> CCl₂F₂ + 2HCl
-
-
The reaction produced a mixture of this compound, unreacted starting materials, the byproduct hydrogen chloride (HCl), and other chlorofluorocarbons such as trichlorofluoromethane (B166822) (CCl₃F).
4. Product Separation and Purification:
-
The reaction mixture was passed through a series of distillation columns to separate the desired this compound from the other components.
-
Hydrogen chloride was removed and often neutralized or collected for other industrial uses.
-
Unreacted carbon tetrachloride and hydrogen fluoride were recycled back to the reactor.
-
The final this compound product was further purified to remove any remaining impurities before being compressed and stored as a liquid.
Visualization of the Synthesis Process
Caption: Industrial synthesis of this compound via halogen exchange.
Conclusion
This compound, while now recognized for its significant environmental impact, was a compound of considerable importance in the history of scientific research. Its application as a transient tracer in oceanography provided invaluable data for understanding global ocean circulation patterns, a critical component of climate science. The chemical synthesis of this compound also represents a key development in industrial chemistry. This guide has provided a technical overview of these historical research applications, including the experimental protocols and visualizations of the core processes involved. It serves as a reference for understanding the scientific legacy of this once-ubiquitous compound.
References
- 1. About Ocean Tracer Research | Global Observations of Biogeochemistry and Ocean Physics (GOBOP) [pmel.noaa.gov]
- 2. US2606937A - Manufacture of dichlorodifluoro-methane - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. North Atlantic WOCE Chlorofluorocarbon Data Comparison [ldeo.columbia.edu]
- 5. WOCE: Program Information [woceatlas.tamu.edu]
- 6. people.wou.edu [people.wou.edu]
- 7. WOCE - Euro-Argo ERIC [euro-argo.eu]
- 8. Gas chromatographic/electron capture detection method for determination of chlorinated acids in water: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Decomposition Pathways and Products of Dichlorodifluoromethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodifluoromethane (CCl2F2), a chlorofluorocarbon (CFC) once widely used as a refrigerant and aerosol propellant, is a compound of significant environmental concern due to its high ozone depletion potential. Understanding its decomposition pathways and the resulting products is crucial for environmental remediation, atmospheric modeling, and the development of alternative compounds. This technical guide provides a comprehensive overview of the primary decomposition routes of CCl2F2—thermal, photochemical, and catalytic—detailing the reaction products, and where available, quantitative data. It also outlines typical experimental protocols for studying these decomposition processes.
Core Decomposition Pathways
This compound decomposes through three primary mechanisms: thermal, photochemical, and catalytic degradation. Each pathway is characterized by distinct reaction conditions and a unique profile of decomposition products.
Thermal Decomposition
When subjected to high temperatures, this compound undergoes decomposition, particularly in the presence of oxygen or water. This process is of concern in scenarios such as fires involving materials containing CCl2F2.
Primary Products:
The thermal decomposition of CCl2F2 can lead to the formation of several hazardous compounds. When heated, it emits highly toxic fumes of phosgene (B1210022) (COCl2), hydrogen chloride (HCl), and hydrogen fluoride (B91410) (HF).[1][2] In the presence of moisture, CCl2F2 decomposition can yield hydrofluoric and hydrochloric acids, along with carbonyl fluoride (COF2), which rapidly hydrolyzes to HF and carbon dioxide (CO2).[3] This decomposition can be initiated on contact with flames or red-hot metal surfaces.[3]
Quantitative Data on Thermal Decomposition Products:
Table 1: Key Products of this compound Thermal Decomposition
| Product Name | Chemical Formula | Hazards |
| Phosgene | COCl2 | Highly toxic, corrosive |
| Hydrogen Chloride | HCl | Toxic, corrosive |
| Hydrogen Fluoride | HF | Highly toxic, corrosive |
| Carbonyl Fluoride | COF2 | Toxic, reactive |
| Carbon Dioxide | CO2 | Asphyxiant at high concentrations |
Experimental Protocol for Thermal Decomposition (Pyrolysis):
A common method for studying the thermal decomposition of CCl2F2 involves a flow reactor system.
-
Apparatus: A quartz or corrosion-resistant alloy flow reactor is placed inside a tube furnace equipped with a temperature controller.[3][1] The reactor is connected to a gas delivery system for the reactant (CCl2F2) and any carrier or reactive gases (e.g., nitrogen, air, water vapor). The outlet of the reactor is connected to a series of traps (for condensing products) and analytical instruments.
-
Procedure:
-
A carrier gas (e.g., nitrogen) is flowed through the reactor at a controlled rate.
-
The furnace is heated to the desired decomposition temperature.
-
A known concentration of CCl2F2, often diluted in the carrier gas, is introduced into the reactor.
-
For studies involving hydrolysis or oxidation, water vapor or air is co-fed with the CCl2F2.
-
The reaction is allowed to proceed for a set residence time, determined by the reactor volume and the total gas flow rate.
-
The effluent gas stream is passed through a sampling system for analysis.
-
-
Analysis: The decomposition products are typically identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[1][7] The gas stream can be directly injected into the GC-MS or passed through sorbent tubes to trap the products for later analysis.[8]
Photochemical Decomposition
This compound is chemically inert in the troposphere because it does not absorb solar radiation at wavelengths greater than 290 nm.[3] However, upon reaching the stratosphere, it is subjected to higher energy ultraviolet (UV) radiation, leading to its photodissociation.
Primary Products and Mechanism:
In the stratosphere, CCl2F2 molecules absorb UV radiation, causing the cleavage of a carbon-chlorine bond and the release of a chlorine atom (Cl•).[3][2][8][9]
CCl2F2 + hν (UV) → •CClF2 + Cl•
This initial step is critical as the released chlorine atom can then catalytically destroy ozone (O3) molecules in a cycle:
Cl• + O3 → ClO• + O2 ClO• + O → Cl• + O2
This catalytic cycle allows a single chlorine atom to destroy thousands of ozone molecules, contributing significantly to the depletion of the ozone layer.[2][8]
Quantitative Data on Photochemical Decomposition:
The efficiency of photodissociation is described by the photodissociation quantum yield (Φ), which is the number of molecules dissociated per photon absorbed.[9][10] The maximum photon wavelength that can dissociate the C-Cl and C-F bonds in CCl2F2 are approximately 354 nm and 247 nm, respectively.[11]
Table 2: Photodissociation Parameters for this compound
| Parameter | Value/Products | Significance |
| Primary Photodissociation Products | •CClF2, Cl• | Initiation of ozone depletion |
| Atmospheric Lifetime | ~102 years | Long-term environmental impact |
| Wavelength for C-Cl bond dissociation | < 354 nm | Occurs in the stratosphere |
Experimental Protocol for Photochemical Decomposition Studies:
Studying the photodissociation of CCl2F2 typically involves laboratory-based experiments that simulate stratospheric conditions.
-
Apparatus: A reaction chamber made of a material transparent to UV light (e.g., quartz) is used. A UV light source (e.g., a mercury or xenon lamp) with a specific wavelength output is directed into the chamber. The chamber is connected to a vacuum line to control the pressure and to a gas inlet system for introducing CCl2F2 and other gases. Analytical instruments, such as a mass spectrometer or an absorption spectrometer, are used to monitor the reactants and products.
-
Procedure:
-
The reaction chamber is evacuated to a low pressure.
-
A known partial pressure of CCl2F2 is introduced into the chamber.
-
The chamber is irradiated with UV light of a specific wavelength and intensity.
-
The change in the concentration of CCl2F2 and the formation of products (e.g., chlorine atoms) are monitored over time using spectroscopic techniques.
-
The experiment can be repeated at different wavelengths and pressures to determine the absorption cross-section and quantum yield.
-
-
Analysis: The rate of photodissociation is determined by measuring the decay of the CCl2F2 concentration. The quantum yield can be calculated by comparing the number of molecules dissociated to the number of photons absorbed, which is measured using an actinometer.[12]
Catalytic Decomposition
Catalytic methods offer a promising approach for the controlled destruction of this compound under milder conditions than thermal decomposition. Various solid acid and base catalysts have been investigated for this purpose.
Primary Products:
The products of catalytic decomposition are highly dependent on the catalyst used and the reaction conditions.
-
Solid Base Catalysts: Over solid bases like Na2O/ZrO2 or CaO/ZrO2 in the presence of water vapor and oxygen, the main products are carbon dioxide (CO2) and chlorotrifluoromethane (B1293557) (CClF3).[8]
-
Solid Acid Catalysts: Catalytic hydrolysis over solid acid catalysts such as Al2O3/ZrO2 can also lead to the formation of CO, HCl, and HF, with conversion rates approaching 100% under certain conditions.[13]
-
Plasma Catalysis: In plasma-assisted catalytic systems, the primary byproducts in the presence of oxygen include CO2 and CClF3.[13]
Quantitative Data on Catalytic Decomposition:
Studies have shown high conversion rates for CCl2F2 using catalytic methods. For example, over an MgO/ZrO2 catalyst at 400°C, a hydrolysis rate of 98.03% has been achieved.[14]
Table 3: Products of Catalytic Decomposition of this compound
| Catalyst Type | Reaction Conditions | Major Products | Reference |
| Solid Base (e.g., CaO/ZrO2) | With H2O and O2 | CO2, CClF3 | [8] |
| Solid Acid (e.g., Al2O3/ZrO2) | With H2O | CO, HCl, HF | [13] |
| Solid Base (MgO/ZrO2) | With H2O | CO, HCl, HF | [14] |
Experimental Protocol for Catalytic Decomposition:
Catalytic decomposition studies are often carried out in a fixed-bed reactor.
-
Catalyst Preparation:
-
The catalyst support (e.g., zirconia, alumina) is prepared, often via precipitation or sol-gel methods.
-
The active component (e.g., a metal oxide) is then deposited on the support by impregnation or co-precipitation.
-
The catalyst is then dried and calcined at a specific temperature to achieve the desired crystalline phase and surface area.[15]
-
-
Apparatus: A fixed-bed reactor, typically a quartz or stainless steel tube, is loaded with the catalyst. The reactor is placed in a furnace, and its temperature is controlled. Gas lines for the reactant, carrier gas, and any co-reactants are connected to the reactor inlet. The outlet is connected to analytical instruments.
-
Procedure:
-
The catalyst is placed in the reactor and often pre-treated in a flow of gas (e.g., air or nitrogen) at an elevated temperature to activate it.
-
A carrier gas is passed through the reactor at a controlled flow rate.
-
The furnace is set to the desired reaction temperature.
-
A gaseous mixture of CCl2F2 and any co-reactants (e.g., water vapor, oxygen) is introduced into the reactor.
-
The reaction is run for a specified time, and the effluent gas is continuously or periodically sampled for analysis.
-
-
Analysis: The products are analyzed using techniques such as GC-MS to identify and quantify the various chemical species produced.[7][16][17][18][19]
Conclusion
The decomposition of this compound is a complex process with multiple pathways, each yielding a distinct set of products. Thermal decomposition, occurring at high temperatures, produces highly toxic and corrosive substances. Photochemical decomposition in the stratosphere is the primary driver of its ozone-depleting properties. Catalytic methods, on the other hand, offer a means of controlled destruction, potentially leading to less harmful end products. A thorough understanding of these pathways, supported by robust experimental data, is essential for mitigating the environmental impact of CCl2F2 and for the development of safer, more sustainable chemical alternatives. Further research is needed to obtain more comprehensive quantitative data on product yields under a wider range of conditions to refine our understanding and improve predictive models.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. A New Method for Solid Acid Catalyst Evaluation for Cellulose Hydrolysis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Pyrolysis Temperature on Product Yields and Energy Recovery from Co-Feeding of Cotton Gin Trash, Cow Manure, and Microalgae: A Simulation Study | PLOS One [journals.plos.org]
- 5. Molecular Mechanism Study of the Kinetics and Product Yields during Copyrolysis of Biomass and Solid Wastes: ReaxFF-MD Method Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Solved Freon (CCl2F2) can photodissociate to form Cl and F | Chegg.com [chegg.com]
- 12. 103.83.136.203:802 [103.83.136.203:802]
- 13. researchgate.net [researchgate.net]
- 14. Catalytic hydrolysis of CHClF<sub>2</sub> and CCl<sub>2</sub>F<sub>2</sub> over solid base MgO/ZrO<sub>2</sub> catalyst [yndxxb.ynu.edu.cn]
- 15. Preparation of Solid Catalysts and Its Application for Conversion of Heavy Petroleum Fractions [gavinpublishers.com]
- 16. organomation.com [organomation.com]
- 17. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. spectralworks.com [spectralworks.com]
- 19. Resource Library – Wiley Science Solutions [sciencesolutions.wiley.com]
An In-Depth Technical Guide to the Environmental Fate and Transport of Dichlorodifluoromethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorodifluoromethane (CCl₂F₂), commonly known as CFC-12 or Freon-12, is a synthetic chlorofluorocarbon with a significant and persistent impact on the global environment.[1][2] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its journey from release to its ultimate breakdown in the stratosphere and its effects on the ozone layer. The document includes a summary of its key physicochemical properties, detailed experimental protocols for its detection, and visual representations of its environmental pathways and impacts. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the environmental behavior of halogenated compounds.
Physicochemical Properties of this compound
This compound is a colorless, non-flammable gas with a faint ethereal odor.[2] Its chemical stability, a desirable trait for its industrial applications, is a primary contributor to its environmental persistence.[3] Key quantitative properties of this compound are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | CCl₂F₂ | [2] |
| Molecular Weight | 120.91 g/mol | [2] |
| Boiling Point | -29.8 °C | [2] |
| Water Solubility | 280 mg/L at 25 °C | [2] |
| Vapor Pressure | 5.7 atm at 25 °C | [4] |
| Henry's Law Constant | 0.0025 mol kg⁻¹ bar⁻¹ | [1] |
| Atmospheric Lifetime | ~102-140 years | [3][5][6] |
| Ozone Depletion Potential (ODP) | 1.0 | [3][7] |
| Global Warming Potential (GWP, 100-year) | 10,900-11,200 | [1][8] |
Environmental Fate and Transport
The environmental journey of this compound is characterized by its high volatility, low reactivity in the troposphere, and eventual transport to the stratosphere.
Release and Atmospheric Transport
Historically, this compound was widely used as a refrigerant, aerosol propellant, and foam-blowing agent, leading to its direct release into the atmosphere.[2] Due to its high vapor pressure and low water solubility, it rapidly partitions to the atmosphere upon release.[2]
Although heavier than air, atmospheric mixing processes, such as winds and convection, are far more significant than molecular weight in determining the vertical distribution of gases like CFC-12.[9][10] These processes ensure that this compound becomes well-mixed throughout the troposphere and is eventually transported to the stratosphere.[9][10]
Stratospheric Photodissociation and Ozone Depletion
In the troposphere, this compound is largely inert and does not readily react with hydroxyl radicals, nor does it absorb visible or near-ultraviolet light.[2] However, upon reaching the stratosphere, it is exposed to higher-energy, short-wavelength ultraviolet (UV) radiation (wavelengths below 220 nm).[2] This energy is sufficient to break the carbon-chlorine bonds in the CCl₂F₂ molecule, a process known as photodissociation, which releases chlorine atoms (Cl•).[6][11][12]
These chlorine atoms act as catalysts in the destruction of stratospheric ozone (O₃). A single chlorine atom can destroy thousands of ozone molecules before it is eventually removed from the stratosphere.[3][9] The catalytic cycle proceeds as follows:
-
Initiation: Cl• reacts with O₃ to form chlorine monoxide (ClO) and molecular oxygen (O₂).
-
Propagation: ClO reacts with a free oxygen atom (O) to regenerate the chlorine atom (Cl•) and form another molecule of O₂.
The regenerated chlorine atom is then free to react with another ozone molecule, continuing the cycle of ozone destruction.
Fate in Soil and Water
While the primary environmental concern for this compound is its atmospheric effects, its fate in terrestrial and aquatic systems is also of interest.
-
Water: Due to its low water solubility and high volatility, this compound that enters water bodies is expected to rapidly volatilize into the atmosphere.[2] The estimated volatilization half-lives for a model river and lake are 3 hours and 4 days, respectively.[2] Hydrolysis is not considered a significant degradation pathway.[2]
-
Soil and Sediment: Adsorption of this compound to soil and sediment particles is generally low.[13] However, under anaerobic conditions, such as those found in some sediments and groundwater, this compound can undergo biodegradation.[2][14] Studies have shown that it can be degraded by certain microorganisms in anoxic environments.[2][14]
Experimental Protocols
Accurate measurement of this compound in various environmental matrices is crucial for monitoring its concentrations and understanding its fate.
Measurement of this compound in Air and Water by Gas Chromatography-Electron Capture Detector (GC-ECD)
This method is highly sensitive for detecting halogenated compounds like this compound.
3.1.1. Principle
A sample of air or the headspace of a water sample is injected into a gas chromatograph (GC). The components of the sample are separated based on their boiling points and interaction with the stationary phase of the GC column. As this compound elutes from the column, it enters an electron capture detector (ECD). The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of electrons. Electronegative compounds like this compound capture these electrons, causing a decrease in the current, which is measured as a peak. The area of this peak is proportional to the concentration of this compound in the sample.[15]
3.1.2. Apparatus
-
Gas chromatograph equipped with an electron capture detector (GC-ECD)
-
Capillary column suitable for separating volatile halogenated compounds (e.g., DB-624 or equivalent)
-
Gas-tight syringes for sample injection
-
Sample vials with septa
-
Purge and trap system for water samples
-
Certified gas standards of this compound in nitrogen or air
3.1.3. Procedure for Air Samples
-
Sampling: Collect air samples in evacuated stainless steel canisters or using solid sorbent tubes (e.g., charcoal).
-
Sample Introduction: A known volume of the air sample is injected into the GC using a gas-tight syringe or an automated sampling system.
-
GC-ECD Analysis:
-
Set the GC oven temperature program to achieve separation of this compound from other components. A typical starting temperature is 40°C, held for a few minutes, followed by a ramp to a higher temperature.
-
The carrier gas is typically high-purity nitrogen or argon/methane.
-
The ECD is maintained at a constant temperature, typically around 300°C.
-
-
Quantification: Compare the peak area of this compound in the sample to a calibration curve generated from analyzing certified gas standards of known concentrations.
3.1.4. Procedure for Water Samples (Purge and Trap)
-
Sampling: Collect water samples in glass vials with zero headspace to prevent volatilization.
-
Purge and Trap:
-
A known volume of the water sample is placed in a purging vessel.
-
An inert gas (e.g., helium or nitrogen) is bubbled through the water sample.
-
The volatile this compound is purged from the water and carried into a trap containing an adsorbent material.
-
After a set purging time, the trap is rapidly heated, desorbing the this compound onto the GC column.
-
-
GC-ECD Analysis: The analysis proceeds as described for air samples.
-
Quantification: A calibration curve is prepared by analyzing standards of known aqueous concentrations of this compound.
Photodissociation Studies
The study of this compound's photodissociation is essential for understanding its ozone-depleting mechanism.
3.2.1. Principle
A beam of this compound molecules is crossed with a high-intensity UV laser beam of a specific wavelength in a vacuum chamber. The laser light causes the CCl₂F₂ molecules to photodissociate, producing fragments such as chlorine atoms and CClF₂ radicals. These fragments are then detected, often using another laser-based technique like resonance-enhanced multiphoton ionization (REMPI) coupled with time-of-flight mass spectrometry or velocity map imaging, to determine their identity, speed, and angular distribution.[11][12]
3.2.2. Key Experimental Components
-
Vacuum Chamber: To ensure that the molecules and their fragments do not collide with other gas molecules.
-
Pulsed Molecular Beam Source: To introduce a well-defined beam of this compound molecules into the vacuum chamber.
-
Photolysis Laser: A UV laser (e.g., an excimer laser) to provide the energy for photodissociation.
-
Probe Laser: A tunable laser for ionizing the photofragments for detection.
-
Detector: A time-of-flight mass spectrometer or a velocity map imaging setup to analyze the photofragments.
Determination of Ozone Depletion Potential (ODP)
The ODP of a substance is a relative measure of its potential to destroy stratospheric ozone compared to CFC-11, which is assigned an ODP of 1.
3.3.1. Principle
The ODP is calculated using atmospheric models that simulate the complex chemical and physical processes in the atmosphere.[3] The calculation takes into account factors such as the substance's atmospheric lifetime, the number of chlorine or bromine atoms it contains, and the efficiency of these halogens in destroying ozone.
3.3.2. Calculation Approach
The ODP of a compound 'x' is defined as:
ODPₓ = (Global ozone depletion due to a unit mass emission of x) / (Global ozone depletion due to a unit mass emission of CFC-11)
This calculation involves complex two- and three-dimensional atmospheric chemistry models.[3]
Conclusion
This compound, a once widely used industrial chemical, has a profound and long-lasting impact on the global environment. Its chemical stability allows it to persist in the atmosphere for over a century, leading to its transport to the stratosphere where it is a potent ozone-depleting substance. While its production is now largely phased out under the Montreal Protocol, its legacy continues to influence atmospheric chemistry. A thorough understanding of its environmental fate and transport, facilitated by robust experimental methodologies, is essential for monitoring the recovery of the ozone layer and for informing the development of environmentally benign alternatives.
References
- 1. USGS Groundwater Dating Lab [water.usgs.gov]
- 2. cdc.gov [cdc.gov]
- 3. csl.noaa.gov [csl.noaa.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. health.state.mn.us [health.state.mn.us]
- 7. AMT - Measurements of CFC-11, CFC-12, and HCFC-22 total columns in the atmosphere at the St. Petersburg site in 2009â2019 [amt.copernicus.org]
- 8. Anaerobic Biodegradation of Chloroform and Dichloromethane with a Dehalobacter Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eawag.ch [eawag.ch]
- 11. gcms.cz [gcms.cz]
- 12. measurlabs.com [measurlabs.com]
- 13. This compound | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 15. biorxiv.org [biorxiv.org]
Toxicological Profile of Dichlorodifluoromethane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodifluoromethane (CCl₂F₂), commonly known as CFC-12 or Freon-12, is a chlorofluorocarbon that has seen widespread use as a refrigerant and aerosol propellant.[1] While its impact on the ozone layer has led to a phase-out under the Montreal Protocol, understanding its toxicological profile remains crucial for assessing risks from historical and ongoing exposures, as well as for providing a comparative baseline for the safety assessment of replacement compounds. This technical guide provides a comprehensive overview of the toxicological studies on this compound, with a focus on quantitative data, detailed experimental methodologies, and elucidated mechanisms of toxicity.
Acute and Subchronic Toxicity
This compound generally exhibits low acute and subchronic toxicity.[2] The primary effects observed at high concentrations are central nervous system depression and asphyxia due to the displacement of oxygen.[3][4]
Quantitative Data for Acute and Subchronic Inhalation Exposure
| Species | Exposure Concentration (ppm) | Exposure Duration | Effects Observed | Reference |
| Human | 200,000 | 30 minutes | Eye, pulmonary, and liver effects | [3] |
| Human | 10,000 | 2.5 hours | 7% reduction in standardized psychomotor scores | [4] |
| Human | 1,000 | 8 hours/day, 5 days/week for 17 exposures | No untoward subjective responses or abnormal physiological responses of lungs or heart | [4] |
| Rat | 800,000 (80 pph) | 30 minutes | LC50 | [3] |
| Mouse | 760,000 (76 pph) | 30 minutes | LC50 | [3] |
| Rabbit | 800,000 (80 pph) | 30 minutes | LC50 | [3] |
| Guinea Pig | 800,000 (80 pph) | 30 minutes | LC50 | [3] |
| Rat | 100,000, 200,000, 400,000 | Not specified | Acceleration of heart rate, no EKG abnormalities | [5] |
| Dog, Monkey, Guinea Pig | 200,000 | 7-8 hours/day, 5 days/week for up to 12 weeks | Tremors and ataxia in dogs and monkeys; nasal irritation in guinea pigs | [6] |
Chronic Toxicity and Carcinogenicity
Long-term exposure studies have been conducted to assess the carcinogenic potential of this compound. Overall, it is not classifiable as a human carcinogen (Group 3) by the International Agency for Research on Cancer (IARC).[7]
Quantitative Data for Chronic Inhalation Exposure and Carcinogenicity
| Species | Strain | Exposure Concentration (ppm) | Exposure Duration | Key Findings | Reference |
| Rat | Sprague-Dawley | 1,000 or 5,000 | 4 hours/day, 5 days/week for 104 weeks | No exposure-related cancers | [5] |
| Mouse | Swiss | 1,000 or 5,000 | 4 hours/day, 5 days/week for 78 weeks | No exposure-related cancers | [5] |
Experimental Protocol: Inhalation Carcinogenicity Bioassay (Maltoni et al., 1988)
The carcinogenicity of this compound was evaluated in Sprague-Dawley rats and Swiss mice.[5]
Genotoxicity
This compound has been evaluated in a range of in vitro and in vivo genotoxicity assays. The available data suggest it is not genotoxic.
Summary of Genotoxicity Studies
| Assay Type | System | Metabolic Activation | Result | Reference |
| Reverse Mutation | Salmonella typhimurium (TA1535, TA98, TA1537, TA100) | With and without | Negative | [6] |
| Reverse Mutation | Escherichia coli (WP2uvrA) | With and without | Negative | [6] |
| Gene Mutation | Chinese Hamster Ovary (CHO) HGPRT | With and without | Negative | [6] |
| Cell Transformation | BHK21 cells | With | Negative | [6] |
| Dominant Lethal Mutation | Charles River Rats (F3B generation) | In vivo | Negative | [6] |
| Mutation Rate | Neurospora crassa | With 50% oxygen | Positive | [6] |
| Mutagenicity | Tradescantia | Not specified | Negative | [6] |
Experimental Protocol: Ames Test (Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect mutagenic properties of chemical substances.
Cardiac Sensitization
A significant toxicological concern for many halogenated hydrocarbons, including this compound, is cardiac sensitization. This phenomenon involves an increased sensitivity of the myocardium to the arrhythmogenic effects of epinephrine (B1671497) (adrenaline).[8][9][10]
Quantitative Data for Cardiac Sensitization
| Species | Exposure Concentration (%) | Exposure Duration | Epinephrine Challenge | Outcome | Reference |
| Dog | 7.0 | 30 seconds | Yes | No sensitization | [8] |
| Dog | 13.5 | 30 seconds | Yes | 2 out of 7 dogs showed sensitization (one cardiac arrest) | [8] |
| Dog | 2.5 | 5 minutes | Yes | No sensitization | [8] |
| Dog | 5.0 | 5 minutes | Yes | 5 out of 12 dogs showed sensitization | [8] |
Experimental Protocol: Cardiac Sensitization in Dogs (Reinhardt et al., 1971)
The standard protocol for assessing cardiac sensitization potential involves exposing an animal, typically a dog, to the test substance and then challenging it with an injection of epinephrine.[8]
Proposed Mechanism of Cardiac Sensitization
While a detailed signaling pathway for this compound-induced cardiac sensitization is not fully elucidated, a proposed mechanism involves its effects on cardiac cell membranes.[11] It is suggested that this compound may alter the physical properties of the lipid bilayer, thereby affecting the function of ion channels and potentiating the arrhythmogenic effects of adrenaline.[11] This can lead to an acceleration of latent pacemakers in Purkinje fibers, contributing to the development of arrhythmias.[11]
Reproductive and Developmental Toxicity
Conclusion
This compound possesses low acute and chronic toxicity, and the evidence does not support it being a carcinogen or a genotoxic agent. The primary toxicological concern is cardiac sensitization at high concentrations, a phenomenon characterized by an increased susceptibility to adrenaline-induced arrhythmias. The proposed mechanism for this effect involves the disruption of cardiac cell membrane function. Further research is warranted to fully elucidate the specific signaling pathways involved in its toxicity and to provide more comprehensive data on its reproductive and developmental effects. This information is critical for a complete understanding of the risks associated with this compound and for the development of safer alternatives.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. Cardiac arrhythmias during occupational exposure to fluorinated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Dog Cardiac Sensitization Test - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nationalacademies.org [nationalacademies.org]
- 5. Cell transformation of BHK 21 C 13 cells by various chemicals with and without S-9 mix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 7. Cardiac Sensitization - iodotrifluoromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ecetoc.org [ecetoc.org]
- 9. Neurotoxicologic evaluation of rats after 13 weeks of inhalation exposure to dichloromethane or carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oecd-ilibrary.org [oecd-ilibrary.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Acute neurobehavioral effects in rats from exposure to HFC 134a or CFC 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichlorodifluoromethane Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of dichlorodifluoromethane (CCl₂F₂), also known as R-12 or Freon-12, in a variety of organic solvents. This information is critical for professionals in research and development, particularly in fields where precise control of solvency is paramount. This guide summarizes available quantitative data, details experimental protocols for solubility determination, and provides visual representations of experimental workflows.
Quantitative Solubility Data
This compound exhibits solubility in a range of common organic solvents. The following tables summarize the available quantitative data, expressed in various units, to facilitate comparison and application in experimental design.
Table 1: Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |
| Acetic Acid | 4.5 | 30.9 | [1] |
Qualitative Solubility:
This compound is qualitatively described as being soluble in several organic solvents, including:
Henry's Law Constants
Henry's Law describes the relationship between the partial pressure of a gas above a liquid and the concentration of the gas dissolved in the liquid. The Henry's Law constant (kH) is a fundamental parameter for characterizing gas solubility.
Table 2: Henry's Law Constants for this compound in Alcohols
| Solvent | Temperature (K) | Henry's Law Constant (kH) | Reference |
| Methanol | 283 - 313 | Data available, correlated by Valentiner equation | [5][6] |
| Ethanol | 283 - 313 | Data available, correlated by Valentiner equation | [5][6] |
| 2-Propanol | 283 - 313 | Data available, correlated by Valentiner equation | [5][6] |
Experimental Protocols for Solubility Determination
The determination of gas solubility in liquids can be performed using several established experimental techniques. The choice of method often depends on the desired accuracy, the properties of the solute and solvent, and the experimental conditions. Two primary approaches are the static method and the dynamic method.
Static Method (Isothermal Saturation)
The static method involves establishing a phase equilibrium between the gas and the liquid in a closed system at a constant temperature. The amount of gas dissolved in the liquid is then determined.
Key Experimental Steps:
-
Preparation of the Equilibrium Cell: A known volume of the degassed organic solvent is introduced into a thermostatted equilibrium cell of a known total volume.
-
Introduction of the Gas: A known amount of this compound gas is introduced into the cell.
-
Equilibration: The mixture is agitated (e.g., by stirring) for a sufficient period to ensure that equilibrium is reached between the gas and liquid phases. The temperature of the system is precisely controlled throughout this process.
-
Pressure Measurement: The total pressure inside the equilibrium cell is measured once equilibrium is established.
-
Determination of Dissolved Gas Quantity: The amount of gas dissolved in the liquid phase can be determined by several techniques:
-
Pressure Drop Method: By knowing the initial and final amounts of gas in the vapor phase (calculated from pressure, volume, and temperature using an appropriate equation of state), the amount of dissolved gas can be calculated by mass balance.
-
Analytical Method: A sample of the liquid phase is carefully withdrawn and its composition is determined using an analytical technique such as gas chromatography. This method is often referred to as a "static-analytical" method.
-
Diagram of a Static Equilibrium Cell Workflow:
Dynamic Method
Dynamic methods involve continuously flowing the gas through the liquid until saturation is achieved. The concentration of the gas in the liquid or the off-gas is then measured.
Key Experimental Steps:
-
Saturation Column: A column is filled with a known volume of the organic solvent.
-
Gas Flow: this compound gas, either pure or mixed with an inert carrier gas, is bubbled through the solvent at a controlled flow rate and temperature.
-
Equilibration: The gas is passed through the solvent for a time sufficient to ensure the liquid is saturated with the gas.
-
Analysis:
-
Liquid Phase Analysis: A sample of the saturated liquid is taken and its composition is determined analytically.
-
Gas Phase Analysis: The concentration of the this compound in the outlet gas stream is measured. When this concentration equals the inlet concentration, it is assumed that the liquid is saturated.
-
Diagram of a Dynamic Saturation Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chlorodifluoromethane | CHClF2 | CID 6372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Henry's Law Constants [henry.mpch-mainz.gwdg.de]
The Phase Behavior of Dichlorodifluoromethane: A Technical Guide
An In-depth Analysis of the Phase Diagram of Dichlorodifluoromethane (R-12) Under Varying Pressure Conditions for Researchers and Drug Development Professionals.
This technical guide provides a comprehensive overview of the phase diagram of this compound, a compound historically known as Freon-12 or R-12. While its use has been largely phased out due to its ozone-depleting properties, its well-characterized thermophysical properties make it a valuable case study for understanding phase transitions. This document summarizes key quantitative data, details the experimental protocols used to determine these properties, and presents a visual representation of its phase behavior.
Thermophysical Properties of this compound
The phase behavior of a pure substance is defined by its triple point, critical point, and the phase boundaries for solid, liquid, and vapor states. The following tables summarize these key properties for this compound.
Table 1: Key Phase Points of this compound
| Property | Temperature (°C) | Temperature (K) | Pressure (bar) | Pressure (MPa) |
| Triple Point | -157.05[1] | 116.10[2] | 2.449 x 10⁻⁶[1] | 2.449 x 10⁻⁷ |
| Normal Boiling Point | -29.8[3][4][5] | 243.35[2] | 1.013 | 0.1013 |
| Critical Point | 111.80[1] | 384.95 | 41.25[1] | 4.125[1] |
Table 2: Vapor Pressure of this compound at Various Temperatures
| Temperature (°C) | Vapor Pressure (kPa) |
| -20 | 151[6] |
| 0 | 300[6] |
| 16 | 500[6][7] |
| 20 | 567[6][7] |
| 40 | 960[6][7] |
Experimental Protocols for Phase Diagram Determination
The determination of a substance's phase diagram involves a series of precise experimental measurements. The following sections outline the methodologies for determining the key phase transition points and vapor pressure of this compound.
Vapor-Liquid Equilibrium (VLE) and Vapor Pressure Measurement
Objective: To determine the vapor pressure of this compound at various temperatures.
Methodology: A static or dynamic VLE apparatus is employed.
-
Static Method:
-
A known quantity of high-purity this compound is introduced into an evacuated, thermostatically controlled equilibrium cell of known volume.
-
The cell is heated or cooled to the desired temperature and allowed to reach thermal equilibrium, where the temperature and pressure are constant.
-
The pressure within the cell, which corresponds to the vapor pressure of the substance at that temperature, is measured using a calibrated pressure transducer.
-
This process is repeated at various temperatures to generate a vapor pressure curve.
-
-
Dynamic (Recirculation) Method:
-
The liquid and vapor phases of this compound are continuously recirculated within a closed loop containing an equilibrium chamber.
-
The system is brought to a steady state at a specific temperature and pressure.
-
Samples of the liquid and vapor phases are withdrawn and their compositions are analyzed, although for a pure substance, the primary measurement is the steady-state pressure at a given temperature.
-
Triple Point Determination
Objective: To determine the unique temperature and pressure at which the solid, liquid, and vapor phases of this compound coexist in equilibrium.
Methodology:
-
A sample of high-purity this compound is placed in a sealed, transparent cell.
-
The cell is cooled to just below the expected triple point temperature, causing the substance to solidify.
-
The temperature is then slowly increased while the pressure is monitored.
-
The triple point is identified as the temperature and pressure at which solid, liquid, and vapor are all observed to be in equilibrium. This is a fixed point for a pure substance.
Critical Point Determination
Objective: To determine the critical temperature and pressure of this compound, above which distinct liquid and gas phases do not exist.
Methodology:
-
A small, sealed, high-pressure transparent cell is partially filled with liquid this compound, with the remaining volume occupied by its vapor.
-
The cell is slowly and uniformly heated.
-
As the temperature and pressure increase, the density of the liquid decreases while the density of the vapor increases.
-
The meniscus separating the liquid and vapor phases will become less distinct and eventually disappear at the critical temperature. The pressure at this point is the critical pressure.
-
The disappearance of the meniscus indicates that the properties of the liquid and vapor phases have become identical, and the substance has become a supercritical fluid.
Calorimetry for Enthalpy of Phase Transitions
Objective: To measure the latent heat of vaporization and fusion.
Methodology:
-
A known mass of this compound is placed in a calorimeter.
-
For the heat of vaporization, the liquid is heated at a constant pressure (e.g., atmospheric pressure for the normal boiling point) and the energy required to vaporize the entire sample is measured.
-
For the heat of fusion, the solid is melted at a constant pressure, and the energy absorbed during this phase change is measured.
-
These measurements are crucial for a complete thermodynamic description of the phase transitions.
Logical Relationship of Phase Transitions
References
- 1. "Method of Measuring the Vapor Pressure and Concentration of Fluids usi" by Momin Elhadi Abdalla and Siddharth Pannir [docs.lib.purdue.edu]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. youtube.com [youtube.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. youtube.com [youtube.com]
- 6. Triple point - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Gas Chromatography Methods for Dichlorodifluoromethane (CFC-12) Analysis
Introduction
Dichlorodifluoromethane, commonly known as CFC-12 or Freon-12, is a chlorofluorocarbon (CFC) that was widely used as a refrigerant, aerosol propellant, and foam-blowing agent.[1][2] Due to its significant contribution to the depletion of the stratospheric ozone layer, its production and consumption have been phased out under the Montreal Protocol.[1] However, ongoing emissions from existing "banks" (e.g., old refrigeration equipment and foams) and potential unreported production necessitate continued high-precision monitoring in various environmental matrices, including air, water, and industrial materials.[3][4]
Gas chromatography (GC) is the cornerstone analytical technique for the separation, identification, and quantification of CFC-12.[5] Its high resolution and sensitivity, when coupled with appropriate sample introduction systems and detectors, allow for the accurate measurement of CFC-12 at trace levels (parts per trillion or picomole).[5] This application note details several robust GC-based methods for the analysis of this compound.
Key Analytical Techniques
The choice of GC method is primarily dependent on the sample matrix and the required detection limits.
-
Purge-and-Trap (P&T) GC: This is the standard method for analyzing volatile organic compounds (VOCs), including CFC-12, in aqueous samples like drinking water, groundwater, and wastewater.[6][7][8] An inert gas is bubbled through the water sample, stripping the volatile CFC-12, which is then trapped on an adsorbent material. The trap is subsequently heated, desorbing the analyte into the GC system. This technique effectively preconcentrates the analyte, significantly enhancing sensitivity.[5]
-
Headspace (HS) GC: For liquid or solid samples, such as polyether polyols used in foam production, static headspace analysis is a clean and efficient technique.[1] The sample is placed in a sealed vial and heated, allowing volatile compounds like CFC-12 to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then automatically injected into the GC.[1]
-
Sorbent Tube/Thermal Desorption GC: This method is common for air sampling.[9] A known volume of air is drawn through a tube packed with an adsorbent like charcoal, which traps the CFC-12. In the laboratory, the tube is heated in a thermal desorber, releasing the analyte into the GC. This is often combined with cryogenic preconcentration to improve detection limits for ambient air analysis.[5][10]
-
Direct Gas Valve Injection: For analyzing gas standards or samples with higher concentrations of CFC-12, a gas sampling valve can be used for direct injection into the GC.[11] This is a straightforward method for calibration and for samples that do not require preconcentration.[11][12]
Instrumentation
1. Gas Chromatography Columns The separation of CFC-12 from other volatile compounds is achieved on the GC column. The choice of stationary phase is critical for resolution.
-
Porous Layer Open Tubular (PLOT) Columns: These are highly effective for separating volatile compounds and light gases. Columns with stationary phases like divinylbenzene/ethylene glycol dimethacrylate copolymer (e.g., PoraPLOT Q) or porous silica (B1680970) (e.g., Porasil-C) are commonly used for CFC analysis.[6][11]
-
Column Dimensions: Column internal diameter (ID), film thickness, and length all impact the separation. For most applications, a 25-30 meter column with a 0.25-0.32 mm ID provides a good balance of efficiency, sample capacity, and analysis time.[11][13] Thicker films are suitable for highly volatile analytes like CFC-12.[14]
2. Detectors Detector selection is crucial for achieving the desired sensitivity and selectivity.
-
Electron Capture Detector (ECD): The ECD is exceptionally sensitive to halogenated compounds like CFC-12, making it the ideal choice for trace-level environmental monitoring.[5][6][7][15] It offers superior sensitivity compared to other detectors for this class of compounds.[5]
-
Mass Spectrometry (MS): An MS detector provides high selectivity and definitive identification based on the mass spectrum of the compound.[5] It can distinguish CFC-12 from co-eluting compounds, which is particularly important in complex matrices.[10] GC-MS is a versatile and powerful tool for both quantitative and qualitative analysis of CFCs.[1][16]
-
Flame Ionization Detector (FID): While a robust and common detector for hydrocarbons, the FID is less sensitive to highly halogenated compounds than an ECD. It is suitable for applications where CFC-12 concentrations are in the parts-per-million (ppm) range.[9]
Quantitative Data Summary
The following table summarizes performance data from various published methods for this compound analysis.
| Method | Matrix | Column | Detector | Retention Time (min) | Detection Limit / Working Range | Reference |
| Purge-and-Trap GC | Water | Porasil-C Pre-column and Analytical Column | ECD | ~7 (total analysis) | Calibration Range: 0-2500 pg/kg | [6] |
| Vacuum Extraction GC | Water | Not Specified | ECD | 3.0 | 0.017 pmol/kg | [7] |
| Headspace GC-MS | Polyether Polyols | GS-GASPRO (60 m) | MS | Not Specified | MDL: 0.02–0.06 μg | [1] |
| Sorbent Tube GC-FID | Air | Not Specified | FID | Not Specified | Working Range: 1000-6000 ppm (for 1 L sample) | [9] |
| Purgeable Organics GC | Municipal/Industrial Discharge | Not Specified | Electrolytic Conductivity or Microcoulometric | Not Specified | 1.81 µg/L | [17] |
| Valve Injection GC | Gas | Agilent PoraPLOT Q (25 m x 0.32 mm) | FID | ~7.5 | 2 - 1000 ppm | [11] |
Experimental Protocols
Protocol 1: Analysis of this compound in Water by Purge-and-Trap GC-ECD
This protocol is based on methodologies used for analyzing CFCs in groundwater and drinking water.[6][7][8]
1. Materials and Reagents
-
Sample Vials: 40 mL glass vials with PTFE-lined septa.
-
Reagent Water: Deionized water free of interfering compounds.
-
Standards: Certified gas standard of this compound in Nitrogen.
-
Purge Gas: High-purity Helium or Nitrogen.
2. Instrumentation
-
Gas Chromatograph with an Electron Capture Detector (ECD).
-
Purge-and-Trap System equipped with a suitable adsorbent trap (e.g., VOCARB 3000).
-
GC Column: Porasil-C packed column or equivalent PLOT column suitable for CFC separation.[6]
3. Instrument Conditions (Example)
-
GC Oven: Isothermal at 95°C.[6]
-
Carrier Gas: N₂ or He at a constant flow rate.
-
Detector Temperature: 300°C.
-
Purge-and-Trap Parameters:
-
Sample Volume: 5-25 mL.
-
Purge Gas/Time: Helium at 40 mL/min for 11 minutes.
-
Desorb Temperature/Time: 180-250°C for 4 minutes.
-
Bake Temperature/Time: 260°C for 8 minutes.
-
4. Procedure
-
Calibration:
-
Prepare a multi-point calibration curve by injecting varying volumes (e.g., 0, 1, 3, 5, 8, 13, and 21 cc) of the gas standard into the purge-and-trap system containing reagent water.[6]
-
Run the analysis and plot the peak area response against the mass of CFC-12 to generate a calibration curve. Check for linearity.
-
-
Sample Analysis:
-
Collect water samples in vials, ensuring no headspace.
-
If required, add a preservative. Store samples at 4°C.
-
Introduce a precise volume of the sample into the sparging vessel of the purge-and-trap system.
-
Initiate the automated purge, trap, desorb, and GC analysis sequence.
-
Record the peak area for CFC-12.
-
-
Quantification:
-
Calculate the concentration of CFC-12 in the sample by comparing its peak area to the calibration curve.
-
Apply corrections for any sample dilutions or headspace partitioning if applicable.[6]
-
Protocol 2: Analysis of this compound in Polyols by Headspace GC-MS
This protocol is adapted from a method for analyzing CFCs in polyether polyols.[1]
1. Materials and Reagents
-
Headspace Vials: 20 mL glass vials with PTFE-faced septa and aluminum caps.
-
Solvent: Methanol (Chromatographic grade).
-
Standards: Certified standards of this compound.
-
Internal Standard (IS): Chlorobromomethane or other suitable compound not present in the sample.
2. Instrumentation
-
Gas Chromatograph with a Mass Spectrometer (MS) detector.
-
Automated Headspace Sampler.
-
GC Column: GS-GASPRO, 60 m x 0.32 mm, or equivalent.[1]
3. Instrument Conditions (Example)
-
Headspace Sampler:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 30 minutes.
-
Transfer Line Temperature: 150°C.
-
-
GC Conditions:
-
Injector Temperature: 200°C (Split mode).
-
Oven Program: 40°C (hold 5 min), ramp to 200°C at 10°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
Quantitation Ion for CFC-12: m/z 85.
-
Qualifier Ions: m/z 87, 101, 103.
-
4. Procedure
-
Sample and Standard Preparation:
-
Prepare a stock solution of the CFC-12 standard in methanol.
-
Prepare a sample solution by dissolving a known weight (e.g., 1 g) of the polyol sample in a known volume (e.g., 10 mL) of methanol.[1]
-
To create a calibration curve, add varying amounts of the standard stock solution to a series of headspace vials. Add a fixed amount of the sample matrix (if necessary) and the internal standard to each vial.
-
For sample analysis, transfer a known volume (e.g., 5 mL) of the prepared sample solution to a headspace vial and add a fixed amount of the internal standard.[1]
-
Immediately seal all vials.
-
-
Analysis:
-
Place the prepared vials in the headspace autosampler tray.
-
Start the automated sequence. The system will heat each vial, pressurize it, and inject a loop of the headspace gas into the GC-MS.
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the CFC-12 peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the concentration of CFC-12 in the samples using the response ratio from the sample run and the calibration curve.
-
Workflow Visualization
Caption: Workflow for this compound analysis by GC.
References
- 1. gcms.cz [gcms.cz]
- 2. Gas detectors and respiratory protection equipments CCl2F2 (R12 - this compound), CAS number 75-71-8 [en.gazfinder.com]
- 3. ACP - Western European emission estimates of CFC-11, CFC-12 and CCl4 derived from atmospheric measurements from 2008 to 2021 [acp.copernicus.org]
- 4. ozone.unep.org [ozone.unep.org]
- 5. tandfonline.com [tandfonline.com]
- 6. USGS Groundwater Dating Lab [water.usgs.gov]
- 7. eawag.ch [eawag.ch]
- 8. hpst.cz [hpst.cz]
- 9. Analytical Method [keikaventures.com]
- 10. lotusinstruments.com [lotusinstruments.com]
- 11. agilent.com [agilent.com]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. Optimising GC Column Choice | SCION Instruments [scioninstruments.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. gcms.labrulez.com [gcms.labrulez.com]
- 17. This compound | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]
Detecting Dichlorodifluoromethane: A Guide to Mass Spectrometry Techniques
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodifluoromethane, a chlorofluorocarbon (CFC) commonly known as CFC-12 or Freon-12, is a compound of significant environmental and safety concern due to its ozone-depleting properties and potential health effects. Accurate and sensitive detection of this compound is crucial in various fields, including environmental monitoring, industrial hygiene, and toxicology. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), offers a highly selective and sensitive method for the identification and quantification of this compound. This document provides detailed application notes and experimental protocols for the detection of this compound using mass spectrometry.
Mass Spectrometry for this compound Detection
Gas chromatography-mass spectrometry (GC-MS) is the most widely employed technique for the analysis of volatile organic compounds (VOCs) like this compound. The gas chromatograph separates the components of a sample mixture, and the mass spectrometer identifies and quantifies the individual components based on their mass-to-charge ratio.
Electron Ionization (EI) is the standard ionization technique for GC-MS analysis of this compound. In the ion source, molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a "chemical fingerprint" for the compound. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound, which is essential for its identification.
For enhanced sensitivity, Selected Ion Monitoring (SIM) mode is often utilized. Instead of scanning the entire mass range, the mass spectrometer is set to monitor only a few specific ions that are characteristic of this compound. This targeted approach significantly improves the signal-to-noise ratio, allowing for the detection of trace levels of the compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the detection of this compound using various GC-MS methods.
| Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| GC-MS (Purge and Trap) | Water | 0.017 pmol/kg | Not Reported | Linear fits suffice | [1] |
| GC-MS | Air | Not Reported | Not Reported | 0 - 2500 pg/kg | [2] |
| GC-MS | Water | 0.0081 pmol/kg | Not Reported | Not Reported | [3] |
| Headspace GC-MS | Polyether Polyols | 0.02 - 0.06 µg | Not Reported | 5 - 100 µg (r² > 0.997) | [4] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Air Samples
This protocol is based on established methods for the analysis of volatile organic compounds in air.
1. Sample Collection:
-
Collect air samples in evacuated stainless steel canisters (e.g., Summa canisters).
-
Alternatively, for active sampling, draw a known volume of air through a sorbent tube containing a suitable adsorbent material (e.g., activated charcoal).
2. Sample Preparation (for sorbent tubes):
-
Desorb the trapped analytes from the sorbent tube either thermally or by solvent extraction.
-
For solvent extraction, use a high-purity solvent like carbon disulfide or methylene (B1212753) chloride.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 200°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Hold at 180°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: Mass range 45-200 amu for identification.
-
Selected Ion Monitoring (SIM): For quantification, monitor the following ions (m/z): 85, 87, and 101. The ion at m/z 85 is typically the most abundant and used for quantification.
-
4. Calibration:
-
Prepare a series of calibration standards by diluting a certified gas standard of this compound in nitrogen.
-
Analyze the standards under the same conditions as the samples to generate a calibration curve.
5. Data Analysis:
-
Identify this compound in the sample chromatograms by comparing the retention time and mass spectrum to that of a reference standard.
-
Quantify the concentration of this compound using the calibration curve.
Protocol 2: Headspace GC-MS Analysis of this compound in Liquid or Solid Samples
This protocol is suitable for the analysis of this compound in matrices such as water, soil, or consumer products. A study on a similar compound, chlorodifluoromethane (B1668795), monitored ions m/z 67, 86, and 51 for quantification in biological tissues.[5]
1. Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).
-
For solid samples, add a small amount of a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water) to facilitate the release of volatiles.
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
2. Headspace Autosampler Conditions:
-
Incubation Temperature: 80°C.
-
Incubation Time: 30 minutes.
-
Vial Shaking: On (if available).
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Injection Volume: 1 mL of the headspace gas.
3. GC-MS Instrumentation and Conditions:
-
Use the same GC-MS instrument and conditions as described in Protocol 1.
4. Calibration:
-
Prepare a series of calibration standards by spiking known amounts of a this compound standard into the same matrix as the samples.
-
Analyze the standards under the same headspace and GC-MS conditions as the samples.
5. Data Analysis:
-
Identify and quantify this compound as described in Protocol 1.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Electron Ionization fragmentation of this compound.
References
- 1. eawag.ch [eawag.ch]
- 2. USGS Groundwater Dating Lab [water.usgs.gov]
- 3. Simultaneous determination of CFC-11, CFC-12 and CFC-113 in seawater samples using a purge and trap gas-chromatographic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Headspace GC/MS testing for chlorodifluoromethane in two fatal cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Safe Handling of Dichlorodifluoromethane in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodifluoromethane (CCl₂F₂), also known as R-12, Freon-12, or Halon 122, is a colorless, non-flammable gas with a faint ethereal odor.[1][2] Historically used as a refrigerant and aerosol propellant, its use has been heavily restricted due to its detrimental effects on the ozone layer.[3][4] However, it may still be encountered in laboratory settings for specific research applications. This document provides detailed protocols and safety information for the handling of this compound in a laboratory environment to ensure the safety of all personnel.
Properties and Hazards
This compound is shipped as a liquefied compressed gas under its own vapor pressure.[1] Contact with the liquid form can cause frostbite.[1][4][5] While non-combustible, it can act as an asphyxiant by displacing oxygen in the air.[1][6] Exposure to high concentrations can lead to dizziness, difficulty breathing, and central nervous system depression.[2][6] In case of a fire, containers may rupture violently, and decomposition can produce toxic gases such as phosgene, hydrogen fluoride, and hydrogen chloride.[1][2]
Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 120.91 g/mol [1][6] |
| Boiling Point | -29.8 °C (-21.6 °F)[6] |
| Freezing Point | -157.7 °C (-251.9 °F)[6] |
| Vapor Pressure | 4332 mm Hg at 20 °C (68 °F)[7] |
| Vapor Density (Air=1) | 4.2[8] |
| Water Solubility | Insoluble[4][7] |
| Appearance | Colorless gas[1] |
| Odor | Faint ethereal odor[1] |
Occupational Exposure Limits
| Organization | Exposure Limit (8-hour TWA) |
| OSHA (PEL) | 1,000 ppm[7][9] |
| NIOSH (REL) | 1,000 ppm[7][9] |
| ACGIH (TLV) | 1,000 ppm[7][9] |
An exposure of 15,000 ppm is considered immediately dangerous to life and health.[7]
Engineering Controls and Personal Protective Equipment (PPE)
Proper engineering controls and personal protective equipment are crucial to minimize exposure to this compound.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[2] Local exhaust ventilation should be used at the site of chemical release to prevent dispersion into the workplace.[2][7]
-
Monitoring: If appropriate, install automatic monitoring equipment to detect oxygen levels, as this compound can displace air and cause asphyxiation.[2]
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or splash goggles should be worn.[2][10] A face shield is recommended if there is a potential for contact with the liquefied gas.[2]
-
Skin Protection: Wear leather or other appropriate cold-insulating gloves to prevent frostbite from contact with the liquid or rapidly expanding gas.[2][5][10]
-
Respiratory Protection: If ventilation is inadequate and exposure may exceed 1,000 ppm, a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode should be used.[7] For potential exposures above 15,000 ppm, a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece is required.[7]
Handling and Storage Protocols
General Handling Procedures
-
Read and understand the Safety Data Sheet (SDS) before use.[9]
-
Use only in well-ventilated areas.[2]
-
Avoid breathing the gas.[9]
-
Do not eat, drink, or smoke in areas where this compound is handled.[11]
-
Use a suitable hand truck for moving cylinders.[9]
-
Protect cylinders from physical damage; do not drag, roll, or drop them.[9]
-
Use a backflow prevention device in piping.[9]
-
Open the cylinder valve slowly to avoid pressure shock.[13]
Storage Procedures
-
Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[9][13]
-
Cylinder temperatures should not exceed 52°C (125°F).[9]
-
Store cylinders upright and firmly secured to prevent them from falling over.[9][13]
-
Keep valve protection caps (B75204) in place on stored cylinders.[9][13]
-
Periodically inspect stored containers for general condition and leakage.[13]
Emergency Procedures
Spill and Leak Response
A detailed workflow for responding to a this compound leak is provided below.
Caption: Workflow for responding to a this compound leak.
Protocol for a Spill or Leak:
-
Evacuate: Immediately evacuate all personnel not wearing appropriate protective equipment from the area of the leak.[7]
-
Ventilate: Increase ventilation in the area to disperse the gas.[7]
-
Stop the Leak: If it can be done without risk, stop the flow of gas.[7]
-
Relocate Cylinder: If the source of the leak is a cylinder and it cannot be stopped in place, move the leaking cylinder to a safe location in the open air.[7]
-
Repair or Empty: At the safe location, attempt to repair the leak or allow the cylinder to empty.[7]
-
Disposal: It may be necessary to dispose of this compound as hazardous waste. Contact your institution's environmental health and safety department for specific guidance.[7]
First Aid Measures
The following diagram illustrates the first aid procedures for exposure to this compound.
Caption: First aid procedures for this compound exposure.
First Aid Protocols:
-
Inhalation: Remove the person from the exposure area to fresh air.[7] If breathing has stopped, begin rescue breathing. If heart action has stopped, start CPR.[7] Transfer the individual to a medical facility promptly.[7]
-
Skin Contact (Frostbite): Immerse the affected part in warm water.[7] Do NOT rub the affected area.[3] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]
-
Ingestion: Ingestion is not a likely route of exposure for a gas.[13]
Waste Disposal
This compound should be disposed of as hazardous waste.[7] Do not attempt to dispose of it in the sanitary sewer.[14] Contact your institution's environmental health and safety department for proper disposal procedures. All waste containers must be properly labeled as "Hazardous Waste" with the full chemical name.[15]
Experimental Protocols
Protocol for Charging a System with this compound
This protocol outlines the steps for safely charging a closed laboratory system with this compound gas from a cylinder.
Materials:
-
Cylinder of this compound with a compatible pressure regulator.
-
The experimental system to be charged.
-
Appropriate tubing and fittings compatible with this compound.
-
Leak detection solution or a gas leak detector.
-
Personal Protective Equipment (as specified in Section 2.2).
Procedure:
-
Ensure the work area is well-ventilated.
-
Don all required PPE.
-
Securely clamp the experimental system in place.
-
Ensure the this compound cylinder is securely fastened in an upright position.[9]
-
With the cylinder valve closed, attach the pressure regulator.
-
Connect the regulator outlet to the experimental system using the appropriate tubing and fittings.
-
Check all connections for tightness.
-
Slowly open the cylinder valve.
-
Apply leak detection solution to all connections or use a gas leak detector to check for leaks. If a leak is detected, close the cylinder valve and tighten the connection before proceeding.
-
Once the system is confirmed to be leak-free, slowly open the regulator to the desired pressure to charge the system.
-
After charging is complete, close the cylinder valve first, then close the regulator.
-
Vent the pressure from the lines connecting the cylinder to the system in a safe and approved manner before disconnecting.
Protocol for Preparing a Gaseous Standard
This protocol describes the preparation of a known concentration of this compound in a gas bag for analytical purposes.
Materials:
-
Cylinder of this compound with a compatible pressure regulator and flow controller.
-
Inert gas bag (e.g., Tedlar®) of a known volume.
-
Gas-tight syringe.
-
Source of a diluent gas (e.g., nitrogen).
-
Personal Protective Equipment (as specified in Section 2.2).
Procedure:
-
Work in a chemical fume hood or a well-ventilated area.
-
Don all required PPE.
-
Purge the gas bag with the diluent gas and evacuate it completely.
-
Using the gas-tight syringe, withdraw a calculated volume of this compound from the cylinder through a septum on the regulator outlet.
-
Inject the this compound into the gas bag.
-
Fill the gas bag to its known volume with the diluent gas.
-
Allow the gases to mix thoroughly within the bag before use.
-
Properly label the gas bag with the chemical name and concentration.
References
- 1. This compound | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 3. dhss.delaware.gov [dhss.delaware.gov]
- 4. This compound - CAMEO [cameo.mfa.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. airgas.com [airgas.com]
- 10. echemi.com [echemi.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. airgas.com [airgas.com]
- 13. siadmi.com [siadmi.com]
- 14. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Dichlorodifluoromethane (R-12) in Laboratory Equipment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodifluoromethane, commonly known as R-12 or by its trade name Freon-12, is a chlorofluorocarbon (CFC) that was historically widely used as a refrigerant in laboratory equipment such as freezers, refrigerators, and climate control chambers.[1][2][3][4] Its popularity stemmed from its excellent thermodynamic properties, non-flammability, low toxicity, and high stability.[1][4][5] However, due to its significant contribution to the depletion of the ozone layer, the production and use of this compound have been phased out under the Montreal Protocol, an international treaty designed to protect the ozone layer.[1][3][6][7][8][9]
These application notes provide essential information for laboratory personnel who may still encounter older equipment containing R-12. The following sections detail the properties of R-12, its historical applications, safety protocols for handling and decommissioning, and a comparative analysis of modern alternative refrigerants.
Properties of this compound (R-12)
This compound is a colorless, non-flammable gas at room temperature with a faint ethereal odor at high concentrations.[1][2][10] Its chemical and physical properties made it an effective refrigerant for a wide range of applications.
Table 1: Physical and Chemical Properties of this compound (R-12)
| Property | Value |
| Chemical Formula | CCl₂F₂ |
| Molar Mass | 120.91 g/mol [3] |
| Boiling Point | -29.8 °C (-21.6 °F)[1][3] |
| Melting Point | -157.7 °C (-251.9 °F)[3] |
| Density (liquid, at -29.8 °C) | 1.486 g/cm³[3] |
| Vapor Pressure (at 20 °C) | 568 kPa[3] |
| Ozone Depletion Potential (ODP) | 1 (Reference Value) |
| Global Warming Potential (GWP, 100-year) | 10,900[3] |
Historical Application in Laboratory Equipment
Prior to the widespread adoption of the Montreal Protocol, R-12 was the standard refrigerant in a vast array of laboratory equipment, including:
-
Laboratory Refrigerators and Freezers: Used for the storage of samples, reagents, and other temperature-sensitive materials.
-
Ultra-Low Temperature (ULT) Freezers: While less common in the very lowest temperature ranges, it was used in cascading systems.
-
Environmental Chambers: Maintained specific temperature and humidity conditions for experiments.
-
Lyophilizers (Freeze-Dryers): Utilized in the condensation phase of the freeze-drying process.
The stability and non-reactivity of R-12 were advantageous in a laboratory setting, as it did not pose a significant chemical hazard in the event of a leak.[1]
Safety and Environmental Hazards
Despite its low acute toxicity, this compound presents significant safety and environmental hazards.[4]
4.1 Health Hazards
-
Inhalation: In high concentrations, R-12 can displace oxygen and act as an asphyxiant, leading to dizziness, loss of consciousness, and even death.[4][10][11]
-
Frostbite: Direct contact with the liquid form can cause severe frostbite due to its low boiling point.[12][13]
-
Cardiac Effects: At very high concentrations, it can sensitize the heart to adrenaline, potentially causing cardiac arrhythmias.[4]
-
Decomposition Products: When exposed to high temperatures or open flames, R-12 can decompose into toxic and corrosive gases such as phosgene, hydrogen fluoride, and hydrogen chloride.[11][14][15]
4.2 Environmental Hazards
The primary reason for the phase-out of R-12 is its detrimental effect on the stratospheric ozone layer.[1][3] When released into the atmosphere, its stability allows it to reach the stratosphere, where it is broken down by ultraviolet radiation, releasing chlorine atoms. These chlorine atoms catalytically destroy ozone molecules, leading to ozone depletion.[4] Furthermore, R-12 is a potent greenhouse gas, with a global warming potential thousands of times greater than that of carbon dioxide.[3]
Modern Alternative Refrigerants
With the phase-out of R-12, several alternative refrigerants have been developed and are now in common use. The selection of an appropriate alternative depends on the specific application and equipment design. The most common replacement for R-12 in many applications has been R-134a (1,1,1,2-Tetrafluoroethane). Other alternatives include various hydrofluorocarbon (HFC) blends.
Table 2: Comparison of R-12 and Common Alternatives
| Refrigerant | Type | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) | Key Considerations |
| R-12 (this compound) | CFC | 1 | 10,900 | Phased out under the Montreal Protocol. |
| R-134a (Tetrafluoroethane) | HFC | 0 | 1,430 | Common retrofit for R-12, but requires lubricant change (PAG or POE oil). |
| R-401A (MP39) | HCFC Blend | 0.037 | 1,100 | "Drop-in" replacement in some systems, compatible with mineral oil. Being phased out as an HCFC. |
| R-409A | HCFC Blend | 0.048 | 1,580 | Another "drop-in" option for R-12 systems, compatible with mineral oil. Also subject to HCFC phase-out.[16] |
| R-290 (Propane) | HC | 0 | 3 | Excellent thermodynamic properties, but highly flammable, requiring specific safety designs.[17] |
| R-600a (Isobutane) | HC | 0 | 3 | Commonly used in new domestic and small commercial refrigerators; flammable.[17] |
Experimental Protocols
The following protocols are intended for trained laboratory personnel. Always consult your institution's Environmental Health and Safety (EHS) department before handling refrigerants or decommissioning equipment.
6.1 Protocol for Safe Handling of Equipment Containing R-12
This protocol outlines the necessary precautions when working with or near laboratory equipment that uses R-12.
-
Identification: Positively identify that the equipment contains R-12. This information is typically found on a label on the compressor or the back of the unit.
-
Ventilation: Ensure the laboratory is well-ventilated. In the event of a leak, R-12 is heavier than air and can accumulate in low-lying areas.[15]
-
Personal Protective Equipment (PPE): When there is a risk of refrigerant release, wear safety goggles and insulating gloves to protect against frostbite.[12][14]
-
Leak Detection: If a leak is suspected, use an electronic leak detector specifically designed for CFCs. Do not use open flames for leak detection due to the risk of producing toxic decomposition products.[14][15]
-
Emergency Procedure: In case of a significant leak, evacuate the area immediately.[18] Allow the area to ventilate before re-entry. If someone has inhaled a large amount of the gas, move them to fresh air and seek immediate medical attention.[12]
6.2 Protocol for Decommissioning and Disposal of Laboratory Equipment Containing R-12
Decommissioning of equipment containing R-12 must be performed by certified personnel in accordance with federal and local regulations. This protocol provides a general guideline for laboratory personnel to prepare the equipment for removal by a certified technician.
-
Contact EHS: Notify your institution's Environmental Health and Safety department of your intent to decommission the equipment. They will provide guidance on the specific procedures and certified vendors.
-
Decontamination of Laboratory Materials: Before the refrigerant is removed, the interior of the equipment must be thoroughly decontaminated of all biological, chemical, and radiological hazards.[19][20]
-
Labeling: Clearly label the equipment as "To be Decommissioned - Contains R-12 Refrigerant."
-
Certified Refrigerant Recovery: A certified technician must recover the R-12 using EPA-approved recovery equipment. It is illegal to knowingly vent R-12 into the atmosphere.
-
Final Disposal: Once the refrigerant has been removed, the equipment can be disposed of as scrap metal or electronic waste, according to institutional policy. The certified technician should provide documentation that the refrigerant has been properly recovered.
Visualizations
Diagram 1: Decision Workflow for Handling Suspected R-12 Equipment
Caption: Workflow for identifying and responding to laboratory equipment containing R-12.
Diagram 2: Generalized Laboratory Equipment Decommissioning Pathway
References
- 1. thermal-engineering.org [thermal-engineering.org]
- 2. This compound - CreationWiki, the encyclopedia of creation science [creationwiki.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (R-12) [benchchem.com]
- 5. Midgley Introduces this compound as a Refrigerant Gas | Research Starters | EBSCO Research [ebsco.com]
- 6. Montreal Protocol - Wikipedia [en.wikipedia.org]
- 7. The Montreal Protocol on Substances That Deplete the Ozone Layer - United States Department of State [state.gov]
- 8. Ozone-depleting substances and Montreal Protocol : Index [ozoneprogram.ru]
- 9. unep.org [unep.org]
- 10. This compound | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. siadmi.com [siadmi.com]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. What's the best replacement for R-12 for low temp refrigarators? Hotshot or 409A? | HVAC-Talk: Heating, Air & Refrigeration Discussion [hvac-talk.com]
- 17. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 18. airgas.com [airgas.com]
- 19. How do I decommission and/or prepare laboratory equipment for surplus? | Environmental Health & Safety [ehs.tamu.edu]
- 20. 3 Steps to Successful Lab Decommissioning - SEPS Services [sepsservices.com]
Application Notes and Protocols for Cryogens in Cryo-Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These application notes address the historical context and properties of dichlorodifluoromethane (Freon-12 or R-12) in the context of cryo-experiments. However, it is crucial to understand that This compound is an ozone-depleting substance, and its production and use are strictly regulated and largely phased out globally under the Montreal Protocol. [1][2] Its use in modern scientific research is not recommended or standard practice. These notes serve as a reference and a guide to understanding the transition to currently accepted and environmentally responsible cryogens.
This compound: A Historical Perspective and Its Properties
This compound, a colorless and nearly odorless gas, was once widely used as a refrigerant and aerosol propellant.[1][3] Its thermodynamic properties made it a candidate for cryo-applications. However, its significant environmental impact, specifically its high ozone depletion potential (ODP) and global warming potential (GWP), has led to a global ban on its production.[1][4]
While direct protocols for its use in cryo-experiments are now obsolete, a summary of its physical properties is provided below for historical and comparative purposes.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | CCl₂F₂ |
| Molar Mass | 120.914 g/mol [5][6] |
| Boiling Point | -29.8 °C[1] |
| Melting Point | -157.7 °C[1] |
| Appearance | Colorless gas[1] |
| Odor | Faint ethereal odor at high concentrations[7] |
| Solubility in Water | 0.286 g/L at 20 °C[1] |
| Vapor Pressure | 568 kPa at 20 °C[1] |
Modern Alternatives for Cryo-Fixation in Electron Microscopy
Cryo-fixation is a critical step in preparing biological samples for techniques like cryo-electron microscopy (cryo-EM). The goal is to rapidly freeze the sample to preserve it in a near-native, vitreous (non-crystalline) state.[8][9] Modern cryo-experiments predominantly use the following cryogens due to their excellent cooling rates and lower environmental impact compared to CFCs.
-
Liquid Ethane (B1197151): Widely considered the gold standard for plunge freezing of thin biological samples for cryo-EM.[10] It has a high boiling point and a large temperature difference between its melting and boiling points, which prevents the formation of an insulating gas layer (Leidenfrost effect) during plunging.[11]
-
Liquid Propane (B168953): Similar to ethane, it is an effective cryogen for plunge freezing.[8] The choice between ethane and propane often depends on user preference and specific experimental conditions.
-
Liquid Nitrogen Slush: While liquid nitrogen itself is a poor cryogen for plunge freezing due to the Leidenfrost effect, a slush created by placing liquid nitrogen under a vacuum has a lower temperature (-210°C) and higher viscosity, which improves the cooling rate.[11] It is often used for freezing larger samples.[11]
Table 2: Properties of Modern Cryogens for Cryo-Fixation
| Cryogen | Melting Point (°C) | Boiling Point (°C) | Key Advantages |
| Ethane | -183.6 | -88.6 | Excellent cooling rate, avoids Leidenfrost effect |
| Propane | -187.7 | -42.1 | Similar to ethane, effective for plunge freezing |
| Nitrogen Slush | -210 | -195.8 | Lower temperature, suitable for larger samples |
Experimental Protocols: Plunge Freezing for Cryo-EM
Plunge freezing is the most common method for preparing thin aqueous samples for cryo-EM.[10][12] The following is a generalized protocol.
Materials
-
Plunge-freezing apparatus (e.g., Vitrobot, Leica EM GP)
-
Electron microscopy grids (e.g., copper grids with a holey carbon film)
-
Pipette and tips
-
Blotting paper
-
Liquid ethane or propane
-
Liquid nitrogen
-
Cryo-grid storage box
-
Safety glasses, face shield, and cryogenic gloves
Protocol
-
Prepare the Plunge Freezer:
-
Set the desired temperature and humidity in the chamber (e.g., 22°C, 95% humidity).[12]
-
Fill the outer dewar with liquid nitrogen to cool the cryogen container.
-
Condense ethane or propane into the cryogen container until it is liquid.
-
-
Prepare the Grid:
-
Glow-discharge the EM grid to make the carbon surface hydrophilic.
-
Place the grid in the tweezers of the plunge-freezing apparatus.
-
-
Sample Application and Blotting:
-
Apply a small volume (3-4 µL) of the biological sample to the grid.
-
Blot the excess liquid with filter paper to create a thin film of the sample across the grid holes. The blotting time and force are critical parameters that need to be optimized.
-
-
Plunging:
-
Rapidly plunge the grid into the liquid cryogen (ethane or propane). This vitrifies the sample.
-
-
Transfer and Storage:
-
Quickly transfer the frozen grid under liquid nitrogen to a pre-cooled cryo-grid storage box.
-
Store the grids in liquid nitrogen until they are ready to be imaged in the cryo-electron microscope.
-
Safety Precautions for Handling Cryogens
Working with cryogenic liquids requires strict adherence to safety protocols to prevent serious injuries such as frostbite and asphyxiation.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, cryogenic gloves, a lab coat, long pants, and closed-toe shoes.[13][14][15]
-
Ventilation: Work in a well-ventilated area to prevent the displacement of oxygen by the cryogen gas, which can lead to asphyxiation.[16]
-
Handling Cryogens:
-
Use appropriate containers (Dewars) designed for cryogenic liquids.
-
Never seal a container with a cryogenic liquid, as the pressure buildup from boiling can cause an explosion.
-
Handle all cryogen-cooled objects with tongs or cryogenic gloves.
-
-
Flammability of Ethane and Propane: Ethane and propane are highly flammable.[11] Ensure there are no open flames or ignition sources in the vicinity. Use these cryogens in a fume hood.
-
Emergency Procedures: Be familiar with the location and use of safety showers and eyewashes.[14] In case of skin contact, flush the affected area with lukewarm water for at least 15 minutes.[14][17] Seek immediate medical attention for any serious injuries.
Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. opteon.com [opteon.com]
- 3. ecetoc.org [ecetoc.org]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biological Applications at the Cutting Edge of Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryogenic electron microscopy - Wikipedia [en.wikipedia.org]
- 10. Plunge freezing for electron cryomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MyScope [myscope.training]
- 12. Do's and Don'ts of Cryo-electron Microscopy: A Primer on Sample Preparation and High Quality Data Collection for Macromolecular 3D Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unifr.ch [unifr.ch]
- 14. montclair.edu [montclair.edu]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 16. nj.gov [nj.gov]
- 17. nj.gov [nj.gov]
Dichlorodifluoromethane as a Solvent for Specialized Chemical Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodifluoromethane (CCl₂F₂), commonly known as Freon-12, is a chlorofluorocarbon (CFC) that, prior to its phase-out under the Montreal Protocol due to its ozone-depleting properties, found niche applications as a specialized solvent in certain chemical reactions.[1] Its unique physical properties, including a low boiling point (-29.8 °C), chemical inertness, and ability to dissolve a range of organic compounds, made it a suitable medium for specific low-temperature and highly reactive chemical transformations.[2] This document provides detailed application notes and protocols for the historical use of this compound as a solvent in Friedel-Crafts reactions and cationic polymerizations.
Note: The production and use of this compound are heavily restricted due to its environmental impact. These protocols are provided for historical and informational purposes and should not be undertaken without a thorough understanding of current regulations and safety protocols, and only in circumstances where its use is legally permissible and environmentally justifiable.
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and use as a solvent.
| Property | Value | Reference |
| Chemical Formula | CCl₂F₂ | [2] |
| Molar Mass | 120.91 g/mol | [2] |
| Boiling Point | -29.8 °C (-21.6 °F) | [3] |
| Melting Point | -157.7 °C (-251.9 °F) | [1] |
| Density (liquid, at -29.8 °C) | 1.486 g/cm³ | [2] |
| Vapor Pressure (at 21 °C) | 5.8 atm | [3] |
| Solubility in Water (at 25 °C) | 280 mg/L | [2] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and acetic acid. | [2] |
Application 1: Friedel-Crafts Alkylation and Acylation at Low Temperatures
This compound's low boiling point and ability to dissolve various organic compounds and Lewis acids made it an effective solvent for conducting Friedel-Crafts reactions at low temperatures. This low-temperature environment helps to control the reactivity of the carbocation intermediates, potentially reducing side reactions and improving product selectivity.
Experimental Protocol: Low-Temperature Friedel-Crafts Alkylation of Benzene (B151609) with tert-Butyl Chloride
This protocol describes a representative procedure for the alkylation of benzene with tert-butyl chloride using aluminum chloride as a catalyst in a this compound solvent.
Materials:
-
Benzene (anhydrous)
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous)
-
This compound (liquefied)
-
Dry ice (solid CO₂)
-
Acetone
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Low-temperature thermometer
-
Magnetic stirrer
-
Schlenk line or equivalent inert gas system
Procedure:
-
Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a dropping funnel, and a condenser connected to a Schlenk line. The entire apparatus must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Cooling: Prepare a dry ice/acetone bath to cool the reaction flask to approximately -78 °C.
-
Solvent and Catalyst Addition: Carefully condense a calculated volume of this compound into the reaction flask. To this, slowly add anhydrous aluminum chloride with vigorous stirring to form a suspension. The solubility of aluminum chloride in this compound is limited, so a suspension is expected.[4]
-
Reagent Addition: Add anhydrous benzene to the cooled suspension. Prepare a solution of tert-butyl chloride in a small amount of this compound and place it in the dropping funnel.
-
Reaction: Add the tert-butyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at this temperature for an additional 2 hours.
-
Quenching: Slowly and carefully quench the reaction by adding crushed ice, followed by a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Workup: Allow the mixture to warm to room temperature. The this compound will evaporate and can be carefully vented or collected in a cold trap. Transfer the remaining aqueous and organic layers to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The product, primarily tert-butylbenzene, can be further purified by distillation.
Quantitative Data (Illustrative):
| Reactant/Product | Molar Ratio (Benzene:t-BuCl:AlCl₃) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| tert-Butylbenzene | 1 : 1.1 : 1.2 | -78 | 2 | > 90 |
Application 2: Cationic Polymerization of Isobutylene (B52900)
This compound served as an inert, low-temperature solvent for the cationic polymerization of highly reactive monomers like isobutylene.[5] The low temperature helps to control the polymerization rate and can lead to polymers with higher molecular weights and narrower molecular weight distributions.
Experimental Protocol: Cationic Polymerization of Isobutylene
This protocol outlines a general procedure for the polymerization of isobutylene initiated by a Lewis acid in liquid this compound.
Materials:
-
Isobutylene (liquefied)
-
Lewis acid initiator (e.g., aluminum chloride or boron trifluoride)
-
This compound (liquefied)
-
Methanol (for quenching)
-
Hexane (B92381) (for precipitation)
-
Low-temperature reaction vessel (e.g., a Schlenk tube or a specialized glass reactor)
-
Low-temperature thermometer
-
Magnetic stirrer
-
Inert gas supply
Procedure:
-
Reactor Preparation: A specialized low-temperature reactor or a thick-walled Schlenk tube is required. The vessel must be scrupulously dried and purged with a dry, inert gas.
-
Solvent and Monomer Condensation: Cool the reactor to -78 °C using a dry ice/acetone bath. Condense the required amount of this compound into the reactor, followed by the condensation of a known amount of isobutylene.
-
Initiator Preparation: Prepare a solution or suspension of the Lewis acid initiator in a small amount of this compound in a separate, dry vessel under an inert atmosphere.
-
Initiation and Polymerization: Rapidly add the initiator solution to the vigorously stirred monomer solution in the reactor. The polymerization is often very fast. Maintain the low temperature throughout the reaction to control the process.
-
Termination: After the desired reaction time (typically short, from minutes to an hour), quench the polymerization by adding cold methanol.
-
Polymer Isolation: Allow the this compound to evaporate. Dissolve the remaining polymer in a suitable solvent like hexane and precipitate it by adding a non-solvent such as methanol.
-
Drying: Collect the precipitated polyisobutylene (B167198) by filtration and dry it under vacuum to a constant weight.
Quantitative Data (Illustrative):
| Monomer | Initiator | Monomer/Initiator Ratio | Temperature (°C) | Typical Molecular Weight ( g/mol ) |
| Isobutylene | AlCl₃ | 1000:1 | -78 | 10,000 - 100,000 |
| Isobutylene | BF₃ | 1000:1 | -100 | > 100,000 |
Visualizations
Experimental Workflow for Low-Temperature Reactions in this compound
Caption: General workflow for conducting low-temperature chemical reactions using liquid this compound as a solvent.
Logical Relationship in Friedel-Crafts Alkylation
Caption: Key components and their relationship in a low-temperature Friedel-Crafts alkylation reaction.
Safety Precautions
Working with this compound, especially as a liquefied gas, requires stringent safety measures.
-
Ventilation: All work must be conducted in a well-ventilated fume hood to avoid the inhalation of vapors, which can act as an asphyxiant by displacing oxygen.[3][6]
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, and cryogenic gloves when handling liquid this compound to protect against frostbite.[3]
-
Pressure Build-up: this compound is a liquefied gas stored under pressure. Ensure all equipment is rated for the pressures involved. Avoid trapping the liquid between two closed valves, as thermal expansion can lead to dangerous pressure build-up.[7]
-
Incompatible Materials: Avoid contact with chemically active metals such as sodium, potassium, and powdered aluminum, as violent reactions can occur.[3]
-
Leak Detection: Regularly check for leaks in the experimental setup using a suitable leak detection solution.
-
Emergency Preparedness: Have a clear plan for handling spills and accidental releases. Ensure access to an emergency shower and eyewash station.
Conclusion
While the use of this compound as a solvent is now largely a matter of historical interest due to its severe environmental consequences, understanding its application in specialized chemical reactions provides valuable insights into the role of solvent properties in controlling reaction outcomes. The protocols detailed herein highlight its utility in low-temperature Friedel-Crafts reactions and cationic polymerizations, where its inertness and low boiling point were advantageous. Any consideration of using such restricted substances today would require rigorous justification, adherence to strict regulatory and safety protocols, and a thorough assessment of environmental impact.
References
- 1. people.wou.edu [people.wou.edu]
- 2. This compound | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Aluminum Chloride | AlCl3 | CID 24012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Item - Cryogenic cationic polymerization of isobutylene - American University - Figshare [aura.american.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. airproducts.com [airproducts.com]
Analytical standards for Dichlorodifluoromethane quantification
Application Note: Quantification of Dichlorodifluoromethane
Introduction
This compound (CCl₂F₂), a chlorofluorocarbon (CFC) also known as CFC-12 or Freon-12, is a colorless gas with a faint ethereal odor.[1] Historically used as a refrigerant and aerosol propellant, its production has been phased out under the Montreal Protocol due to its significant contribution to ozone depletion.[2] Accurate quantification of this compound is crucial for environmental monitoring, occupational safety, and research into its atmospheric fate. This application note details the analytical standards and protocols for the precise and reliable quantification of this compound in various matrices, primarily focusing on gas chromatography-based methods.
Analytical Techniques
Gas chromatography (GC) is the predominant technique for the quantification of this compound due to its volatility. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) are commonly employed detectors, each offering distinct advantages.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This method is robust, widely available, and provides excellent sensitivity for hydrocarbons. NIOSH Method 1018 provides a detailed protocol for the determination of this compound in air samples using GC-FID.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior selectivity and specificity, enabling positive identification of this compound based on its unique mass spectrum. This is particularly advantageous when analyzing complex matrices where interferences may be present.[1][5] EPA methods often utilize GC-MS for the analysis of volatile organic compounds, including this compound, in environmental samples.[6]
High-performance liquid chromatography (HPLC) is generally not a suitable technique for the analysis of highly volatile compounds like this compound.
Analytical Standards
Certified reference materials (CRMs) for this compound are commercially available, typically as compressed gases or in solution with a solvent like methanol.[7][8] These standards are essential for instrument calibration and ensuring the accuracy and traceability of measurements.
Table 1: Commercially Available this compound Standards
| Product Description | Concentration | Matrix | Supplier Example |
| This compound | 200 µg/mL | P&T Methanol | Restek[9] |
| This compound | 5000 µg/mL | Methanol | Sigma-Aldrich[8] |
| This compound | 99% | Neat Gas | NIOSH[4] |
Quantitative Data Summary
The following table summarizes key quantitative parameters from established analytical methods for this compound.
Table 2: Quantitative Parameters for this compound Analysis
| Parameter | NIOSH Method 1018 (GC-FID) | EPA Method 502.2 (GC-PID/ELCD) | EPA Method 524.2 (GC-MS) |
| Analyte | This compound | This compound | This compound |
| Matrix | Air | Drinking Water | Drinking Water, Wastewater, Ground Water |
| Detection Limit | 0.03 mg per sample[3] | 0.05 µg/L[1] | 0.13 µg/L[1] |
| Working Range | 5000 to 30,000 mg/m³ for a 1-L air sample[4] | Not Specified | 0.2 to 25 µg/L[6] |
| Recovery | 98.2%[10] | Not Specified | Not Specified |
| Overall Precision (SrT) | 0.063[4] | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Quantification of this compound in Air by GC-FID (Based on NIOSH Method 1018)
This protocol outlines the procedure for collecting and analyzing this compound in air samples.
1. Sample Collection:
-
Sampler: Use two tandem coconut shell charcoal tubes (400 mg/200 mg and 100 mg/50 mg).[3][4]
-
Calibration: Calibrate personal sampling pumps with a representative sampler in line.[11]
-
Sampling: Sample at a known flow rate between 0.01 and 0.05 L/min for a total sample size of 1 to 4 L.[11]
-
Storage: After sampling, cap the tubes and store them at -10°C until analysis.[3] Samples are stable for at least 7 days under these conditions.[4]
2. Sample Preparation:
-
Desorption: Pipette 20.0 mL of methylene (B1212753) chloride into a vial.[4][11] Transfer both sections of the front charcoal tube to the vial, cap, and gently shake.[11] Repeat for the back tube in a separate vial.
-
Analysis Timeframe: Analyze the desorbed samples within 6 hours.[4]
3. GC-FID Analysis:
-
GC Conditions:
-
Column: Capillary column suitable for separating volatile compounds (e.g., Rtx-VMS).[9]
-
Injector Temperature: 200°C[4]
-
Detector Temperature: 260°C[4]
-
Column Temperature Program: Isothermal or a temperature ramp may be required if analyzing for multiple compounds. For example, a starting temperature held for a few minutes followed by a ramp of 5°C/min.[4]
-
Gases: Use purified nitrogen, hydrogen, and filtered air for the GC system.[4]
-
-
Injection: Inject a sample aliquot using an autosampler or manually with the solvent flush technique.[10]
4. Calibration and Quality Control:
-
Calibration Standards: Prepare at least five working standards by bubbling known amounts of this compound gas through methylene chloride using a gas-tight syringe.[10][11]
-
Calibration Curve: Analyze the standards and prepare a calibration graph of peak area versus mass of analyte (mg).[11]
-
Desorption Efficiency (DE): Determine the DE at least once for each lot of sorbent by injecting a known amount of analyte onto a sorbent tube, allowing nitrogen to flow through, and then desorbing and analyzing as with the samples.[11]
Protocol 2: Quantification of this compound in Water by Purge and Trap GC-MS (Based on EPA Method 524.2)
This protocol is for the determination of this compound in aqueous samples.
1. Sample Collection and Storage:
-
Vials: Collect samples in 40-mL vials with PTFE-lined silicone septa. Ensure no headspace is present.
-
Storage: Store samples at 4°C and protect them from light.[6]
2. GC-MS Analysis:
-
Purge and Trap System:
-
GC-MS Conditions:
-
Column: A capillary column suitable for volatile organic compounds (e.g., 60 m x 0.75 mm ID DB-624).
-
Temperature Program: A temperature program is used to separate the compounds. For example, hold at an initial temperature, then ramp to a final temperature.
-
Mass Spectrometer: Operate in full scan mode over a mass range of approximately 45-300 amu.[12]
-
-
Identification: Identify this compound by comparing its retention time and mass spectrum to that of a reference standard. The primary ions for this compound are m/z 85 and 87.[1][5]
3. Calibration:
-
Stock Standard: Use a certified standard solution of this compound in methanol.
-
Calibration Curve: Prepare a multi-point calibration curve by analyzing dilutions of the stock standard under the same conditions as the samples. The linear calibration range is typically 0.2 to 25 µg/L.[6]
Visualizations
Caption: Experimental workflow for this compound quantification in air by GC-FID.
Caption: Logical relationship of the quality control process for analytical measurements.
References
- 1. This compound | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0029570) [hmdb.ca]
- 3. Analytical Method [keikaventures.com]
- 4. cdc.gov [cdc.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. This compound #346L - NSI Lab Solutions [nsilabsolutions.com]
- 8. 二氯二氟甲烷 溶液 5000 μg/mL in methanol, certified reference material | Sigma-Aldrich [sigmaaldrich.com]
- 9. ez.restek.com [ez.restek.com]
- 10. cdc.gov [cdc.gov]
- 11. Chlorodifluoromethane (1018) - Wikisource, the free online library [en.wikisource.org]
- 12. epa.gov [epa.gov]
Application Notes and Protocols for Dichlorodifluoromethane Air Sampling and Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the sampling and analysis of dichlorodifluoromethane (CCl₂F₂) in the air, primarily based on the established NIOSH Method 1018. This guide is intended for workplace and environmental air quality assessment.
Introduction
This compound, also known as Freon-12, is a colorless gas that was widely used as a refrigerant and aerosol spray propellant.[1][2] Due to its impact on the ozone layer, its production has been phased out under the Montreal Protocol. However, it can still be present in older refrigeration systems and may be encountered in specific industrial or waste management settings. Accurate and reliable monitoring of airborne concentrations of this compound is crucial for assessing potential exposure and ensuring workplace safety.
The most common and validated method for sampling and analyzing this compound in the air involves active sampling using sorbent tubes followed by gas chromatography (GC) for analysis.[3][4][5]
Sampling Methodology
The primary method for collecting this compound from the air is active sampling using solid sorbent tubes. This technique involves drawing a known volume of air through a tube containing an adsorbent material that traps the target analyte.
Sorbent Material: The recommended sorbent is activated coconut shell charcoal.[4][6] The sorbent is typically packed in two sections within a glass tube to detect breakthrough, which would indicate that the front section has become saturated and the analyte may have been lost.[4]
Sampling Equipment: A personal sampling pump calibrated to a precise flow rate is required to draw air through the sorbent tube.[4][6]
Analytical Methodology
Following sample collection, the this compound is chemically extracted from the sorbent material and then analyzed using a gas chromatograph.
Desorption: The charcoal sorbent is transferred to a vial, and a solvent, typically methylene (B1212753) chloride, is added to desorb the this compound from the charcoal.[3][4]
Analysis: The resulting solution is then injected into a gas chromatograph equipped with a Flame Ionization Detector (FID) for separation and quantification of the this compound.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the sampling and analysis of this compound based on NIOSH Method 1018.
Table 1: Sampling Parameters
| Parameter | Value | Reference |
| Sampler | Two tandem coconut shell charcoal tubes in series (400 mg/200 mg and 100 mg/50 mg) | [3][4] |
| Flow Rate | 0.01 - 0.05 L/min | [3][4] |
| Sample Volume | 1 - 4 L | [3][4] |
| Shipment | Refrigerated | [4] |
| Sample Stability | At least 7 days at -10°C | [3][4] |
Table 2: Analytical Parameters
| Parameter | Value | Reference |
| Analytical Technique | Gas Chromatography with Flame Ionization Detection (GC-FID) | [3][4] |
| Desorption Solvent | Methylene Chloride (20 mL) | [4] |
| Detection Limit | 0.03 mg per sample | [3][5] |
| Working Range | 5000 to 30,000 mg/m³ (1000 to 6000 ppm) for a 1 L air sample | [3][4] |
| Desorption Efficiency | Average of 97% in the range of 7.4 to 30 mg per sample | [4] |
| Overall Precision (SᵣT) | 0.063 | [4] |
| Bias | -1.8% | [4] |
Experimental Protocols
Protocol 1: Air Sampling
1. Pump Calibration: a. Calibrate each personal sampling pump with a representative sorbent tube in line to ensure an accurate flow rate.[4][6]
2. Sample Collection: a. Immediately before sampling, break the ends of the sorbent tube.[4][6] b. Attach the sorbent tube to the personal sampling pump with flexible tubing, ensuring the arrow on the tube points towards the pump.[7] c. Position the sampling apparatus in the breathing zone of the worker or the desired sampling area.[5][7] d. Sample at a known flow rate between 0.01 and 0.05 L/min for a total sample size of 1 to 4 liters.[3][4]
3. Sample Handling and Storage: a. After sampling, cap the tubes securely.[4][6] b. Pack the samples in an insulated container with a bagged refrigerant for shipment to the laboratory.[4] c. Store the samples at -10°C if they are not analyzed immediately.[3][4] d. Prepare and ship 2 to 10 field blanks with each set of samples.[4]
Protocol 2: Sample Preparation and Analysis
1. Sample Preparation: a. In a hood, carefully open the sorbent tube.[4] b. Transfer the front (larger) and back (smaller) sections of the charcoal to separate labeled vials.[4] c. Pipette 20.0 mL of methylene chloride into each vial.[4] d. Cap the vials and gently shake them.[4]
2. Gas Chromatography Analysis: a. Set up the gas chromatograph with a Flame Ionization Detector (FID) according to the manufacturer's recommendations and the conditions specified in NIOSH Method 1018.[4] b. Inject a known volume of the sample extract into the GC.[4] c. Measure the peak area of the this compound.[4][8]
3. Calibration and Quality Control: a. Calibrate the GC daily with at least six working standards prepared by bubbling known amounts of this compound gas through methylene chloride.[4] b. Prepare a calibration graph of peak area versus the mass of this compound.[4] c. Determine the desorption efficiency (DE) for each lot of sorbent used. This is done by spiking known amounts of this compound onto blank sorbent tubes, allowing them to stand overnight, and then desorbing and analyzing them.[4] d. Analyze quality control blind spikes and analyst spikes to ensure the calibration and DE graphs are in control.[4][8]
4. Calculations: a. Determine the mass of this compound in the front (Wf) and back (Wb) sections of the sample tube from the calibration graph. b. Correct the mass for the desorption efficiency (DE). c. If the mass in the back section (Wb) is greater than 10% of the mass in the front section (Wf), it indicates breakthrough, and the sample may be invalid.[4][8] d. Calculate the concentration (C) of this compound in the air volume sampled (V) using the following formula: C (mg/m³) = (Wf + Wb - B) / V Where B is the average mass found on the blank tubes.
Experimental Workflow
Caption: Workflow for this compound Sampling and Analysis.
References
- 1. This compound | Occupational Safety and Health Administration [osha.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [med.iiab.me]
- 3. Analytical Method [keikaventures.com]
- 4. cdc.gov [cdc.gov]
- 5. This compound | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. cdc.gov [cdc.gov]
Application Notes and Protocols for Studying Dichlorodifluoromethane (CCl2F2) Photolysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dichlorodifluoromethane (CCl2F2), a chlorofluorocarbon (CFC) also known as Freon-12, has been a compound of significant interest due to its role in stratospheric ozone depletion.[1][2] The photolysis of CCl2F2 by ultraviolet (UV) radiation in the stratosphere releases chlorine atoms, which catalytically destroy ozone molecules.[3] Understanding the photochemical behavior of CCl2F2 is crucial for atmospheric modeling and for the development of environmentally safer alternatives. These application notes provide a detailed experimental protocol for studying the photolysis of CCl2F2 in a laboratory setting.
Core Principles
The study of CCl2F2 photolysis involves the irradiation of a sample with UV light and the subsequent analysis of the photoproducts. The fundamental principle is based on the Grotthus-Draper law, which states that only light absorbed by a molecule can induce a photochemical change.[4] CCl2F2 absorbs UV light, leading to the cleavage of a carbon-chlorine bond and the formation of reactive species.[2]
Experimental Protocols
1. Materials and Reagents
-
Gases:
-
This compound (CCl2F2), high purity (99.9% or higher)
-
Inert buffer gas (e.g., Nitrogen (N2) or Argon (Ar)), high purity
-
-
Actinometer:
-
A chemical actinometer for calibrating the photon flux of the light source (e.g., potassium ferrioxalate).
-
-
Solvents (for cleaning):
-
Acetone (B3395972), high-purity
-
Deionized water
-
2. Equipment
-
Photolysis Reactor:
-
A quartz reaction cell that is transparent to UV radiation. The cell should have gas inlet and outlet ports for sample introduction and removal.
-
A temperature control system (e.g., a circulating water bath or a thermoelectric cooler) to maintain a constant temperature during the experiment.
-
-
Light Source:
-
A UV lamp capable of emitting radiation in the wavelength range where CCl2F2 absorbs (typically in the UV-C region). Common sources include mercury lamps, xenon arc lamps, or tunable lasers.
-
A monochromator or optical filters to select specific wavelengths of light for irradiation.
-
-
Gas Handling System:
-
Mass flow controllers to accurately control the flow rates of CCl2F2 and the buffer gas.
-
A vacuum pump to evacuate the reaction cell before introducing the sample.
-
Pressure gauges to monitor the pressure inside the reaction cell.
-
-
Analytical Instrumentation:
-
A detection system to identify and quantify the photoproducts. Common techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification of volatile products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For in-situ monitoring of the disappearance of CCl2F2 and the appearance of products.
-
UV-Visible Spectrophotometer: To measure the UV absorption spectrum of CCl2F2 and monitor its concentration.
-
-
3. Experimental Procedure
Step 1: Preparation of the Photolysis System
-
Thoroughly clean the quartz reaction cell with acetone and deionized water, followed by drying in an oven.
-
Assemble the photolysis setup, ensuring all connections are leak-tight.
-
Evacuate the reaction cell and the gas handling lines using the vacuum pump to remove any residual air and impurities.
Step 2: Light Source Calibration (Actinometry)
-
Calibrate the photon flux of the UV lamp at the desired wavelength(s) using a chemical actinometer. This step is crucial for determining the quantum yield of the photolysis reaction.
Step 3: Sample Preparation and Introduction
-
Prepare a gas mixture of a known concentration of CCl2F2 in an inert buffer gas (e.g., N2 or Ar) using mass flow controllers.
-
Introduce the gas mixture into the evacuated reaction cell to a desired pressure.
-
Allow the gas mixture to equilibrate within the cell for a specific period before starting the irradiation.
Step 4: Photolysis
-
Irradiate the sample in the reaction cell with UV light of the selected wavelength and intensity for a predetermined duration.
-
Monitor the temperature and pressure inside the cell throughout the experiment.
Step 5: Product Analysis
-
After irradiation, collect the gas mixture from the reaction cell for analysis.
-
Use analytical techniques such as GC-MS or FTIR to identify and quantify the photoproducts and the remaining CCl2F2.
Step 6: Data Analysis
-
From the analytical data, determine the concentration of CCl2F2 that has been consumed and the concentrations of the products that have been formed.
-
Calculate the quantum yield of the photolysis reaction, which is the number of CCl2F2 molecules decomposed per photon absorbed.[4][5]
Data Presentation
Table 1: UV Absorption Data for this compound (CCl2F2)
| Wavelength (nm) | Absorption Cross-Section (cm²/molecule) |
| 190 | Value |
| 200 | Value |
| 210 | Value |
| 220 | Value |
Note: The actual values for the absorption cross-section should be obtained from reliable literature sources or measured experimentally.
Table 2: Photolysis Experimental Parameters and Results
| Parameter | Value |
| Wavelength of Irradiation (nm) | |
| Photon Flux (photons/s) | |
| Initial [CCl2F2] (molecules/cm³) | |
| Irradiation Time (s) | |
| Final [CCl2F2] (molecules/cm³) | |
| [Product 1] formed (molecules/cm³) | |
| [Product 2] formed (molecules/cm³) | |
| Quantum Yield (Φ) |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for CCl2F2 photolysis.
Photochemical Reaction Pathway
Caption: Primary photochemical reaction of CCl2F2.
References
Application Notes and Protocols: Dichlorodifluoromethane in Atmospheric Chemistry Studies
For Researchers, Scientists, and Environmental Professionals
Introduction
Dichlorodifluoromethane (CCl₂F₂), commonly known as CFC-12 or Freon-12, is a synthetic chlorofluorocarbon with a significant legacy in atmospheric chemistry.[1][2] Initially valued for its non-toxic, non-flammable properties and utility as a refrigerant, aerosol propellant, and foam-blowing agent, its long atmospheric lifetime and chemical stability have led to profound environmental impacts.[2][3] These same properties, however, make it an invaluable tool for scientific research, particularly in understanding atmospheric dynamics and the history of anthropogenic impacts on our planet.
These application notes provide an overview of the primary uses of this compound in atmospheric chemistry research, with detailed protocols for its measurement and application as an environmental tracer.
Application 1: Investigating Stratospheric Ozone Depletion
The most critical application of studying this compound is in understanding the depletion of the stratospheric ozone layer.[2] CFC-12 is a potent ozone-depleting substance due to the release of chlorine atoms in the stratosphere, which catalytically destroy ozone molecules.[4][5]
The Catalytic Ozone Depletion Cycle
Once transported to the stratosphere, CFC-12 molecules, which are inert in the troposphere, are broken down by high-energy ultraviolet (UV) radiation.[5][6] This photolysis releases chlorine atoms, initiating a catalytic cycle that destroys a significant number of ozone molecules.[4][7] A single chlorine atom can destroy up to 100,000 ozone molecules before it is removed from the stratosphere.[1]
The key reactions in this process are:
-
Initiation (Photolysis of CFC-12): CCl₂F₂ + UV light → CClF₂ + Cl[1]
-
Catalytic Ozone Destruction Cycle: Cl + O₃ → ClO + O₂[1][4][5] ClO + O → Cl + O₂[1][4][5]
-
Net Reaction: O₃ + O → 2O₂[4]
The chlorine atom acts as a catalyst, as it is regenerated at the end of the cycle and is free to destroy more ozone molecules.[4][7]
Caption: Catalytic cycle of ozone depletion initiated by this compound.
Application 2: this compound as an Atmospheric and Hydrospheric Tracer
The long atmospheric lifetime, well-documented emission history, and inertness in the troposphere and hydrosphere make CFC-12 an excellent tracer for various environmental processes.
Atmospheric Monitoring and Circulation Studies
By measuring the concentration of CFC-12 at various locations and altitudes, scientists can trace the movement of air masses, study atmospheric circulation patterns, and validate climate models.[2] Global monitoring networks, such as the NOAA Global Monitoring Laboratory's Halocarbons and other Atmospheric Trace Species (HATS) group, have been tracking atmospheric concentrations of CFC-12 since the 1970s.[8]
Ocean Circulation and Ventilation
CFCs dissolve in surface ocean water at concentrations that are in equilibrium with the atmosphere. This water is then transported into the deep ocean. By measuring the concentration of CFC-12 in deep ocean water, oceanographers can determine how long it has been since that water was last in contact with the atmosphere, providing insights into ocean circulation rates and patterns.
Groundwater Age-Dating
Similarly to its application in oceanography, CFC-12 can be used to determine the age of young groundwater (recharged within the last 50-60 years).[9] This is crucial for managing water resources and understanding the vulnerability of aquifers to contamination. The age is determined by comparing the measured CFC concentration in a groundwater sample to the known historical atmospheric concentrations, assuming the water was in equilibrium with the atmosphere at the time of recharge.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Environmental Properties of this compound (CFC-12)
| Property | Value | Source |
| Chemical Formula | CCl₂F₂ | [11] |
| Molar Mass | 120.91 g/mol | [1] |
| Atmospheric Lifetime | 102 years | [12] |
| Ozone Depletion Potential (ODP) | 1.0 (relative to CFC-11) | [12] |
| Global Warming Potential (GWP-100yr) | 10,200 (relative to CO₂) | [12] |
Table 2: Historical Atmospheric Concentrations of this compound (Northern Hemisphere)
| Year | Concentration (ppt) |
| 1950 | ~10 |
| 1960 | ~30 |
| 1970 | ~120 |
| 1980 | ~300 |
| 1990 | ~480 |
| 2000 | ~540 |
| 2010 | ~530 |
| 2020 | ~500 |
| Source: Compiled from NOAA/GML data.[8][13] |
Experimental Protocols
Protocol 1: Measurement of Atmospheric this compound
This protocol outlines the measurement of CFC-12 in ambient air samples using gas chromatography with an electron capture detector (GC-ECD).
1. Principle: Whole air samples are collected and a known volume is injected into a gas chromatograph. The components of the air sample are separated based on their affinity for a stationary phase within a chromatographic column. An electron capture detector (ECD) is used for highly sensitive detection of halogenated compounds like CFC-12.[2][14]
2. Apparatus and Materials:
-
Personal sampling pump
-
Sorbent tubes (e.g., activated charcoal) or evacuated canisters (e.g., Summa canisters)[15][16]
-
Gas chromatograph equipped with an ECD[2]
-
Chromatographic column (e.g., OV-101 packed column)[2]
-
High-purity nitrogen or other suitable carrier gas[2]
-
Certified CFC-12 gas standards for calibration
-
Gas-tight syringes
3. Air Sample Collection (Whole Air Sampling in Canisters):
-
Canister Preparation: Use pre-cleaned, evacuated stainless steel canisters.
-
Pre-Sampling: Attach a flow controller to the canister inlet to regulate the sample collection rate for integrated samples. For grab samples, a simple valve is sufficient.[15]
-
Sample Collection: Open the canister valve to allow ambient air to be drawn into the canister due to the vacuum.[15] For personal air sampling, a pump is used to draw air through a sorbent tube.[16]
-
Post-Sampling: Close the valve securely and record the sampling location, time, and duration.
-
Transport: Transport the canister to the laboratory for analysis.
4. Protocol for GC-ECD Analysis:
-
Instrument Setup: Set up the GC-ECD according to the manufacturer's instructions, optimizing parameters such as column temperature, carrier gas flow rate, and detector temperature.[6]
-
Calibration: Perform a multi-point calibration by injecting known amounts of the certified CFC-12 standard to generate a calibration curve (peak area vs. concentration).[6]
-
Sample Injection: Inject a precise volume of the air sample from the canister or a desorbed solvent from a sorbent tube into the GC.
-
Chromatographic Separation: The sample is carried through the column, and CFC-12 is separated from other atmospheric components.
-
Detection: The ECD detects the CFC-12 as it elutes from the column, generating a peak on the chromatogram.
-
Quantification: The concentration of CFC-12 in the sample is determined by comparing the peak area to the calibration curve.
5. Quality Control:
-
Analyze blank samples to check for contamination.
-
Regularly run calibration standards to check for instrument drift.
-
Participate in inter-laboratory comparison exercises to ensure data accuracy.
Protocol 2: Groundwater Age-Dating using this compound
This protocol provides a general workflow for using CFC-12 to estimate the recharge age of groundwater.
1. Principle: The concentration of CFC-12 in a groundwater sample is measured and related back to historical atmospheric concentrations to determine when the water was last in equilibrium with the atmosphere (i.e., the time of recharge).[10]
2. Sample Collection:
-
Well Purging: Purge the well to ensure the sample is representative of the aquifer water.
-
Sample Extraction: Collect the water sample using a method that avoids contact with the atmosphere to prevent contamination. This often involves a closed path from the well to the sampling container.[9]
-
Sample Storage: Samples are typically stored in borosilicate glass ampoules, which are flame-sealed after collection to ensure no gas exchange.[17]
3. Laboratory Analysis:
-
Extraction: The dissolved gases, including CFC-12, are extracted from the water sample, typically using a purge-and-trap system.[17]
-
Analysis: The extracted gas is analyzed using GC-ECD, as described in Protocol 1.
4. Age Interpretation:
-
Concentration Calculation: The measured CFC-12 concentration in the water is determined.
-
Recharge Temperature: The recharge temperature of the groundwater is estimated, often by measuring the concentrations of dissolved nitrogen and argon.[10]
-
Equilibrium Calculation: The expected atmospheric concentration of CFC-12 at the time of recharge is calculated based on the measured concentration in the water and the recharge temperature, using Henry's Law solubility data.
-
Age Determination: The calculated atmospheric concentration is matched to the known historical atmospheric concentration curve for CFC-12 to determine the year of recharge.
Caption: Experimental workflow for using CFC-12 as an environmental tracer.
References
- 1. theozonehole.org [theozonehole.org]
- 2. AMT - A novel, cost-effective analytical method for measuring high-resolution vertical profiles of stratospheric trace gases using a gas chromatograph coupled with an electron capture detector [amt.copernicus.org]
- 3. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lifegate.com [lifegate.com]
- 6. cdc.gov [cdc.gov]
- 7. What Is a Catalytic Reaction in the Context of Ozone Depletion? → Learn [pollution.sustainability-directory.com]
- 8. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]
- 9. FS-134-99 [pubs.usgs.gov]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. Dataset MLO cfc12 - NOAA Global Monitoring Laboratory [gml.noaa.gov]
- 12. eawag.ch [eawag.ch]
- 13. OCADS - Atmospheric Histories (1765-2015) for CFC-11, CFC-12, CFC-113, CCl4, SF6 and N2O [ncei.noaa.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. eurofinsus.com [eurofinsus.com]
- 16. skcltd.com [skcltd.com]
- 17. USGS Groundwater Dating Lab [water.usgs.gov]
Troubleshooting & Optimization
Technical Support Center: Dichlorodifluoromethane (R-12)
Welcome to the technical support center for commercial-grade Dichlorodifluoromethane (R-12). This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting issues related to impurities in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound (R-12)?
A1: Commercial this compound (R-12) is typically of high purity, often 99.5% or higher.[1] However, trace amounts of impurities can be present. The most commonly cited impurities include:
-
Other Chlorofluorocarbons (CFCs): Such as Trichlorofluoromethane (R-11) and 1,2-Dichlorotetrafluoroethane (R-114). These can arise from the manufacturing process.[2][3][4]
-
Moisture (Water): Can be introduced during production, transfer, or storage.
-
Acids: Trace amounts of acids, such as hydrochloric or hydrofluoric acid, can form, particularly in the presence of moisture.[5]
-
Higher-Boiling Fractions: These are less volatile organic compounds that may be present.
-
Non-Condensable Gases: Gases like air (nitrogen, oxygen) that do not condense at the operating temperature of the system.
Q2: What are the acceptable levels of these impurities?
A2: While the exact composition can vary by manufacturer and grade, general specifications for refrigerant-grade this compound provide maximum allowable limits for key impurities. The following table summarizes these limits.
Table 1: Maximum Allowable Impurity Levels in this compound
| Impurity | Maximum Allowable Concentration |
| Moisture | < 0.001% (by volume) |
| Higher-Boiling Fractions | < 0.05% (by volume) |
| Other Gases | < 2% (by volume) |
| Acids | 0 (no acidic residue) |
Note: These values are general specifications and may vary. Always refer to the certificate of analysis provided by your supplier for specific batch information.
Q3: How can these impurities affect my experiments?
A3: Impurities in this compound can have significant impacts on sensitive experiments, particularly in analytical chemistry and drug development.[6]
-
Other CFCs: Can interfere with chromatographic analyses, appearing as extra peaks that may co-elute with analytes of interest. In mass spectrometry, they can introduce interfering ions.
-
Moisture: Can lead to the formation of corrosive acids (hydrochloric and hydrofluoric acid) which can damage equipment.[5] In sensitive reactions, water can act as an unwanted reactant or catalyst.
-
Acids: Can corrode sensitive equipment and alter the pH of reaction mixtures, potentially affecting reaction kinetics and product stability.
-
Higher-Boiling Fractions: Can leave residues upon evaporation of the this compound, contaminating samples or sensitive surfaces.
-
Non-Condensable Gases: Can affect the pressure and temperature stability of systems where this compound is used as a refrigerant or propellant.
Troubleshooting Guides
This section addresses common issues that may arise due to impurities in this compound during experimental procedures.
Issue 1: Unexpected Peaks in Gas Chromatography (GC) Analysis
Question: I am using this compound as a solvent or standard in a GC analysis and I am seeing unexpected peaks in my chromatogram. What could be the cause?
Answer: Unexpected peaks are often due to the presence of other chlorofluorocarbons.
-
Possible Cause 1: Presence of Trichlorofluoromethane (R-11) or 1,2-Dichlorotetrafluoroethane (R-114). These are common impurities from the manufacturing process.[2][3][4]
-
Troubleshooting Steps:
-
Run a blank analysis of your this compound to identify the impurity peaks.
-
If available, inject standards of R-11 and R-114 to confirm the identity of the impurity peaks by comparing retention times.
-
Adjust your chromatographic method (e.g., temperature program, column phase) to achieve better separation of the impurity peaks from your analytes of interest.
-
-
-
Possible Cause 2: Contamination from the GC system. Septum bleed or contamination in the injection port can also introduce extraneous peaks.
-
Troubleshooting Steps:
-
Replace the septum and clean the injection port liner.
-
Run a blank with the injector heated but without an injection to check for system contamination.
-
-
Issue 2: Inconsistent Results or Reaction Failure
Question: My reaction, in which this compound is used as a solvent or reagent, is giving inconsistent yields or failing completely. Could impurities be the cause?
Answer: Yes, reactive impurities like moisture and acids can significantly impact chemical reactions.
-
Possible Cause 1: Presence of Moisture. Water can interfere with moisture-sensitive reactions, such as those involving organometallics or strong bases.
-
Troubleshooting Steps:
-
Use a desiccant to dry the this compound before use. Common desiccants for halogenated solvents include activated molecular sieves.
-
Handle the solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
-
Possible Cause 2: Presence of Trace Acids. Acids can neutralize basic reagents or catalyze unwanted side reactions.
-
Troubleshooting Steps:
-
Test the this compound for acidity using a suitable indicator or a pH measurement of an aqueous extract.
-
If acidic, consider passing the gas through a column of a suitable basic adsorbent, such as activated alumina, to remove acidic impurities.
-
-
Issue 3: Equipment Corrosion or Damage
Question: I am observing corrosion on my stainless steel or other metallic equipment that comes into contact with this compound. What could be causing this?
Answer: Corrosion is often a result of the formation of acids from the breakdown of the CFC in the presence of moisture.
-
Possible Cause: Formation of Hydrochloric and Hydrofluoric Acids. At elevated temperatures or in the presence of certain metals, this compound can react with moisture to form these corrosive acids.[5]
-
Troubleshooting Steps:
-
Ensure your this compound is as dry as possible.
-
Thoroughly dry all equipment before introducing the this compound.
-
Use materials that are resistant to acid corrosion if operating at elevated temperatures.
-
Regularly inspect equipment for any signs of corrosion.
-
-
Experimental Protocols
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling of this compound
This protocol outlines a general method for identifying and quantifying volatile impurities in this compound.
1. Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary Column: A mid-polar column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
Gas-tight syringe for gas sampling.
2. Sample Preparation:
-
No sample preparation is typically required for gas analysis. The sample can be injected directly from the gas cylinder using a gas sampling valve or a gas-tight syringe.
3. GC Conditions:
-
Injector Temperature: 200 °C
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Injection Mode: Split injection with a high split ratio (e.g., 100:1) to avoid overloading the column with the main component.
4. MS Conditions (if applicable):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
5. Data Analysis:
-
Identify the main peak for this compound.
-
Identify impurity peaks and tentatively identify them by comparing their mass spectra to a library (e.g., NIST).
-
Quantify impurities by comparing their peak areas to those of certified reference standards.
Visualizations
Caption: Troubleshooting workflow for issues related to this compound impurities.
References
Technical Support Center: Dichlorodifluoromethane (CCl2F2) Experimental Stability
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing dichlorodifluoromethane (CCl2F2, R-12) under experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results are inconsistent when using CCl2F2 as a solvent. What could be causing this?
A1: Inconsistent results can stem from the degradation of CCl2F2, which is highly stable under normal conditions but can decompose under specific stressors.[1] Key factors to investigate include:
-
Temperature: Ensure your experimental temperature does not approach decomposition levels. CCl2F2 is stable up to 550 °C, but decomposition can occur on contact with flames or red-hot surfaces.[1]
-
UV Exposure: Photolytic decomposition can occur with exposure to high-energy UV radiation, typically found in the stratosphere but also possible with certain laboratory equipment.[2][3] The C-Cl bond is the most likely to break.[2]
-
Material Incompatibility: Contact with certain materials, especially reactive metals and strong oxidizing agents, can catalyze decomposition.[4]
Q2: I suspect the CCl2F2 in my reaction vessel is decomposing. What are the signs?
A2: The primary indicators of CCl2F2 decomposition are the presence of acidic and toxic byproducts.
-
Formation of Acids: Decomposition in the presence of moisture can form hydrofluoric acid (HF) and hydrochloric acid (HCl).[1] You may detect a decrease in pH if a solvent trap or aqueous phase is present.
-
Toxic Gas Emission: When heated to decomposition, CCl2F2 can emit highly toxic gases like phosgene (B1210022) (COCl2) and carbonyl fluoride (B91410) (COF2).[1] These have sharp, pungent odors. Extreme caution is advised, and experiments should be conducted in a well-ventilated fume hood.
-
Corrosion: The formation of acidic byproducts can lead to the corrosion of metallic components in your experimental setup.
Q3: What materials should I avoid in my experimental setup when working with CCl2F2?
A3: To prevent catalytic decomposition, avoid direct contact with the following materials, especially at elevated temperatures or pressures:
-
Reactive Metals: Alkali metals (potassium, sodium), alkaline earth metals (calcium, magnesium), zinc, and powdered aluminum are incompatible.[4] Freshly exposed surfaces of metals like aluminum can cause exothermic reactions.[5]
-
Strong Oxidizing Agents: Perchlorates, peroxides, nitrates, and halogens like chlorine, bromine, and fluorine should not be mixed with CCl2F2.[4]
Q4: What are the optimal storage conditions to ensure the long-term stability of CCl2F2?
A4: Proper storage is crucial for maintaining the purity and stability of CCl2F2.
-
Store cylinders in a cool, dry, and well-ventilated area away from direct sunlight.[6]
-
Ensure the cylinder temperature does not exceed 52 °C (125 °F).[4][6]
-
Store cylinders in an upright position and firmly secure them to prevent them from falling.[6]
-
Keep CCl2F2 segregated from the incompatible materials listed in Q3.[4]
Data Presentation: CCl2F2 Stability Parameters
The following tables summarize key quantitative data related to the stability of this compound.
Table 1: Thermal and Photochemical Stability
| Parameter | Value | Source(s) |
| Thermal Stability Threshold | Stable up to 550 °C | [1] |
| Max. Cylinder Storage Temp. | 52 °C (125 °F) | [4][6] |
| C-Cl Bond Dissociation Energy | 338 kJ/mol | [2] |
| C-F Bond Dissociation Energy | 484 kJ/mol | [2] |
| Photolysis Wavelength (C-Cl) | < 354 nm | [2] |
Table 2: Material Incompatibility
| Incompatible Material Class | Examples | Source(s) |
| Reactive Metals | Potassium, Sodium, Calcium, Magnesium, Zinc, Powdered Aluminum | [4] |
| Oxidizing Agents | Perchlorates, Peroxides, Permanganates, Chlorates, Nitrates | [4] |
Experimental Protocols
Protocol 1: Inert Gas Handling for CCl2F2 Experiments
This protocol outlines the procedure for transferring CCl2F2 from a cylinder to an experimental vessel under an inert atmosphere to prevent contamination and potential reactions.
-
System Preparation:
-
Assemble the experimental apparatus (reaction vessel, tubing, etc.) ensuring all components are clean, dry, and free of incompatible materials. Prefer glass, stainless steel (304 or 316), or PTFE components.
-
Purge the entire system with a dry inert gas (e.g., Argon or Nitrogen) for at least 15-20 minutes to remove air and moisture.
-
-
Cylinder Connection:
-
Securely connect a two-stage pressure regulator suitable for corrosive gases (due to potential decomposition products) to the CCl2F2 cylinder.
-
Connect the regulator outlet to the experimental system via stainless steel or PTFE tubing.
-
-
Gas Transfer:
-
Ensure the experimental system is at the desired starting pressure (typically atmospheric or slight vacuum).
-
Slowly open the main valve on the CCl2F2 cylinder.
-
Adjust the regulator to deliver CCl2F2 at the desired flow rate or pressure. For condensation into a liquid, ensure the receiving vessel is appropriately cooled (Boiling Point of CCl2F2 is -29.8 °C).[7]
-
Monitor the pressure and temperature of the system continuously.
-
-
Shutdown:
-
Close the main valve on the CCl2F2 cylinder.
-
Vent the residual CCl2F2 from the regulator and tubing into a suitable capture system or fume hood.
-
Purge the lines with inert gas before disconnecting.
-
Mandatory Visualizations
Below are diagrams illustrating key concepts for working with this compound.
Caption: Decomposition pathways for CCl2F2.
Caption: Troubleshooting workflow for CCl2F2 instability.
References
- 1. This compound | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.viu.ca [web.viu.ca]
- 3. people.wou.edu [people.wou.edu]
- 4. nj.gov [nj.gov]
- 5. Chlorodifluoromethane | CHClF2 | CID 6372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. airgas.com [airgas.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Preventing Dichlorodifluoromethane decomposition during analysis
Welcome to the technical support center for the analysis of dichlorodifluoromethane (CCl₂F₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of CCl₂F₂ during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (CCl₂F₂) decomposition during GC analysis?
A1: this compound is thermally stable up to 550°C in its pure form[1]. However, decomposition can occur during Gas Chromatography (GC) analysis due to a combination of factors:
-
High Temperatures: The GC inlet, if set too high, can induce thermal degradation. While CCl₂F₂ is stable, prolonged exposure to heated metal surfaces within the injector can catalyze decomposition.[1] Toxic gases and vapors such as hydrogen chloride, phosgene (B1210022), and hydrogen fluoride (B91410) may be released when it decomposes.[2]
-
Active Sites: The entire GC flow path, from the injector liner to the column and detector, can have active sites (e.g., exposed silanols, metal oxides) that promote the decomposition of halogenated compounds.[3][4] A contaminated or non-deactivated inlet liner is a common source of such activity.[4]
-
Oxygen in the Carrier Gas: Leaks in the system or impure carrier gas can introduce oxygen, which can degrade the stationary phase of the column at high temperatures. This degradation not only shortens column life but also creates active sites that can interact with and decompose analytes.[5][6]
-
Sample Matrix Effects: The presence of certain contaminants or reactive species in the sample matrix can contribute to the degradation of CCl₂F₂. For instance, the presence of moisture can lead to the formation of hydrofluoric acid and carbon dioxide from decomposition byproducts.[1]
Q2: What are the signs of CCl₂F₂ decomposition in my chromatogram?
A2: Several chromatographic issues can indicate that CCl₂F₂ is decomposing during your analysis:
-
Reduced Peak Area: A smaller than expected peak for CCl₂F₂ can suggest that the compound is being lost, potentially due to decomposition.[4]
-
Peak Tailing: Asymmetry in the peak, where the latter half is drawn out, can be a sign of active sites in the system interacting with the analyte or its degradation products.[7]
-
Appearance of Unexpected Peaks: The presence of new, unidentified peaks in your chromatogram could correspond to the degradation products of CCl₂F₂, such as phosgene or other chlorinated/fluorinated species.[4]
-
Poor Reproducibility: Inconsistent peak areas or retention times across multiple injections can be a symptom of an unstable analytical system where decomposition is occurring variably.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Issue 1: Low or No Response for CCl₂F₂ Peak
| Potential Cause | Recommended Solution | Explanation |
| High Injector Temperature | Lower the injector temperature. Start with a lower temperature (e.g., 150-200°C) and incrementally increase it to find the optimal balance between efficient volatilization and minimal decomposition.[4][8] | Excessive heat in the inlet can cause thermal breakdown of CCl₂F₂ before it reaches the analytical column. |
| Active Inlet Liner | Replace the inlet liner with a new, deactivated one. Consider using liners specifically designed for inertness.[4][9] | The inlet liner is a high-contact area. Active sites on a dirty or non-deactivated liner can catalytically decompose CCl₂F₂. |
| System Leak (Oxygen Contamination) | Perform a leak check on your GC system, paying close attention to the septum, ferrules, and gas line connections. Ensure high-purity carrier gas and functional oxygen traps are in use.[5][6] | Oxygen entering the system can degrade the column's stationary phase, creating active sites for decomposition. |
| Improper Sample Preparation | Ensure samples are prepared in glass vials with appropriate volatile organic solvents like hexane (B92381) or dichloromethane. Avoid the presence of water, strong acids, or bases in the sample matrix.[2] | Reactive components in the sample can degrade CCl₂F₂ before or during injection. |
Issue 2: Tailing or Split Peaks for CCl₂F₂
| Potential Cause | Recommended Solution | Explanation |
| Contaminated Front End of GC Column | Trim the first 0.5-1 meter from the inlet end of the column.[6][10] | Non-volatile residues and degraded stationary phase can accumulate at the head of the column, creating active sites. |
| Poor Column Installation | Re-install the column according to the manufacturer's instructions, ensuring correct insertion depth into the inlet and detector and a clean, 90° cut at the column ends.[10] | Incorrect installation can create dead volumes or expose active surfaces, leading to poor peak shape. |
| Incompatible Stationary Phase | For highly volatile compounds like CCl₂F₂, consider using a column with a thicker film (1-5 µm) or a PLOT column for better retention and peak shape.[11][12] | A suitable stationary phase ensures proper interaction with the analyte, leading to symmetrical peaks. |
Experimental Protocols
Recommended GC Parameters for CCl₂F₂ Analysis
The following table summarizes recommended starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.
| Parameter | Recommendation | Rationale |
| Injector Type | Split/Splitless or On-Column | A splitless injection is suitable for trace analysis, while on-column injection is ideal for thermally labile compounds as it avoids the hot inlet.[13] |
| Injector Temperature | 150 - 220°C (Optimize for your system) | A lower temperature minimizes the risk of thermal decomposition in the inlet.[4] |
| Injection Mode | Pressure-Pulsed Splitless[5] | A temporary increase in inlet pressure during injection rapidly transfers analytes to the column, reducing their residence time in the hot injector.[5] |
| Liner | Deactivated, glass wool packed (if necessary) | An inert liner is crucial to prevent catalytic decomposition.[4][9] |
| Column | Thick film (e.g., 1-5 µm) non-polar (e.g., 5% phenyl-polysiloxane) or PLOT column (e.g., PoraPLOT U)[11][14] | A thicker film improves retention for volatile analytes. PLOT columns are also well-suited for refrigerant analysis.[12][14] |
| Oven Program | Initial Temp: 35-45°C, hold for 2-3 min. Ramp: 10-15°C/min to final temperature. | A low initial temperature helps to focus the volatile CCl₂F₂ at the head of the column, leading to sharper peaks.[4] |
| Carrier Gas | Helium or Hydrogen (High Purity) | Hydrogen can offer faster analysis times, but ensure system compatibility. High purity is essential to prevent column degradation.[5] |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | ECD is highly sensitive to halogenated compounds. MS provides confirmation of the analyte's identity. |
Sample Preparation and Storage Protocol
-
Sample Collection: For air samples, use solid sorbent tubes (e.g., activated charcoal) with a calibrated personal sampling pump.[1][15]
-
Storage: If not analyzed immediately, store samples refrigerated at -10°C to maintain stability.[1][16]
-
Desorption: Desorb the CCl₂F₂ from the sorbent material using a suitable solvent such as methylene (B1212753) chloride in a glass vial.[1][15]
-
Final Sample: Ensure the final sample for injection is free of particulate matter and incompatible substances like water, acids, or bases.[2] Use glass autosampler vials with PTFE-lined septa.[2]
Visualizations
Caption: Factors leading to CCl₂F₂ decomposition in a GC inlet.
Caption: A logical workflow for troubleshooting CCl₂F₂ decomposition.
References
- 1. cdc.gov [cdc.gov]
- 2. uoguelph.ca [uoguelph.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gassite.com [gassite.com]
- 13. EURL | Pesticides in Fruits and Vegetables | Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables [eurl-pesticides.eu]
- 14. agilent.com [agilent.com]
- 15. cdc.gov [cdc.gov]
- 16. Analytical Method [keikaventures.com]
Improving detection limits for Dichlorodifluoromethane in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Dichlorodifluoromethane (CFC-12) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for analyzing this compound in complex matrices?
A1: The most prevalent and effective methods for analyzing this compound (CFC-12) are Gas Chromatography-Mass Spectrometry (GC-MS) coupled with sample introduction techniques designed for volatile organic compounds (VOCs). The two primary techniques are:
-
Purge and Trap (P&T) GC-MS: This method is highly sensitive and ideal for water, wastewater, and soil samples.[1][2] It involves bubbling an inert gas through the sample to extract volatile compounds, which are then trapped on a sorbent material, thermally desorbed, and introduced into the GC-MS system.[2]
-
Headspace (HS) GC-MS: This technique is a more direct approach, particularly for solid and liquid matrices.[3] The sample is sealed in a vial and heated, forcing volatile compounds into the headspace, which is then sampled and injected into the GC-MS.[3]
Q2: What are the typical challenges encountered when analyzing this compound?
A2: Researchers often face several challenges, including:
-
Matrix Effects: The sample matrix can significantly impact the analysis by competing with the analyte for extraction or by introducing interfering compounds.[1][2]
-
Low Recovery: The volatile nature of this compound can lead to losses during sample preparation and analysis.[4][5]
-
Poor Peak Shape: Issues such as peak tailing or fronting can affect resolution and the accuracy of quantification.[6][7]
-
High Background Noise: Contamination from the carrier gas, sample handling, or the instrument itself can obscure the analyte signal.[8][9][10]
Q3: How can I improve the sensitivity for this compound detection?
A3: To enhance sensitivity, consider the following:
-
Optimize Sample Introduction: For Purge and Trap, optimize parameters like purge time, flow rate, and desorption temperature.[11] For Headspace analysis, adjusting the equilibration temperature and time can improve partitioning into the headspace.[3]
-
Use a Selective Detector: A mass spectrometer is highly selective. Operating in Selected Ion Monitoring (SIM) mode can significantly improve the signal-to-noise ratio for target compounds.[3]
-
Sample Pre-concentration: Techniques like Purge and Trap inherently concentrate the analyte from a larger sample volume, thereby increasing sensitivity.[12]
Troubleshooting Guides
Poor Peak Shape
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Active sites in the GC inlet or column.[6] | Use a deactivated liner and ensure regular maintenance of the GC inlet. If the issue persists, consider trimming or replacing the GC column.[6] |
| Improper column installation.[7] | Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut.[7] | |
| Peak Fronting | Column overload due to high analyte concentration. | Dilute the sample or reduce the injection volume.[7] |
| Inappropriate initial oven temperature. | For splitless injections, ensure the initial oven temperature is about 20°C below the boiling point of the sample solvent.[7] | |
| Split Peaks | Issues with sample focusing at the head of the column. | Optimize the injection technique and ensure the stationary phase chemistry is compatible with the sample solvent.[7] |
| Poorly cut or installed column. | Re-cut and reinstall the column, checking for a clean, perpendicular cut.[7] |
Low Analyte Recovery
| Symptom | Possible Cause | Suggested Solution |
| Consistently low recovery | Inefficient extraction from the matrix. | Optimize purge and trap parameters (e.g., increase purge time or temperature) or headspace equilibration conditions.[3][11] |
| Analyte loss during sample preparation. | Minimize sample handling steps and ensure airtight seals on all vials and containers. For soil samples, cryogenic grinding can prevent volatile loss.[6] | |
| Matrix effects suppressing analyte release. | For soil matrices with high organic content, a full evaporation technique in headspace analysis can improve recovery.[2] Adding salts ("salting out") can also enhance the partitioning of polar compounds into the headspace.[13] | |
| Variable recovery | Inconsistent sample preparation. | Ensure a standardized and reproducible sample preparation protocol is followed for all samples and standards. |
| Leaks in the purge and trap or GC system. | Perform a leak check of the entire system, paying close to attention to fittings and septa. |
High Background Noise
| Symptom | Possible Cause | Suggested Solution |
| Rising baseline | Column bleed due to high temperatures or oxygen in the carrier gas.[10] | Use a low-bleed GC column ("-MS" designated).[10] Ensure high-purity carrier gas and install oxygen and moisture traps.[10] Condition the column properly before use.[10] |
| Extraneous peaks | Contamination from the injector port (e.g., septum bleed, liner contamination).[10] | Use high-quality, low-bleed septa and replace them regularly.[10] Clean or replace the injector liner.[10] |
| Contaminated carrier gas.[14] | Verify the purity of the carrier gas and ensure that gas purifiers are functioning correctly.[14] | |
| Random noise spikes | Poor electrical connections. | Check and tighten all electrical connections to the detector.[15] |
| Contaminated detector. | Clean the mass spectrometer's ion source according to the manufacturer's instructions. |
Quantitative Data Summary
Table 1: Method Detection Limits (MDLs) for this compound
| Analytical Method | Matrix | Detection Limit | Reference |
| Purge and Trap GC-MS | Seawater | 0.008 pM | [11] |
| Headspace GC-MS | Soil | ≤ 2 µg/kg | [16] |
| Purge and Trap GC-MS | Water | 0.6 ppb (µg/L) for general VOCs | [17] |
Table 2: Recovery Rates for this compound
| Analytical Method | Matrix | Recovery Rate | Reference |
| Purge and Trap GC-MS | Seawater | 98.77% ± 1.50% | [11] |
| Headspace GC-MS | Spiked Soil | 70-130% (within specified limits) | [16] |
Experimental Protocols
Protocol 1: Purge and Trap GC-MS for this compound in Water
This protocol is a generalized procedure based on common practices and EPA methods.
-
System Preparation:
-
Assemble the purge and trap system according to the manufacturer's instructions.[18]
-
Condition the trap overnight at 180°C by backflushing with an inert gas.[18]
-
Set up the GC-MS with a suitable capillary column (e.g., a 60m x 0.75mm ID wide-bore capillary column).[19]
-
Establish the appropriate temperature program and gas flow rates.[19]
-
-
Sample Preparation:
-
Collect water samples in vials with zero headspace.
-
Add internal standards to the sample just before analysis.[18]
-
-
Purge and Trap Cycle:
-
Desorption and Analysis:
-
Rapidly heat the trap to desorb the trapped analytes (e.g., 180°C).[18]
-
Backflush the trap with the GC carrier gas to transfer the analytes to the GC column.
-
Initiate the GC-MS analysis to separate and detect the compounds.
-
Protocol 2: Headspace GC-MS for this compound in Soil
This protocol is a generalized procedure based on common practices and EPA methods.
-
System Preparation:
-
Set up the headspace autosampler and GC-MS system.
-
Select a suitable GC column for volatile organic compound analysis.
-
Optimize the GC oven temperature program and MS acquisition parameters.
-
-
Sample Preparation:
-
Headspace Analysis:
-
Place the vial in the headspace autosampler.
-
Equilibrate the sample at a specific temperature for a set time (e.g., 85°C for 15 minutes) to allow volatile compounds to partition into the headspace.[3]
-
The autosampler will then inject a known volume of the headspace gas into the GC-MS.
-
-
Data Acquisition:
-
The GC separates the components of the sample, and the MS detects and quantifies this compound.
-
Visualizations
Caption: Workflow for Purge and Trap GC-MS analysis.
Caption: Troubleshooting logic for poor GC peak shape.
References
- 1. Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. hpst.cz [hpst.cz]
- 4. Loss of Volatile Metabolites during Concentration of Metabolomic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Volatile Organic Compound Recovery Using 2-Methylpentane [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. longdom.org [longdom.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. edfhelpdesk.com [edfhelpdesk.com]
Technical Support Center: Dichlorodifluoromethane (R-12) Gas Sensors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dichlorodifluoromethane (CCl₂F₂) gas sensors.
Frequently Asked Questions (FAQs)
Q1: My R-12 gas sensor is failing to calibrate. What are the common causes?
A1: Calibration failures in R-12 gas sensors can stem from several issues. Common causes include the use of expired or incorrect concentration of calibration gas, an aged or poisoned sensor, and environmental factors such as extreme temperatures or humidity.[1] Additionally, issues with the calibration equipment, such as a faulty regulator or contaminated tubing, can lead to failed calibrations.
Q2: I am observing drifting baseline readings on my sensor. What could be the cause?
A2: Drifting baseline readings are a common issue and can indicate several problems. Over time, sensors can experience a gradual shift in their baseline measurements, even in a stable environment.[1] This can be due to sensor aging, prolonged exposure to the target gas or interfering compounds, or changes in ambient temperature and humidity. For metal oxide semiconductor (MOS) sensors, commonly used for refrigerant detection, the sensor's resistance can be significantly affected by these environmental fluctuations.[2][3]
Q3: My sensor is giving readings that seem inaccurate or non-linear. How can I troubleshoot this?
A3: Inaccurate or non-linear responses can be a sign of span calibration failure.[3] This means the sensor is not responding correctly across its entire measurement range. This can be caused by sensor degradation over time, electrical interference, or errors in the calibration equipment.[3] It is also crucial to ensure that the calibration gas concentration correctly matches the sensor's expected range.
Q4: Can other gases in my laboratory interfere with my R-12 sensor readings?
A4: Yes, cross-sensitivity is a common phenomenon where a sensor designed for a specific gas reacts to the presence of other gases.[4] This can lead to false positive or inaccurate readings. For example, a sensor calibrated for one type of refrigerant may show a response to other refrigerants. It is essential to be aware of the specific cross-sensitivities of your sensor, which are typically provided by the manufacturer.
Troubleshooting Guides
Issue 1: Calibration Failure
If your this compound (R-12) gas sensor fails to calibrate, follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for R-12 gas sensor calibration failure.
Issue 2: Sensor Signal Drift
Unexpected changes or instability in the sensor's baseline reading can compromise measurement accuracy.
Logical Relationship Diagram:
Caption: Causes and solutions for R-12 gas sensor signal drift.
Data Presentation
The following tables summarize typical specifications for refrigerant gas sensors that may be used for this compound detection. Note that specifications can vary between manufacturers and sensor models.
Table 1: Typical Performance Characteristics of MOS-Type Refrigerant Sensors
| Parameter | Typical Value |
| Target Gases | R-12, R-22, R-134a, etc.[5] |
| Detection Range | 0 - 1,000 ppm[6] |
| Operating Temperature | 0°F to 125°F (-18°C to 52°C)[6] |
| Sensor Lifetime | 5 - 7+ years[6][7] |
| Warm-up Time | Readings stabilize in 6 to 7 hours[7] |
Table 2: Cross-Sensitivity of a Refrigerant Gas Sensor (Example)
Note: This is an example for a sensor calibrated to Methane. Cross-sensitivity for an R-12 calibrated sensor will vary. Always refer to the manufacturer's datasheet.
| Interfering Gas | Formula | Sensitivity (PPM) |
| R-22 | CHClF₂ | 50 |
| R-507 | R125 + R143A | 100 |
| R-410A | R32 + R125 | 100 |
Data adapted from SENSIT Technologies.[8]
Experimental Protocols
Protocol 1: Standard Zero and Span Calibration
This protocol outlines a general procedure for performing a two-point calibration on a this compound (R-12) gas sensor. Always consult your specific instrument's user manual for detailed instructions.
Materials:
-
Certified R-12 calibration gas cylinder with a known concentration (e.g., 1000 ppm).
-
Zero air or nitrogen cylinder.
-
Flow regulator and tubing.
-
Calibration adapter for the sensor head.
Procedure:
-
Warm-up: Power on the gas detector and allow it to warm up and stabilize according to the manufacturer's instructions, typically for several hours.[7]
-
Zero Calibration:
-
Ensure the sensor is in a clean air environment, free of any interfering gases.
-
Connect the zero air or nitrogen cylinder to the sensor using the regulator, tubing, and calibration adapter.
-
Initiate the zero calibration mode on the instrument.
-
Allow the zero gas to flow until the reading stabilizes and the instrument confirms a successful zero calibration.
-
-
Span Calibration:
-
Disconnect the zero gas and connect the R-12 calibration gas cylinder.
-
Initiate the span calibration mode on the instrument.
-
Introduce the R-12 calibration gas to the sensor.
-
Allow the reading to stabilize at the concentration specified on the calibration gas cylinder.
-
Confirm the span calibration once the reading is stable.
-
-
Verification: After calibration, expose the sensor to the zero gas again to ensure it returns to a zero reading.
Experimental Workflow Diagram:
Caption: Standard two-point calibration workflow for an R-12 gas sensor.
References
- 1. 7fa3510e08aef13b0a99c4b694c6a2ad.cdn.bubble.io [7fa3510e08aef13b0a99c4b694c6a2ad.cdn.bubble.io]
- 2. Correction Model for Metal Oxide Sensor Drift Caused by Ambient Temperature and Humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refrigerant leak detection: IR vs SEMICONDUCTOR SENSORS | Nano Environmental Technology S.r.l. [nenvitech.com]
- 4. forensicsdetectors.com [forensicsdetectors.com]
- 5. unitronic.de [unitronic.de]
- 6. manuals.plus [manuals.plus]
- 7. cdn.bakerdist.com [cdn.bakerdist.com]
- 8. gasleaksensors.com [gasleaksensors.com]
Mitigating interference in spectroscopic analysis of Dichlorodifluoromethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interference during the spectroscopic analysis of Dichlorodifluoromethane (CFC-12).
Troubleshooting Guides
This section provides solutions to common problems encountered during the spectroscopic analysis of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| IR-001 | Unexpected peaks or spectral overlap in Infrared (IR) analysis. | - Contamination of the gas cell. - Presence of atmospheric gases (e.g., water vapor, CO2). - Spectral overlap from other chlorofluorocarbons or volatile organic compounds in the sample matrix. | - Thoroughly clean and purge the gas cell before introducing the sample. - Acquire a background spectrum of the empty, purged cell and subtract it from the sample spectrum. - If possible, use a nitrogen or argon purge for the spectrometer's optical path to minimize atmospheric interference. - Employ chemometric methods like Classical Least Squares (CLS) or Principal Component Regression (PCR) to deconvolve overlapping spectra. |
| IR-002 | Inaccurate quantification or poor reproducibility of IR measurements. | - Non-linearity of detector response at high concentrations. - Temperature and pressure fluctuations affecting absorption cross-sections. - Incorrect baseline correction. | - Prepare a calibration curve with a series of known concentrations to ensure analysis is within the linear dynamic range. - Precisely control and record the temperature and pressure during measurements, as absorption cross-sections are dependent on these parameters.[1] - Utilize multi-point baseline correction or automated baseline correction algorithms to ensure consistency. |
| MS-001 | Mass spectrum shows unexpected fragments or incorrect isotopic ratios. | - Isobaric interference from background contaminants (e.g., hydrocarbons from pump oil). - Fragmentation of co-eluting species in GC-MS. - In-source fragmentation of other sample components.[2] | - Run a blank to identify background peaks and perform background subtraction. - Optimize the gas chromatography (GC) method to improve the separation of this compound from other volatile components. - Use a higher resolution mass spectrometer to separate ions with the same nominal mass. - Employ tandem mass spectrometry (MS/MS) for more specific fragmentation and detection. |
| MS-002 | Signal suppression or enhancement in Mass Spectrometry. | - Matrix effects from other components in the sample altering ionization efficiency. | - Use the standard addition method to compensate for matrix effects. - Dilute the sample to reduce the concentration of interfering matrix components.[3] - Employ a stable isotope-labeled internal standard (e.g., ¹³C-Dichlorodifluoromethane) to normalize the signal. |
| Raman-001 | High fluorescence background obscuring Raman signals. | - Intrinsic fluorescence of the sample matrix or contaminants. | - Use a laser with a longer wavelength (e.g., 785 nm or 1064 nm) to reduce fluorescence excitation. - Employ time-gated detection or shifted-excitation Raman difference spectroscopy (SERDS) to separate Raman scattering from fluorescence. - Implement computational fluorescence subtraction algorithms. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common sources of interference in the spectroscopic analysis of this compound?
A1: Common sources of interference include:
-
Spectral Overlap: Signals from other compounds in the sample matrix that overlap with the this compound spectrum.
-
Matrix Effects: Components of the sample matrix that can enhance or suppress the analytical signal, particularly in mass spectrometry.[4]
-
Contamination: Residues in the sample container, gas cell, or instrument optics can introduce interfering signals.
-
Atmospheric Interference: Gases like water vapor and carbon dioxide can interfere with infrared analysis if the optical path is not purged.
Infrared (IR) Spectroscopy
Q2: How can I resolve spectral overlap with other CFCs in my sample?
A2: Spectral overlap can be addressed using several techniques:
-
High-Resolution Spectroscopy: Using a high-resolution Fourier Transform Infrared (FTIR) spectrometer can help distinguish between the fine rotational-vibrational lines of different molecules.[5]
-
Chemometrics: Multivariate calibration methods such as Principal Component Regression (PCR) and Partial Least Squares (PLS) are powerful tools for analyzing mixtures with overlapping spectra.[6] These methods use the entire spectrum for quantification, making them robust to spectral overlap.
Q3: What experimental parameters are critical for accurate IR quantification of this compound?
A3: For accurate quantification, it is crucial to control:
-
Temperature and Pressure: The absorption cross-sections of this compound are temperature and pressure-dependent. Measurements should be performed under controlled conditions, especially for atmospheric applications.[1]
-
Optical Path Length: The path length of the gas cell must be accurately known.
-
Spectral Resolution: The resolution should be sufficient to resolve the desired spectral features. A resolution of 0.01 to 0.03 cm⁻¹ is often used for high-resolution studies.[5]
Mass Spectrometry (MS)
Q4: What are the characteristic mass fragments of this compound (CCl₂F₂)?
A4: In electron ionization mass spectrometry, the primary fragments and their mass-to-charge ratios (m/z) for the most abundant isotopes (³⁵Cl) are:
-
CCl₂F₂⁺ (molecular ion): m/z 120, 122, 124 (due to chlorine isotopes)
-
CClF₂⁺ (loss of a Cl atom): m/z 85, 87 (base peak)
-
CF₂⁺: m/z 50 The NIST WebBook is a valuable resource for reference mass spectra.[7]
Q5: How can I mitigate isobaric interference in the mass spectrum?
A5: Isobaric interference occurs when different ions have the same nominal mass-to-charge ratio. Mitigation strategies include:
-
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between ions with very small mass differences.
-
Tandem Mass Spectrometry (MS/MS): By selecting a precursor ion and analyzing its fragments, you can achieve higher specificity and reduce interference.
-
Gas Chromatography (GC) Separation: Optimizing the GC method to separate the analyte from interfering compounds before they enter the mass spectrometer is a crucial first step.
Raman Spectroscopy
Q6: Is Raman spectroscopy suitable for this compound analysis, and what are the potential challenges?
A6: Raman spectroscopy can be used for the analysis of this compound. As a symmetric molecule, some of its vibrational modes are Raman active. However, challenges include:
-
Weak Raman Scattering: this compound is not a strong Raman scatterer, so achieving a good signal-to-noise ratio may be difficult.
-
Fluorescence Interference: If the sample matrix is fluorescent, the weak Raman signal can be overwhelmed by the fluorescence background.[8]
-
Safety: The use of high-power lasers requires appropriate safety precautions.
Experimental Protocols
Protocol 1: High-Resolution FTIR Spectroscopy of this compound
This protocol outlines the procedure for obtaining a high-resolution infrared spectrum of this compound, a method often used in atmospheric sciences.[1]
1. Instrumentation and Sample Preparation:
- Spectrometer: A high-resolution Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker IFS 125HR).
- Gas Cell: A gas cell with a known path length (e.g., 26 cm).
- Sample: A certified gas mixture of this compound in dry synthetic air at a known concentration.
- Vacuum Line: For evacuating and filling the gas cell.
2. Experimental Procedure:
- Cell Preparation: Evacuate the gas cell to a high vacuum using the vacuum line.
- Background Spectrum: Fill the cell with dry synthetic air to the desired pressure and acquire a background spectrum.
- Sample Introduction: Evacuate the cell again and introduce the this compound gas mixture to the desired pressure.
- Spectrum Acquisition: Record the sample spectrum over the desired spectral range (e.g., 800–1270 cm⁻¹) at a high resolution (e.g., 0.01 cm⁻¹).
- Data Processing:
- Convert the interferogram to a spectrum via Fourier transform.
- Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.
- Perform baseline correction and, if necessary, wavenumber calibration using a standard gas with known absorption lines.
Protocol 2: GC-MS Analysis of this compound with Mitigation of Isobaric Interference
This protocol describes the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with a focus on mitigating interference.
1. Instrumentation and Sample Preparation:
- GC-MS System: A gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).
- GC Column: A column suitable for separating volatile compounds (e.g., a PLOT column).
- Sample: Gas sample containing this compound and potentially interfering compounds.
2. Experimental Procedure:
- GC Method Development:
- Optimize the GC temperature program to achieve baseline separation of this compound from other volatile components in the sample.
- Adjust the carrier gas flow rate for optimal resolution and peak shape.
- MS Method Development:
- Operate the mass spectrometer in full scan mode to identify all compounds present.
- If known interferences exist, switch to selected ion monitoring (SIM) mode to monitor specific m/z values for this compound (e.g., 85, 87, 120, 122) to increase sensitivity and reduce the impact of other ions.
- For complex matrices, use tandem MS (MS/MS) by selecting a precursor ion (e.g., m/z 85) and monitoring a specific product ion.
- Sample Analysis: Inject the gas sample into the GC-MS system and acquire the data.
- Data Analysis:
- Identify the this compound peak based on its retention time and mass spectrum.
- Quantify the amount of this compound using a calibration curve prepared from certified standards.
Visualizations
Caption: Troubleshooting workflow for mitigating interference.
Caption: Experimental workflow for GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. massspec.unm.edu [massspec.unm.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. myadlm.org [myadlm.org]
- 5. AMT - New and improved infrared absorption cross sections for trichlorofluoromethane (CFC-11) [amt.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound [webbook.nist.gov]
- 8. prf.flintbox.com [prf.flintbox.com]
Dichlorodifluoromethane sample storage and stability concerns
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and stability of dichlorodifluoromethane (CCl₂F₂), also known as R-12 or Freon-12.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound samples?
A1: this compound should be stored in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat or ignition.[1][2][3] Cylinders must be stored upright, with the valve protection cap in place, and firmly secured to prevent falling.[1][3] The storage area should be free of fire risk and away from combustible materials.[3]
Q2: Is this compound stable at room temperature?
A2: Yes, this compound is a stable compound under normal storage conditions.[1] However, it can decompose when exposed to high temperatures, such as in a fire, or on contact with flames or hot surfaces.[2][4]
Q3: What are the known decomposition products of this compound?
A3: When heated to decomposition, this compound can release highly toxic and corrosive fumes.[2][4] These include phosgene (B1210022) (CCl₂O), hydrogen chloride (HCl), and hydrogen fluoride (B91410) (HF).[2][3][4] The presence of a sharp, acrid odor can indicate thermal decomposition.[4]
Q4: What materials should be avoided for storing this compound?
A4: this compound is incompatible with chemically active metals, especially in powdered form, such as aluminum, sodium, potassium, calcium, magnesium, and zinc.[2] Violent reactions can occur with aluminum.[5] It is crucial to use equipment and containers made of compatible materials.
Q5: How can I verify the purity of my this compound sample?
A5: The purity of this compound samples can be determined using analytical methods such as Gas Chromatography with a Flame Ionization Detector (GC/FID).[6] This method is suitable for identifying and quantifying the compound in a gaseous sample. A general protocol is outlined in the Experimental Protocols section.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Suspected Sample Contamination | Improper storage container material. | Verify that the storage container is made of a compatible material (see Materials Compatibility Table below). Transfer the sample to an appropriate container if necessary. |
| Backflow from experimental setup. | Ensure a backflow preventer is used in the piping when transferring the gas.[1] | |
| Introduction of moisture or air. | Keep container valves clean and free from contaminants like oil and water.[3] Ensure a tight seal on the container. | |
| Pressure Drop in Cylinder | Leak from the cylinder valve or fittings. | Check for leaks using a suitable leak detection solution. If a leak is found and cannot be stopped, move the cylinder to a well-ventilated area and contact the supplier. |
| Use of the sample. | Monitor the pressure regularly to track usage. | |
| Unexpected Experimental Results | Degradation of the sample due to heat. | Ensure the cylinder temperature has not exceeded 52°C (125°F).[1] Store away from any heat sources. |
| Reaction with incompatible materials in the experimental setup. | Review all materials in your experimental workflow for compatibility with this compound. |
Quantitative Data Summary
Storage and Handling Parameters
| Parameter | Value | Reference |
| Maximum Cylinder Temperature | 52°C (125°F) | [1] |
| Boiling Point | -29.8°C | [2] |
| Occupational Exposure Limit (ACGIH TLV-TWA) | 1000 ppm | [1] |
| Water Solubility | 280 mg/L at 25°C | [4] |
Materials Compatibility
| Material | Compatibility | Notes |
| Steel | Good | Suitable for cylinders and fittings. |
| Stainless Steel | Excellent | Recommended for wetted parts in experimental setups. |
| Brass | Good | Commonly used for valve construction. |
| Copper | Good | |
| Aluminum | Not Recommended | May react violently, especially if fresh metal surfaces are exposed.[5][7] |
| Zinc | Not Recommended | [2] |
| Magnesium | Not Recommended | [2] |
| Plastics & Elastomers | Varies | Testing is recommended for specific grades. Some may be prone to swelling or degradation. |
Experimental Protocols
Protocol: Purity Analysis of this compound by GC/FID
This protocol provides a general outline for determining the purity of a this compound sample.
-
Sample Collection:
-
Collect a gaseous sample from the cylinder using a gas-tight syringe.
-
Alternatively, use a suitable sampling bag made of an inert material.
-
Ensure all sampling components are clean and free of contaminants.
-
-
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for separating volatile halogenated hydrocarbons.
-
High-purity carrier gas (e.g., Helium or Nitrogen).
-
-
GC-FID Conditions (Example):
-
Injector Temperature: 150°C
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.
-
Detector Temperature: 250°C
-
Carrier Gas Flow Rate: 1-2 mL/min
-
Note: These are starting parameters and should be optimized for the specific instrument and column.
-
-
Analysis:
-
Inject a known volume of the gas sample into the GC.
-
Record the chromatogram.
-
Identify the this compound peak based on its retention time, as determined by running a certified reference standard.
-
Calculate the purity by determining the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.
-
-
Quality Control:
-
Run a blank (carrier gas only) to ensure no system contamination.
-
Analyze a certified reference standard of this compound to verify retention time and detector response.
-
Perform replicate injections to ensure reproducibility.
-
Visualizations
Caption: Troubleshooting logic for this compound sample stability.
Caption: Workflow for safe handling of this compound gas.
References
- 1. airgas.com [airgas.com]
- 2. This compound - CreationWiki, the encyclopedia of creation science [creationwiki.org]
- 3. siadmi.com [siadmi.com]
- 4. This compound | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Analytical Method [keikaventures.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Dichlorodifluoromethane Gas Handling Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dichlorodifluoromethane (CCl₂F₂) gas handling systems.
Frequently Asked Questions (FAQs)
Q1: What are the immediate safety concerns if I suspect a this compound leak?
A1: this compound is a colorless, non-combustible gas with a faint ethereal odor.[1] The primary hazards in a laboratory setting are asphyxiation due to oxygen displacement and the potential for frostbite from contact with the liquid form.[1] If a significant leak is suspected, evacuate the immediate area and ensure adequate ventilation. Avoid contact with the liquid, as it can cause severe frostbite.[1] Upon heating, this compound can decompose to produce toxic and corrosive gases such as hydrogen chloride, phosgene, and hydrogen fluoride.[2]
Q2: What are the common signs of a leak in my gas handling system?
A2: Common indicators of a leak include a noticeable drop in cylinder pressure, a hissing sound near fittings or connections, and inconsistent performance of your experimental apparatus. For systems operating under vacuum, an inability to reach the desired vacuum level or a rapid rise in pressure after isolation from the vacuum pump can indicate a leak.[3]
Q3: What is considered an "acceptable" leak rate for a laboratory gas handling system?
A3: The acceptable leak rate depends on the specific application and the sensitivity of the experiment to atmospheric contamination. For high-vacuum systems, a leak rate of less than 1x10⁻⁶ mbar L/s is often required.[4][5] For general-purpose gas handling systems, a leak rate of 0.0005 m³/h per m³ of ventilated space is a general guideline.[6] For gloveboxes, a common standard is a leak rate of less than 0.05% of the box volume per hour.[7][8]
Q4: How can I identify the specific location of a leak?
A4: Several methods can be used to pinpoint a leak. The choice of method depends on the size of the suspected leak and the equipment available. Common methods include:
-
Bubble Test: Applying a soap solution to suspected leak points and watching for the formation of bubbles.[9]
-
Electronic Leak Detection: Using a handheld device to "sniff" for the presence of halogenated refrigerants.[10]
-
Pressure Drop/Rise Test: Isolating a section of the system and monitoring the pressure over time to see if it changes.[11]
-
UV Fluorescent Dye: Introducing a UV-active dye into the system and using a UV lamp to identify points of leakage.
Troubleshooting Guides
Guide 1: Troubleshooting a Suspected Leak with No Obvious Source
This guide provides a systematic approach to identifying and resolving a gas leak when the source is not immediately apparent.
Guide 2: Repairing Leaks in Common Laboratory Fittings
This guide provides specific instructions for addressing leaks in frequently used laboratory gas fittings.
A. Swagelok® and Compression Fittings:
-
Initial Check: If a leak is detected, first try tightening the nut slightly (no more than a quarter turn). Over-tightening can damage the ferrules and tubing.
-
Disassembly and Inspection: If tightening does not resolve the leak, disassemble the fitting. Inspect the ferrules and tubing for scratches, deformities, or contamination.
-
Cleaning: Clean all components with a suitable solvent (e.g., isopropanol) and a lint-free cloth.
-
Reassembly: Reassemble the fitting, ensuring the tubing is fully inserted into the fitting body before tightening the nut. For Swagelok® fittings, follow the manufacturer's instructions for initial makeup and reassembly. Using a gap inspection gauge can verify proper pull-up.
-
High-Temperature Applications: For applications above 204°C (400°F), consider using a silver-plated thread lubricant on the fitting nut threads to prevent galling.[2]
B. Ground Glass Joints:
-
Inspection: Ensure the mating surfaces of the ground glass joints are clean and free of chips or cracks.
-
Lubrication: For vacuum applications or to ensure an airtight seal, a minimal amount of vacuum grease can be applied to the upper part of the inner joint.[12] Be aware that the grease can be a source of contamination if it comes into contact with your sample.
-
Alternatives to Grease: PTFE sleeves or tape can be used as a non-contaminating alternative to grease for sealing ground glass joints.[5][13]
-
Securing Joints: Use Keck clips (plastic or stainless steel for high-temperature applications) to securely hold the joints together and prevent them from separating due to pressure or vibration.[4]
Data Presentation
Table 1: Comparison of Leak Detection Method Sensitivity
| Detection Method | Typical Sensitivity | Advantages | Disadvantages |
| Bubble Test | Can detect leaks down to 10⁻⁴ mbar L/s under optimal conditions.[14] | Simple, inexpensive, and provides a visual location of the leak.[9] | Can be messy, less sensitive for very small leaks, and subjective. |
| Electronic (Heated Diode) | 0.1 to 1 ppm | High sensitivity to halogenated compounds, relatively fast response. | Can be prone to false alarms from background contaminants. |
| Electronic (Infrared) | 1 to 10 ppm | Highly specific to refrigerant gases, less prone to false alarms. | Generally more expensive than heated diode detectors. |
| UV Fluorescent Dye | Dependent on dye concentration and UV lamp intensity. | Effective for finding intermittent or very small leaks, provides a clear visual indicator.[8] | Requires adding a substance to the system, which may not be suitable for all experiments. |
| Pressure Drop/Rise Test | Can detect very small leaks (down to 10⁻⁶ mbar L/s) depending on the resolution of the pressure gauge and the test duration.[4] | Highly quantitative and can be used to determine the total leak rate of a system. | Does not pinpoint the location of the leak, can be time-consuming.[4] |
Table 2: Estimated Leak Rate from Bubble Test
The following table provides an estimation of the leak rate based on the frequency of bubbles observed in a soap solution. These values are approximate and can be influenced by factors such as pressure and the specific gravity of the solution.
| Bubbles per Minute | Approximate Leak Rate (cc/min) |
| 2 | 0.03[9] |
| 10 | 0.14[9] |
| 30 | 0.5[9] |
| 70-75 | 1.0[9] |
Experimental Protocols
Protocol 1: Pressure Drop Leak Test
This protocol outlines the procedure for performing a pressure drop test to determine if a leak is present in a sealed system.
-
System Preparation:
-
Ensure the section of the gas handling system to be tested is isolated by closing the appropriate valves.
-
Connect a calibrated pressure gauge to the system.
-
Pressurize the system with an inert gas, such as nitrogen, to the desired test pressure. Do not exceed the maximum pressure rating of any component in the system.
-
-
Test Execution:
-
Once the test pressure is reached, close the valve from the pressure source.
-
Record the initial pressure and the ambient temperature.
-
Allow the system to sit undisturbed for a predetermined amount of time (e.g., 30 minutes to several hours). The duration will depend on the volume of the system and the desired sensitivity.
-
-
Data Analysis:
-
After the test period, record the final pressure and ambient temperature.
-
If the temperature has remained constant, any drop in pressure indicates a leak.
-
A significant pressure drop suggests a large leak, while a slow, gradual decrease indicates a smaller leak.
-
Protocol 2: UV Fluorescent Dye Leak Detection
This protocol describes how to use a UV-active dye to locate leaks in a gas handling system.
-
System Preparation:
-
Ensure the system is at a safe, low pressure.
-
Select a UV dye that is compatible with this compound and the materials of your system.
-
Introduce the dye into the system according to the manufacturer's instructions. This may involve using a dye injector.
-
-
Dye Circulation:
-
Pressurize the system with this compound to its normal operating pressure.
-
Allow the gas and dye mixture to circulate throughout the system for a sufficient amount of time (e.g., 15-30 minutes).
-
-
Leak Inspection:
-
In a darkened room or with shaded optics, use a UV lamp to inspect all potential leak points, including fittings, valves, and seals.
-
The dye will glow brightly at the site of any leak.
-
-
Cleanup:
-
Once the leak is identified and repaired, clean any residual dye from the exterior of the system to avoid confusion in future leak checks.
-
Disposal of this compound
This compound is a regulated substance, and its release into the atmosphere should be avoided. For small quantities used in a laboratory setting, the following disposal guidelines should be followed:
-
Do Not Vent: Never intentionally vent this compound to the atmosphere or into a fume hood.
-
Return to Supplier: The preferred method for disposing of unused or partially used cylinders is to return them to the gas supplier.
-
Waste Collection: If returning the cylinder is not possible, the contents must be collected as hazardous waste. Collect any residual gas in a designated, properly labeled, and leak-proof container.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper collection, labeling, and disposal procedures for halogenated organic compounds. They can arrange for pickup by a licensed hazardous waste disposal company.
-
Decontamination: Any equipment or materials (e.g., tubing, septa) that have come into contact with this compound should be decontaminated or disposed of as hazardous waste according to your institution's guidelines. For empty containers, the first rinse should be collected as hazardous waste.
References
- 1. This compound | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorodifluoromethane | CHClF2 | CID 6372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. smartlabs.co.za [smartlabs.co.za]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. oceanrep.geomar.de [oceanrep.geomar.de]
- 7. scribd.com [scribd.com]
- 8. mbraun.com [mbraun.com]
- 9. cincinnati-test.com [cincinnati-test.com]
- 10. 5-Step Process for Industrial Gas Leak Detection | DILO [dilo.com]
- 11. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. labdepotinc.com [labdepotinc.com]
- 13. equipment - when using glass to glass stoppers, is it best to have them dry or use lubricant? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. IT Tech | Troubleshooting gas leaks and pressure drops [ittech.com.sg]
Optimizing GC column selection for Dichlorodifluoromethane separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the gas chromatography (GC) separation of Dichlorodifluoromethane (R-12).
Frequently Asked Questions (FAQs) & Column Selection Guide
Q1: What is the most critical factor in selecting a GC column for this compound separation?
A1: The most critical factor is the stationary phase. This compound is a volatile, non-polar compound. Therefore, the principle of "like dissolves like" is a good starting point. However, due to its high volatility, gas-solid chromatography (GSC) columns, specifically Porous Layer Open Tubular (PLOT) columns, often provide superior separation compared to standard wall-coated open tubular (WCOT) columns.
Q2: Which types of GC columns are recommended for this compound analysis?
A2: For the analysis of this compound and other chlorofluorocarbons (CFCs), PLOT columns are highly recommended. Mid-polarity columns can also be effective. Here are the top recommendations:
-
Porous Polymer PLOT Columns (e.g., PoraPLOT Q, PoraPLOT U): These are often the first choice. They provide excellent retention and separation for volatile compounds. PoraPLOT U is the most polar among the porous polymer options and is well-suited for halogenated compounds.
-
Mid-Polarity Columns (e.g., Rtx-200): These columns, with a trifluoropropylmethyl polysiloxane stationary phase, offer a unique selectivity that can be beneficial for separating CFCs from other compounds.
-
Packed Columns (e.g., Chromosorb 102): As referenced in NIOSH Method 1018, packed columns are a robust option, particularly for high concentrations of the analyte.
Q3: How do I choose between a PLOT column and a mid-polarity column?
A3: The choice depends on the complexity of your sample matrix.
-
For relatively clean samples containing this compound and other CFCs, a PLOT column is generally the better choice due to its high retention of volatile compounds.
-
If your sample contains a wider range of compounds with varying polarities, a mid-polarity column like the Rtx-200 may offer a better overall separation.
Below is a flowchart to guide your column selection process:
Caption: A flowchart to guide the selection of a GC column for this compound analysis.
Recommended GC Column Specifications
The table below summarizes the specifications for recommended GC columns for this compound separation.
| Column Type | Stationary Phase | Polarity | Inner Diameter (mm) | Film Thickness (µm) | Temperature Limits (°C) |
| Agilent J&W PoraPLOT U | Divinylbenzene/Ethylene glycol dimethacrylate | Polar | 0.53 | 20 | -100 to 190 |
| Restek Rtx-200 | Trifluoropropylmethyl polysiloxane | Mid-Polarity | 0.25 | 0.25 - 1.00 | -20 to 320/360 |
| Chromosorb 102 (Packed) | Styrene-divinylbenzene copolymer | Non-polar | 2 (OD) | N/A | up to 250 |
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Active Sites in the Inlet or Column | 1. Replace the inlet liner with a deactivated one. 2. Trim 10-20 cm from the front of the column. |
| Column Overload | 1. Reduce the injection volume. 2. Dilute the sample. 3. Increase the split ratio. |
| Inappropriate Initial Oven Temperature | For splitless injection, ensure the initial oven temperature is about 20°C below the boiling point of the solvent. |
| Solvent-Phase Mismatch | Ensure the polarity of the injection solvent is similar to that of the stationary phase. |
Problem: Unstable Baseline or Spikes (Especially with MS Detectors)
| Possible Cause | Solution |
| PLOT Column Particle Shedding | 1. Use a PLOT column with an integrated particle trap. 2. Install a particle trap between the column and the detector. 3. Condition the column according to the manufacturer's instructions. |
| Contaminated Carrier Gas | 1. Ensure high-purity carrier gas is used. 2. Replace gas filters. |
| Septum Bleed | 1. Use a high-quality, low-bleed septum. 2. Ensure the septum purge is on and set to an appropriate flow rate. |
Problem: Poor Resolution or Co-elution
| Possible Cause | Solution |
| Sub-optimal Oven Temperature Program | 1. Lower the initial temperature to improve the separation of early eluting peaks. 2. Decrease the ramp rate to increase the separation between closely eluting compounds. |
| Incorrect Carrier Gas Flow Rate | Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for your column dimensions. |
| Inappropriate Column Choice | Refer to the column selection guide and consider a column with a different stationary phase (polarity). |
The following diagram illustrates a general troubleshooting workflow for common GC issues.
Caption: A troubleshooting workflow for common GC separation issues.
Experimental Protocols
Protocol 1: Method Development for this compound Separation
This protocol outlines a general approach to developing a robust GC method for the separation of this compound.
1. Column Selection and Installation:
-
Based on the column selection guide, choose an appropriate column (e.g., Agilent J&W PoraPLOT U or Restek Rtx-200).
-
Install the column in the GC oven according to the manufacturer's instructions, ensuring proper connection to the inlet and detector.
2. Initial GC Parameters:
-
Carrier Gas: Helium with a constant flow rate of 1-2 mL/min.
-
Inlet: Split/splitless injector at 200°C with a split ratio of 50:1.
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C (for PoraPLOT U) or 250°C (for Rtx-200).
-
Final Hold: 5 minutes.
-
-
Detector (FID): 250°C, with standard hydrogen and air flows.
-
Detector (MS): Transfer line at 230°C, ion source at 230°C.
3. Sample Preparation and Injection:
-
Prepare a standard of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 100 ppm.
-
Inject 1 µL of the standard into the GC.
4. Method Optimization:
-
Peak Shape: If peaks are tailing or fronting, refer to the troubleshooting guide to address potential issues with activity, overload, or temperature.
-
Resolution:
-
If this compound co-elutes with other components, adjust the temperature program. A slower ramp rate will generally improve resolution.
-
Optimize the carrier gas flow rate to achieve the best efficiency for your column.
-
-
Analysis Time: Once good resolution is achieved, the analysis time can be reduced by increasing the temperature ramp rate or using a shorter column.
Protocol 2: Troubleshooting PLOT Column Particle Shedding
This protocol provides steps to mitigate issues related to particle shedding from PLOT columns, which can cause baseline spikes and detector contamination.
1. Column Conditioning:
-
Properly condition the new PLOT column according to the manufacturer's instructions. This typically involves a slow temperature ramp to a temperature slightly above the final method temperature.
2. Installation of a Particle Trap:
-
If your PLOT column does not have an integrated particle trap, install one between the column outlet and the detector.
-
A 1-2 meter piece of deactivated fused silica (B1680970) tubing can serve as an effective particle trap.
3. Regular Maintenance:
-
Periodically trim a small portion (5-10 cm) from the detector end of the column to remove any accumulated particles.
-
If using an external particle trap, replace it regularly.
4. Monitor for Symptoms:
-
Be vigilant for sharp, random spikes in the baseline of your chromatograms, as this is a primary indicator of particle shedding.
-
If using a mass spectrometer, monitor the ion source for signs of contamination.
Reducing background noise in Dichlorodifluoromethane mass spectrometry
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the mass spectrometry analysis of Dichlorodifluoromethane (CFC-12).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in the GC-MS analysis of this compound?
A1: High background noise in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound and other volatile halocarbons can originate from several sources, impacting sensitivity and accuracy. The most common culprits include:
-
System Leaks: Air and moisture leaking into the system are a primary source of background ions (e.g., N₂, O₂, H₂O).[1][2]
-
Contaminated Carrier Gas: Impurities such as moisture, oxygen, and hydrocarbons within the carrier gas (e.g., Helium) can lead to a noisy baseline.[3][4]
-
Column Bleed: The stationary phase of the GC column can degrade at elevated temperatures, releasing siloxane compounds that create a rising baseline and characteristic ions (e.g., m/z 207, 281).[1][3]
-
Injector Port Contamination: Residues from previous analyses, degradation of the septum, or contaminated liners can slowly bleed into the system.[3][5] Using low-bleed septa is highly recommended to minimize this issue.[3][5]
-
Sample Matrix and Handling: Complex sample matrices can introduce interfering compounds.[3] Contaminants can also be introduced from labware, such as plasticizers (e.g., phthalates) from plastic vials or tubing.[6][7]
Q2: How can I distinguish between background noise from a system leak and noise from column bleed?
A2: You can differentiate these common issues by observing the chromatogram and mass spectrum.
-
System Leaks: A leak will typically show persistent, elevated signals for ions associated with air, such as m/z 18 (H₂O), 28 (N₂), and 32 (O₂), across the entire run. The baseline may be noisy but is not typically characterized by a steep rise with temperature.[1]
-
Column Bleed: This is characterized by a baseline that rises significantly as the GC oven temperature increases.[3] The mass spectrum will show characteristic polysiloxane fragment ions, most notably m/z 207 and 281.[3]
Q3: My blank injections show persistent contaminant peaks. What is the likely cause?
A3: If contaminant peaks appear even in blank solvent injections, the source is within the GC-MS system itself, not your sample. The most common causes are:
-
Injector Contamination: The septum or liner in the injector port may be contaminated or degraded.[3][5] Septa can release siloxanes, while liners can accumulate non-volatile residues from previous injections.[3]
-
Contaminated Solvents: Even high-purity solvents can contain trace impurities or become contaminated during handling.[7][8]
-
Carryover: Residue from a previous, highly concentrated sample may not have been fully purged from the system.
Q4: What sample preparation techniques are most effective for reducing background noise?
A4: Proper sample preparation is critical for minimizing interferences and background signals.[9] Key techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for purifying and concentrating analytes from complex liquid samples while removing interfering compounds.[9][10][11]
-
Filtration: Filtering samples through a 0.22 µm filter can remove particulate matter that could contaminate the system or column.[3][12]
-
Use of Appropriate Labware: To avoid contamination from plasticizers, use glass autosampler vials with PTFE-lined screw tops, especially when organic solvents are present.[6][7]
Troubleshooting Guides
Guide 1: Diagnosing a High or Rising Baseline
A high or rising baseline can obscure peaks and reduce analytical sensitivity.[11] This workflow helps identify and address the root cause.
Caption: Workflow for troubleshooting high or rising baseline noise.
Guide 2: Identifying Sources of Discrete Contaminant Peaks
This guide provides a logical path to identify whether discrete, unwanted peaks originate from the sample or the system itself.
Caption: Decision tree for isolating the source of contaminant peaks.
Data and Reference Tables
Table 1: Common Background Ions in GC-MS
| m/z | Identity | Common Source |
| 18 | H₂O | System leaks, contaminated carrier gas, sample matrix.[1] |
| 28 | N₂ | System leaks (air).[1] |
| 32 | O₂ | System leaks (air).[1] |
| 40 | Ar | Argon carrier gas or leak checking gas.[13] |
| 44 | CO₂ | System leaks (air), sample matrix. |
| 73, 147, 207, 281 | Polysiloxanes | GC column bleed, septa degradation.[3] |
| 149, 279, 391 | Phthalates | Plasticizers from labware (vials, tubing, containers).[7] |
Table 2: Typical GC-MS Parameters for Volatile Halocarbon Analysis
| Parameter | Typical Setting | Purpose |
| Injector Temperature | 200-250 °C | Ensures complete vaporization of volatile analytes without degradation.[3] |
| Liner | Deactivated splitless liner | Minimizes active sites that can cause analyte degradation.[3] |
| GC Column | Low-bleed (e.g., 5% phenyl methylpolysiloxane) | Minimizes column bleed, a major source of background noise.[3] |
| Carrier Gas | Helium at 1.0-1.5 mL/min | Provides good separation efficiency and is inert.[3] |
| Oven Program | Start at 35-40°C, ramp to 250°C | Separates volatile compounds from less volatile matrix components.[3] |
| Transfer Line Temp | 250-280 °C | Prevents condensation of analytes between the GC and MS.[3] |
| Ion Source Temp | 200-230 °C | Optimizes ionization efficiency while minimizing thermal degradation.[3][4] |
Table 3: Key Mass Fragments for this compound (CFC-12)
Data sourced from the NIST Chemistry WebBook.[14][15]
| m/z (mass-to-charge ratio) | Ion Formula | Relative Abundance |
| 85 | CCl₂F⁺ | Base Peak (100%) |
| 87 | C³⁷ClClF⁺ | ~65% (Isotope peak) |
| 50 | CF₂⁺ | ~15% |
| 120 | CCl₂F₂⁺ | Low (Molecular Ion) |
Experimental Protocols
Protocol 1: GC Injector Maintenance (Septum and Liner Replacement)
Objective: To eliminate the injector port as a source of contamination.
Materials:
-
New, low-bleed septum
-
New, deactivated injector liner
-
Forceps (clean)
-
Appropriate wrenches for the instrument
Procedure:
-
Cool the GC injector and oven to room temperature.
-
Turn off all heated zones and carrier gas flow.
-
Vent the instrument according to the manufacturer's instructions.
-
Septum Replacement: Unscrew the septum nut. Use clean forceps to remove the old septum. Place the new septum in the fitting and retighten the nut. Do not overtighten.[3]
-
Liner Replacement: Unscrew the fittings holding the injector liner in place. Carefully remove the old liner using forceps.
-
Insert the new, clean liner, ensuring it is correctly oriented.
-
Replace and tighten all fittings to be secure but not overtightened.
-
Restore carrier gas flow and perform a thorough leak check around all disturbed fittings.
-
Slowly heat the injector to its setpoint and allow it to thermally equilibrate before running samples.
Protocol 2: Generic Solid-Phase Extraction (SPE) for Sample Cleanup
Objective: To remove matrix interferences from a liquid sample prior to GC-MS analysis.
Materials:
-
SPE cartridge with appropriate sorbent for your matrix/analyte
-
SPE manifold
-
Conditioning, wash, and elution solvents
-
Sample collection tubes
Procedure:
-
Cartridge Conditioning: Condition the SPE sorbent by passing a specified volume of solvent (e.g., methanol, followed by water) through the cartridge. This activates the sorbent to bind the analyte.[10]
-
Sample Loading: Load the liquid sample onto the conditioned cartridge at a slow, controlled flow rate. The analytes of interest will be retained by the sorbent.[10]
-
Washing: Pass a wash solvent through the cartridge. This solvent is designed to remove weakly bound impurities and interferences while leaving the target analyte bound to the sorbent.[10]
-
Elution: Elute the purified analyte from the sorbent using a strong elution solvent. Collect the eluate in a clean collection tube. This fraction now contains the concentrated and cleaned analyte, ready for analysis.[10]
References
- 1. agilent.com [agilent.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 5. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 6. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. organomation.com [organomation.com]
- 10. opentrons.com [opentrons.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. clinicalpub.com [clinicalpub.com]
- 13. MS Tip - Freon for use in Mass Spectrometer Leak Checking [sisweb.com]
- 14. This compound [webbook.nist.gov]
- 15. This compound [webbook.nist.gov]
Validation & Comparative
A Comparative Analysis of Dichlorodifluoromethane (R-12) and Its Alternative Refrigerants
For Researchers, Scientists, and Drug Development Professionals
Dichlorodifluoromethane, commonly known as R-12, was once a widely used refrigerant in a variety of applications due to its favorable thermodynamic properties. However, its significant environmental impact, specifically its high ozone depletion potential (ODP) and global warming potential (GWP), has led to its phase-out under the Montreal Protocol. This guide provides a comprehensive comparison of R-12 with its leading alternatives, focusing on environmental impact, and performance characteristics based on experimental data. The primary alternatives discussed include R-134a (a hydrofluorocarbon - HFC), R-290 (propane), R-600a (isobutane), and R-1234yf (a hydrofluoroolefin - HFO).
Environmental and Performance Comparison
The selection of an alternative refrigerant is a multi-faceted decision, balancing environmental safety with thermodynamic efficiency. The following table summarizes the key environmental and performance metrics for R-12 and its common replacements.
| Property | This compound (R-12) | 1,1,1,2-Tetrafluoroethane (R-134a) | Propane (R-290) | Isobutane (B21531) (R-600a) | 2,3,3,3-Tetrafluoropropene (R-1234yf) |
| Chemical Formula | CCl₂F₂ | CH₂FCF₃ | C₃H₈ | C₄H₁₀ | C₃H₂F₄ |
| Ozone Depletion Potential (ODP) | ~1.0 | 0 | 0 | 0 | 0 |
| Global Warming Potential (GWP, 100-yr) | 10,900 | 1,430 | ~3 | ~3 | <1 |
| ASHRAE Safety Class | A1 | A1 | A3 | A3 | A2L |
| Coefficient of Performance (COP) | Baseline | Slightly lower to comparable | Comparable to higher | Comparable to higher | Slightly lower |
| Refrigerating Capacity | Baseline | Slightly lower to comparable | Higher | Lower | Slightly lower |
| Operating Pressures | Baseline | Similar | Higher | Lower | Similar |
Note: Performance characteristics can vary based on system design and operating conditions.
Performance Deep Dive: Experimental Insights
Numerous studies have experimentally compared the performance of R-12 alternatives in vapor-compression refrigeration systems.
R-134a: As one of the earliest and most common retrofits for R-12, R-134a exhibits similar, though often slightly lower, performance characteristics. Experimental results have shown that in a system designed for R-12, R-134a can have a coefficient of performance (COP) that is 0 to 5% lower under similar operating conditions.[1] The cooling capacity of R-134a is also generally found to be slightly lower than that of R-12.[1] However, with modifications to the refrigeration system, such as using a compatible polyolester (POE) lubricant, the performance of R-134a can be significantly improved.
Hydrocarbons (R-290 and R-600a): Propane (R-290) and isobutane (R-600a) have emerged as environmentally superior alternatives due to their negligible GWP.[2] Experimental studies have demonstrated that hydrocarbon refrigerants can offer excellent thermodynamic performance. For instance, a mixture of R-290 and R-600a has been shown to yield a higher refrigerating capacity and a better COP compared to R-12 in some applications.[3] Specifically, R-600a has been found to have a higher COP and refrigerating effect compared to R-12 and R-134a in domestic refrigerators.[4] A significant advantage of hydrocarbons is their compatibility with the mineral oils traditionally used with R-12. However, their high flammability (ASHRAE safety class A3) necessitates stringent safety precautions in system design and handling.
HFOs (R-1234yf): R-1234yf is a newer generation refrigerant with an ultra-low GWP.[2] Its thermodynamic properties are very similar to R-134a, making it a potential "drop-in" replacement in systems designed for R-134a.[5] Experimental comparisons have indicated that the COP and cooling capacity of R-1234yf are slightly lower than those of R-134a, typically by a few percent.[6] While its performance is comparable, its lower flammability (ASHRAE safety class A2L) compared to hydrocarbons makes it an attractive option for certain applications, particularly in the automotive industry.
Experimental Protocols: A General Overview
The experimental evaluation of refrigerants typically involves a vapor-compression refrigeration test rig equipped with instrumentation to measure key parameters.
Key Experimental Steps:
-
System Preparation: The refrigeration system is first evacuated to remove any air and moisture.
-
Refrigerant Charging: The system is then charged with the specific refrigerant being tested. The optimal charge amount for each refrigerant is determined to ensure fair comparison.
-
Setting Operating Conditions: The evaporator and condenser temperatures (or pressures) are set to desired values to simulate specific operating conditions.
-
Data Acquisition: Once the system reaches a steady state, data is collected from various sensors, including:
-
Temperatures at the inlet and outlet of each component (compressor, condenser, evaporator, expansion valve).
-
Pressures at the inlet and outlet of the compressor.
-
Refrigerant mass flow rate.
-
Power consumption of the compressor.
-
-
Performance Calculation: The collected data is used to calculate the following performance indicators:
-
Refrigerating Effect: The heat absorbed by the refrigerant in the evaporator.
-
Work of Compression: The energy consumed by the compressor.
-
Coefficient of Performance (COP): The ratio of the refrigerating effect to the work of compression. The formula for COP is: COP = Refrigerating Effect / Work of Compression[7][8]
-
This process is repeated for each refrigerant under various operating conditions to obtain a comprehensive performance comparison.
Logical Pathway for Refrigerant Selection
The choice of an alternative to R-12 involves a hierarchical decision-making process, prioritizing environmental regulations and then evaluating performance and safety.
Caption: Decision pathway for selecting an R-12 alternative.
References
A Comparative Guide to Analytical Methods for Dichlorodifluoromethane (CFC-12) in Air Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of Dichlorodifluoromethane (CFC-12) in air samples. The information presented is intended to assist researchers and professionals in selecting the most appropriate methodology for their specific analytical needs, with a focus on experimental data and procedural accuracy.
Comparative Performance of Analytical Methods
The following table summarizes the key performance characteristics of two common methods for the analysis of this compound in air: NIOSH Method 1018 and EPA Method TO-15. These methods are widely recognized and utilized for environmental and occupational air monitoring.
| Parameter | NIOSH Method 1018 | EPA Method TO-15 |
| Analytical Principle | Gas Chromatography with Flame Ionization Detection (GC/FID) | Gas Chromatography/Mass Spectrometry (GC/MS) |
| Sampling Medium | Solid Sorbent Tubes (Coconut Shell Charcoal)[1][2] | Specially Prepared Canisters (e.g., Summa canisters) |
| Working Range | 1000 to 6000 ppm (5000 to 30,000 mg/m³) for a 1-L air sample[1][3] | Typically for trace levels (pptv to ppbv)[4] |
| Average Recovery | 98.2%[3][5][6] | Not explicitly stated, but method performance criteria ensure high accuracy |
| Desorption Efficiency | 0.97 (in the range of 7.4 to 30 mg per sample)[3] | Not applicable (whole air sample analysis) |
| Detection Limit | 0.03 mg per sample[2] | As low as 4 pptv[4] |
| Primary Application | Occupational exposure monitoring[2] | Ambient air monitoring for volatile organic compounds (VOCs)[4] |
Experimental Workflow
The general workflow for the analysis of this compound in air samples involves sample collection, preparation, and instrumental analysis. The specific steps can vary depending on the chosen method.
Caption: General experimental workflow for this compound analysis in air.
Detailed Experimental Protocols
NIOSH Method 1018: this compound by GC/FID
This method is suitable for determining occupational exposure to this compound.
1. Sampling:
-
Calibrate personal sampling pumps with a representative sampler in line.
-
Use two tandem solid sorbent tubes containing coconut shell charcoal (400 mg/200 mg and 100 mg/50 mg).[1][2]
-
Break the ends of the tubes immediately before sampling and attach to the sampling pump.
-
Sample at a known flow rate between 0.01 and 0.05 L/min for a total sample size of 1 to 4 liters.[1]
-
After sampling, cap the tubes and store them at -10°C until analysis.[1] Samples are stable for at least 7 days.[2]
2. Sample Preparation:
-
Place the front and back sorbent sections of each sampler into separate vials.
-
Add a known volume of methylene chloride to each vial to desorb the this compound from the charcoal.
-
Cap the vials and allow them to stand for a specified period with occasional agitation to ensure complete desorption.
3. Instrumental Analysis:
-
Set up the gas chromatograph (GC) with a flame ionization detector (FID) according to the manufacturer's recommendations.
-
Use a packed column (e.g., 1.2 m x 6-mm OD stainless steel with 80/100 mesh Chromosorb 102) or a suitable capillary column.[3][6]
-
Inject an aliquot of the desorbed sample into the GC.
-
The order of elution is typically chlorodifluoromethane, this compound, and then 1,2-dichlorotetrafluoroethane.[3][6]
4. Calibration and Quantification:
-
Prepare a series of calibration standards by bubbling known amounts of this compound gas through methylene chloride in capped vials.[6]
-
Analyze the standards in the same manner as the samples.
-
Construct a calibration curve by plotting the peak area against the mass of the analyte.
-
Determine the mass of this compound in the samples from the calibration curve and calculate the air concentration based on the sampled air volume.
EPA Method TO-15: Volatile Organic Compounds (VOCs) in Air Collected in Specially-Prepared Canisters and Analyzed by Gas Chromatography/Mass Spectrometry (GC/MS)
This method is designed for the analysis of a wide range of VOCs, including this compound, in ambient air at trace levels.
1. Sampling:
-
Use certified clean, evacuated stainless steel canisters (e.g., Summa canisters).
-
Collect whole air samples by opening the canister valve and allowing it to fill to a predetermined pressure.
-
Sampling can be grab (instantaneous) or time-integrated using a flow controller.
2. Sample Preparation (Preconcentration):
-
A known volume of the sampled air is drawn from the canister through a cryogenic trap to concentrate the analytes and remove bulk gases like nitrogen and oxygen.[4]
-
The trap is then heated rapidly to inject the trapped analytes into the GC/MS system.
3. Instrumental Analysis:
-
The analysis is performed using a high-resolution gas chromatograph coupled to a mass spectrometer (GC/MS).[4]
-
The GC separates the individual compounds in the sample.
-
The MS identifies and quantifies the compounds based on their mass spectra and retention times.
4. Calibration and Quantification:
-
The GC/MS is calibrated using a standard gas mixture containing this compound and other target VOCs at known concentrations.
-
The concentration of this compound in the air sample is determined by comparing its response to the calibration standards.
References
Inter-laboratory comparison of Dichlorodifluoromethane measurements
An Essential Guide to Inter-laboratory Comparison of Dichlorodifluoromethane (CFC-12) Measurements
For researchers, scientists, and professionals in drug development, the accurate measurement of this compound (CFC-12) is critical, particularly in the context of atmospheric monitoring and environmental research. Inter-laboratory comparisons are a cornerstone of quality assurance, ensuring that data from different institutions are comparable and reliable. This guide provides an objective comparison of CFC-12 measurement performance, supported by experimental data from collaborative studies.
Data Presentation: A Comparative Analysis
The following table summarizes the results from an inter-laboratory comparison study involving National Metrology Institutes and atmospheric research laboratories. The objective of this study was to compare calibration standards and measurement capabilities for several halocarbons, including CFC-12, in a dried whole air sample.[1] The results demonstrate a high level of agreement among the participating laboratories and their independent calibration scales.
| Participating Laboratory/Scale | Reported Mole Fraction (pmol/mol) | Deviation from Reference Value (%) | Stated Uncertainty (%) |
| Laboratory A | 535.2 | +0.5 | 0.8 |
| Laboratory B | 531.8 | -0.1 | 1.2 |
| Laboratory C | 538.1 | +1.1 | 1.5 |
| Laboratory D | 530.5 | -0.4 | 1.0 |
| Reference Value | 532.5 |
Note: The data presented are illustrative and based on the findings of the comparison study, which indicated that agreements among four independent calibration scales were better than 2.5% in almost all cases, with many agreements being better than 1.0%.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. The primary techniques employed for high-precision CFC-12 measurements are Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Distribution
For inter-laboratory comparisons, a homogenous sample of dried whole air is prepared and distributed to participating laboratories.[1] The stability of the sample during transport and storage is a critical factor that can influence the results.[2]
Gas Chromatography with Electron Capture Detection (GC-ECD)
-
Principle: This is a widely used technique for measuring CFCs due to its high sensitivity to halogenated compounds. An inert carrier gas (e.g., nitrogen or argon) transports the sample through a chromatographic column, which separates the different components of the air sample. As the CFC-12 elutes from the column, it passes through an electron capture detector. The detector contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady current. When an electronegative compound like CFC-12 passes through, it captures some of the electrons, causing a decrease in the current, which is measured as a peak.
-
Instrumentation: A typical setup includes a gas chromatograph equipped with a packed or capillary column and an electron capture detector.
-
Calibration: Calibration is performed using primary standards of known CFC-12 concentration, often prepared gravimetrically. The stability and accuracy of these standards are paramount for inter-laboratory agreement.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. After separation in the GC column, the sample components are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides a highly specific identification and quantification of CFC-12.
-
Instrumentation: The system consists of a gas chromatograph coupled to a mass spectrometer.
-
Advantages: GC-MS offers higher selectivity and can be used to confirm the identity of the measured compound, reducing the risk of interference from other co-eluting species.
Mandatory Visualizations
The following diagrams illustrate the key processes and relationships in the inter-laboratory comparison of CFC-12 measurements.
Caption: Workflow of a typical inter-laboratory comparison for atmospheric gas measurements.
Caption: Key factors influencing the comparability of this compound measurements.
Conclusion
Inter-laboratory comparisons are indispensable for ensuring the quality and consistency of atmospheric this compound measurements. The results of such studies demonstrate that with robust experimental protocols, high-quality calibration standards, and meticulous analytical procedures, a high degree of agreement can be achieved between different laboratories.[1] Continuous participation in these comparisons is vital for maintaining data integrity within the global atmospheric monitoring community. Organizations like the World Meteorological Organization's (WMO) Global Atmosphere Watch (GAW) program play a crucial role in coordinating these efforts to ensure a coherent global understanding of atmospheric composition and its changes.[3]
References
A Comparative Analysis of Environmental Impacts: Dichlorodifluoromethane vs. Hydrofluorocarbons
A deep dive into the environmental consequences of two classes of refrigerants, Dichlorodifluoromethane (CFC-12) and Hydrofluorocarbons (HFCs), reveals a trade-off between ozone layer protection and global warming. While HFCs were developed as ozone-friendly alternatives to CFCs, their significant contribution to the greenhouse effect has raised new environmental concerns. This guide provides a comprehensive comparison of their environmental impacts, supported by quantitative data, detailed experimental methodologies, and visual representations of the chemical pathways driving their effects.
Executive Summary
This compound, a chlorofluorocarbon (CFC), is a potent ozone-depleting substance with a high global warming potential.[1][2] In contrast, hydrofluorocarbons (HFCs) do not deplete the ozone layer but are powerful greenhouse gases, with some having a global warming potential thousands of times greater than carbon dioxide.[3][4][5][6] International agreements like the Montreal Protocol have successfully phased out the production of CFCs, leading to the adoption of HFCs.[7] However, the subsequent Kigali Amendment to the Montreal Protocol now aims to phase down the production and consumption of HFCs to mitigate their impact on climate change.[7]
Data Presentation: A Quantitative Comparison
The environmental impacts of this compound and a selection of common HFCs are summarized in the table below. The key metrics used for comparison are the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP) over a 100-year time horizon.
| Compound | Chemical Formula | Type | ODP (100-year) | GWP (100-year) | Atmospheric Lifetime (years) |
| This compound | CCl₂F₂ | CFC | 1.0 | 10,900 | 102 |
| HFC-23 | CHF₃ | HFC | 0 | 14,800 | 222 |
| HFC-32 | CH₂F₂ | HFC | 0 | 675 | 5.4 |
| HFC-125 | C₂HF₅ | HFC | 0 | 3,500 | 28.2 |
| HFC-134a | C₂H₂F₄ | HFC | 0 | 1,430 | 13.4 |
| HFC-143a | C₂H₃F₃ | HFC | 0 | 4,470 | 51 |
| HFC-152a | C₂H₄F₂ | HFC | 0 | 124 | 1.6 |
Experimental Protocols: Determining Environmental Impact
The Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) of a compound are not determined by a single direct measurement but are calculated using a combination of laboratory experiments and complex atmospheric models.
Determination of Ozone Depletion Potential (ODP)
The ODP of a substance is a relative measure of its ability to destroy stratospheric ozone compared to this compound (CFC-11), which is assigned an ODP of 1.0.[8][9][10] The determination of ODP involves the following key steps:
-
Laboratory-Based Kinetic Studies: The rate at which the compound breaks down in the atmosphere is a crucial factor. For CFCs, this is primarily driven by photolysis (breakdown by UV radiation) in the stratosphere. For other compounds like HCFCs, reactions with hydroxyl radicals (OH) in the troposphere are also significant.[8] These reaction rates are measured in laboratory settings under controlled conditions that simulate the atmosphere.
-
Atmospheric Lifetime Calculation: The atmospheric lifetime of a compound is determined from its breakdown rates. A longer lifetime allows more of the substance to be transported to the stratosphere where it can contribute to ozone depletion.
-
Atmospheric Modeling: The data on atmospheric lifetime, along with information on the number of chlorine or bromine atoms in the molecule and their ozone-destroying efficiency, are used as inputs for two- and three-dimensional atmospheric chemistry and transport models.[4] These models simulate the distribution and chemical reactions of the substance in the atmosphere to calculate the resulting ozone depletion.
-
Relative Comparison to CFC-11: The calculated total ozone depletion per unit mass of the substance is then compared to the calculated ozone depletion per unit mass of CFC-11 to determine its ODP.[9]
Determination of Global Warming Potential (GWP)
The GWP of a gas is a measure of how much heat it traps in the atmosphere over a specific time horizon, typically 100 years, relative to carbon dioxide (CO₂), which has a GWP of 1.0.[3][11][12] The methodology for calculating GWP involves these critical components:
-
Infrared Absorption Spectrum Measurement: The ability of a molecule to absorb infrared radiation (heat) is a key determinant of its GWP. The infrared absorption spectrum of the compound is measured in the laboratory using techniques like Fourier Transform Infrared (FTIR) spectroscopy.[5] This data is used to calculate the compound's radiative efficiency, which quantifies its effectiveness as a greenhouse gas.[11][13]
-
Atmospheric Lifetime Determination: Similar to ODP, the atmospheric lifetime of the compound is a critical factor. For HFCs, the primary removal mechanism is reaction with hydroxyl (OH) radicals in the troposphere.[14] The rates of these reactions are measured in laboratory experiments to determine the atmospheric lifetime.[15]
-
Atmospheric Modeling and Integration: The radiative efficiency and atmospheric lifetime are used in climate models to calculate the time-integrated radiative forcing of a pulse emission of the gas over a specified time horizon.[16]
-
Relative Comparison to CO₂: The calculated integrated radiative forcing of the compound is then divided by the integrated radiative forcing of an equal mass of CO₂ over the same time horizon to yield the GWP.[11]
Mandatory Visualization: Chemical Pathways of Environmental Impact
The following diagrams, generated using the DOT language, illustrate the key chemical pathways through which this compound and HFCs exert their environmental effects.
References
- 1. Ozone depletion - Wikipedia [en.wikipedia.org]
- 2. ozone.unep.org [ozone.unep.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Finding Global Warming Potential of Greenhouse Gases Using Cross-Sectional Infrared Spectroscopy - Pilot Scholars [pilotscholars.up.edu]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 8. climateprotectioncalculator.com [climateprotectioncalculator.com]
- 9. researchgate.net [researchgate.net]
- 10. protocolodemontreal.org.br [protocolodemontreal.org.br]
- 11. Global warming potential - Wikipedia [en.wikipedia.org]
- 12. Radiative forcing - Wikipedia [en.wikipedia.org]
- 13. csl.noaa.gov [csl.noaa.gov]
- 14. Atmospheric lifetime, its application and its determination: CFC-substitutes as a case study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 15. archive.ipcc.ch [archive.ipcc.ch]
- 16. Global warming potential | Minimum.com [minimum.com]
Cross-Validation of Dichlorodifluoromethane (CFC-12) Data from Different Analytical Instruments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis
The selection of an analytical instrument for Dichlorodifluoromethane analysis is often dictated by the specific requirements of the application, such as the required sensitivity, the complexity of the sample matrix, and the need for confirmatory analysis. The following tables summarize the typical performance characteristics of GC-MS, GC-ECD, and FTIR for the analysis of volatile halogenated organic compounds. These values serve as a benchmark for what can be expected during a cross-validation study.
Table 1: Quantitative Performance Characteristics of Analytical Instruments for this compound Analysis
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Electron Capture Detector (GC-ECD) | Fourier Transform Infrared (FTIR) Spectroscopy |
| Linearity (r²) | > 0.995[1] | > 0.99[2] | > 0.99 |
| Range | 0.1 - 100 ppb | 0.01 - 10 ppb | 1 - 1000 ppm |
| Precision (%RSD) | < 15%[1] | < 10% | < 5% |
| Accuracy (% Recovery) | 80 - 120%[1] | 85 - 115% | 90 - 110% |
| Limit of Detection (LOD) | 0.01 - 0.1 ppb[3] | 0.001 - 0.01 ppb | 0.1 - 1 ppm[4] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ppb[1] | 0.005 - 0.05 ppb | 0.5 - 5 ppm[5] |
Table 2: Qualitative Performance Characteristics and Method Considerations
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Electron Capture Detector (GC-ECD) | Fourier Transform Infrared (FTIR) Spectroscopy |
| Specificity | High (based on mass spectrum)[6] | Moderate (selective for electronegative compounds)[7] | Moderate (based on absorption bands) |
| Confirmation | Excellent (structural information from fragmentation)[6] | Limited (retention time only) | Good (functional group identification)[8] |
| Matrix Interference | Can be minimized with selected ion monitoring (SIM) | Susceptible to co-eluting electronegative compounds | Susceptible to overlapping absorption bands from other gases |
| Analysis Time | 5 - 20 minutes per sample | 5 - 20 minutes per sample | Real-time to a few minutes |
| Cost | High | Moderate | Moderate to High |
| Portability | Limited | Limited | Field-deployable instruments available |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving comparable results across different analytical instruments. The following sections outline generalized methodologies for the analysis of gaseous this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity.
-
Sample Introduction: A known volume of the gaseous sample is introduced into the GC inlet using a gas-tight syringe or a gas sampling valve.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound from other volatile compounds.
-
Injector Temperature: 200 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped to 200 °C at 10 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35-150.
-
Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 85, 87, 101, 103).
-
-
Calibration: A multi-point calibration curve is generated by analyzing a series of certified gas standards of this compound at different concentrations.
Gas Chromatography with Electron Capture Detector (GC-ECD) Protocol
The GC-ECD is highly sensitive to halogenated compounds, making it an excellent choice for trace-level detection of this compound.
-
Sample Introduction: Similar to GC-MS, a known volume of the gaseous sample is injected into the GC inlet.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with an Electron Capture Detector.
-
Column: A column suitable for volatile halogenated compounds, such as a DB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness).
-
Injector Temperature: 200 °C.
-
Carrier Gas: Nitrogen or Argon/Methane, with a flow rate optimized for the detector.
-
Oven Temperature Program: Isothermal at 80 °C or a temperature program similar to GC-MS.
-
Detector Temperature: 300 °C.
-
-
Calibration: A calibration curve is established using certified gas standards of this compound. Due to the non-linear nature of the ECD response at higher concentrations, the calibration range should be carefully selected to ensure linearity.
Fourier Transform Infrared (FTIR) Spectroscopy Protocol
FTIR spectroscopy is a non-destructive technique that provides rapid, real-time analysis of this compound based on its characteristic infrared absorption.
-
Sample Introduction: The gaseous sample is introduced into a gas cell with a known path length.
-
Instrumentation and Conditions:
-
FTIR Spectrometer: A high-resolution FTIR spectrometer (e.g., Bruker IFS 125HR) is recommended for resolving the absorption bands of this compound from potential interferences.
-
Detector: A liquid nitrogen-cooled Mercury Cadmium Telluride (MCT) detector is typically used for high sensitivity in the mid-infrared region.
-
Spectral Range: 800 - 1300 cm⁻¹, covering the strong C-Cl and C-F stretching vibrations of this compound.
-
Resolution: 0.5 cm⁻¹ or better.
-
Number of Scans: 64 to 256 scans are co-added to improve the signal-to-noise ratio.
-
-
Calibration: A calibration curve is generated by recording the absorbance of known concentrations of this compound in the gas cell, following Beer's Law.
Raman Spectroscopy Considerations
Raman spectroscopy is another vibrational spectroscopy technique that can be used for the quantitative analysis of gases.[9] It offers the advantage of not being susceptible to interference from water vapor. However, due to the weak Raman scattering cross-section of many gases, achieving low detection limits can be challenging and often requires enhancement techniques such as cavity-enhanced Raman spectroscopy.[10] While quantitative analysis is feasible, there is a lack of specific, published methods for the routine analysis of this compound by Raman spectroscopy, suggesting it is a less common technique for this particular application compared to GC and FTIR methods.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the general experimental workflow for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a novel derivatization method for GC-ECD determination of acrylamide in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of GC-MS and FTIR methods for quantifying naphthenic acids in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of the Number of Scans Required per Hard-to-Clean Location and Establishing the Limit of Quantification of a Partial Least Squares Calibration Model When the FTIR Is Used for Pharmaceutical Cleaning Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. allsubjectjournal.com [allsubjectjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Performance comparison of Dichlorodifluoromethane in different refrigeration cycles
A comprehensive analysis of Dichlorodifluoromethane (R-12) performance in various refrigeration cycles, with a comparative evaluation against its primary alternative, R-134a, and other refrigerants. This guide provides researchers, scientists, and drug development professionals with objective performance data, detailed experimental protocols, and visual representations of the underlying thermodynamic cycles.
This compound, commonly known as R-12 or Freon-12, was once the industry standard refrigerant due to its excellent thermodynamic properties, non-flammability, and low toxicity.[1] However, its high ozone depletion potential (ODP) led to its phase-out under the Montreal Protocol.[1][2] This guide provides a detailed comparison of R-12's performance with its primary HFC replacement, R-134a (1,1,1,2-Tetrafluoroethane), and other alternatives in various refrigeration cycles, supported by experimental data.
Quantitative Performance Comparison
The performance of a refrigerant is primarily evaluated based on its Coefficient of Performance (COP) and refrigerating capacity. The COP represents the ratio of the desired cooling effect to the work input required, making it a critical measure of energy efficiency. The refrigerating capacity indicates the amount of heat a system can remove.
Numerous studies have experimentally compared the performance of R-12 and R-134a. While theoretical analyses sometimes show a slight advantage for R-12 in terms of COP, experimental results can vary based on system design and operating conditions.[3][4] For instance, some studies have indicated a 5-11% drop in capacity and performance when R-134a is used as a drop-in replacement for R-12 in a vapor compression system.[5] Conversely, other experimental results show that under certain conditions, a system charged with R-134a can operate with a greater COP and cooling capacity.[6]
The choice of lubricant is also a critical factor. R-12 systems typically use mineral oil, whereas R-134a systems require synthetic lubricants like Polyalkylene Glycol (PAG) or Polyolester (POE) oils.[7] Using R-134a with an appropriate ester-based lubricant can lead to an increase in the system's performance compared to an R-12 system with mineral oil.[5]
Below is a summary of comparative performance data from various experimental studies.
| Refrigerant | Evaporator Temperature (°C) | Condenser Temperature (°C) | Coefficient of Performance (COP) | Refrigerating Capacity | Power Consumption | Source |
| R-12 | -15 | 45 | ~2.5 | Baseline | Baseline | [3] |
| R-134a | -15 | 45 | Slightly lower than R-12 | Slightly lower than R-12 | Slightly higher than R-12 | [3] |
| R-12 | -10 | 40 | Higher than R-134a | Baseline | Baseline | [3] |
| R-134a | -10 | 40 | Slightly lower than R-12 | Slightly lower than R-12 | Slightly higher than R-12 | [3] |
| R-12 | Varied | Varied | Baseline | Baseline | Baseline | [6] |
| R-134a | Varied | Varied | Generally higher than R-12 | Generally higher than R-12 | - | [6] |
| R-12 | Low Temperature Applications | - | Baseline | Baseline | Baseline | |
| R-134a | Low Temperature Applications | - | - | ~6% lower than R-12 | - | |
| R-12 | High Temperature Applications | - | Baseline | Baseline | Baseline | |
| R-134a | High Temperature Applications | - | - | ~6% higher than R-12 | - | |
| R-290/R-600a mixture | Lower Evaporating Temperatures | - | 3.9% to 25.1% higher than R-12 | 19.9% to 50.1% higher than R-12 | 6.8% to 17.4% higher than R-12 | |
| R-290/R-600a mixture | Higher Evaporating Temperatures | - | 11.8% to 17.6% higher than R-12 | - | R-12 consumed slightly more than R134a |
Thermodynamic Properties Comparison
The thermodynamic properties of a refrigerant are fundamental to its performance in a refrigeration cycle. Key properties include boiling point, critical temperature, and critical pressure.
| Property | This compound (R-12) | 1,1,1,2-Tetrafluoroethane (R-134a) |
| Chemical Formula | CCl₂F₂ | CH₂FCF₃ |
| Molecular Weight ( g/mol ) | 120.91 | 102.03 |
| Boiling Point (°C at 1 atm) | -29.8 | -26.1 |
| Critical Temperature (°C) | 112.0 | 101.1 |
| Critical Pressure (kPa) | 4136 | 4059 |
| Ozone Depletion Potential (ODP) | ~0.82 | 0 |
| Global Warming Potential (GWP, 100-year) | 10,900 | 1,430 |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the performance comparison of refrigerants.
Vapor-Compression Refrigeration System Performance Testing
This protocol outlines a standard procedure for evaluating the performance of a refrigerant in a vapor-compression refrigeration system.
Objective: To determine the Coefficient of Performance (COP), refrigerating capacity, and other performance parameters of a refrigerant under controlled operating conditions.
Apparatus:
-
Vapor-compression refrigeration test rig equipped with:
-
Compressor (e.g., hermetic reciprocating or scroll)
-
Condenser (air-cooled or water-cooled)
-
Evaporator (air-cooled or water-cooled)
-
Expansion device (e.g., capillary tube or thermostatic expansion valve)
-
-
Pressure transducers (at the inlet and outlet of each component)
-
Temperature sensors (e.g., thermocouples or RTDs) at the same locations as pressure transducers.
-
Refrigerant flow meter
-
Power meter to measure the compressor's energy consumption
-
Data acquisition system
Procedure:
-
System Preparation: Evacuate the refrigeration system to remove any non-condensable gases and moisture.
-
Refrigerant Charging: Charge the system with the specified amount of the refrigerant to be tested.
-
Set Operating Conditions: Adjust the evaporator and condenser conditions (e.g., air or water flow rates and inlet temperatures) to the desired setpoints.
-
System Stabilization: Allow the system to run until it reaches a steady-state condition, where temperatures and pressures remain constant over time.
-
Data Acquisition: Record the following parameters at steady-state:
-
Pressures at the inlet and outlet of the compressor, condenser, and evaporator.
-
Temperatures at the same locations.
-
Refrigerant mass flow rate.
-
Power consumed by the compressor.
-
-
Calculations:
-
Determine the enthalpy at each state point using the measured temperatures and pressures and the refrigerant's thermodynamic property tables.
-
Calculate the refrigerating effect (Qe) using the enthalpy difference across the evaporator and the mass flow rate.
-
Calculate the compressor work (Wc) from the power meter reading or the enthalpy difference across the compressor and the mass flow rate.
-
Calculate the Coefficient of Performance (COP) as the ratio of the refrigerating effect to the compressor work (COP = Qe / Wc).
-
-
Repeat: Repeat the procedure for different operating conditions and for each refrigerant being compared.
Retrofitting an R-12 System with R-134a
This protocol describes the general procedure for converting a refrigeration system designed for R-12 to operate with R-134a.
Objective: To safely and effectively replace R-12 with R-134a in an existing refrigeration system and evaluate the post-retrofit performance.
Materials:
-
R-134a refrigerant
-
Compatible lubricant (PAG or POE oil)
-
New filter-drier compatible with R-134a
-
R-134a charging hoses and service fittings
-
Refrigerant recovery unit
-
Vacuum pump
-
Leak detector
Procedure:
-
Recover R-12: Use a refrigerant recovery unit to safely remove all the R-12 from the system.
-
Flush the System: Flush the system with an approved flushing agent to remove the old mineral oil and any contaminants. This is a critical step as mineral oil is not miscible with R-134a.
-
Replace Components:
-
Replace the existing filter-drier with a new one that is compatible with R-134a.
-
Replace any seals or O-rings that are not compatible with R-134a or its lubricant.
-
-
Add New Lubricant: Add the correct type and amount of PAG or POE oil to the compressor and other system components as per the manufacturer's recommendations.
-
Evacuate the System: Connect a vacuum pump to the system and evacuate it to a deep vacuum (e.g., 500 microns) to remove all air and moisture.
-
Charge with R-134a: Charge the system with R-134a. The required charge amount of R-134a is typically 80-90% of the original R-12 charge by weight.
-
Leak Check: Perform a thorough leak check of the entire system using an electronic leak detector.
-
Performance Evaluation: Operate the system and evaluate its performance as described in the "Vapor-Compression Refrigeration System Performance Testing" protocol. Compare the post-retrofit performance with the original R-12 performance data.
Mandatory Visualization
The following diagrams illustrate the fundamental refrigeration cycle and a typical experimental workflow using the Graphviz DOT language.
Caption: A schematic of the vapor-compression refrigeration cycle.
Caption: A typical workflow for experimental refrigerant performance analysis.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. dot | Graphviz [graphviz.org]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. graphviz.org [graphviz.org]
- 6. medium.com [medium.com]
- 7. prog.lmu.edu.ng [prog.lmu.edu.ng]
A Comparative Guide to the Dielectric Properties of Dichlorodifluoromethane (CCl2F2) and Sulfur Hexafluoride (SF6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of high-voltage applications and specialized electronics, the selection of an appropriate dielectric gas is paramount to ensure insulation and prevent electrical breakdown. For decades, Sulfur Hexafluoride (SF6) has been the industry standard due to its exceptional dielectric strength and thermal stability. However, growing environmental concerns regarding its high Global Warming Potential (GWP) have necessitated the exploration of viable alternatives. This guide provides a detailed comparison of the dielectric properties of Dichlorodifluoromethane (CCl2F2), a chlorofluorocarbon, and SF6, supported by experimental data and standardized testing protocols.
Data Presentation: A Quantitative Comparison
The following table summarizes the key dielectric and physical properties of CCl2F2 and SF6, facilitating a direct comparison for research and application development.
| Property | This compound (CCl2F2) | Sulfur Hexafluoride (SF6) |
| Dielectric Strength | ~2.42 - 2.63 (relative to N2)[1] | ~2.5 - 3.0 (relative to Air)[2] |
| ~0.95 (relative to SF6)[3] | ~8.5 - 9.0 kV/mm at 1 atm | |
| Relative Permittivity (Dielectric Constant) | 2.13 (gas, 84.2°F)[4] | ~1.002 at 25°C, 1 atm[5] |
| Dissipation Factor (tan δ) | Data not readily available | < 2 x 10⁻⁷ at 25°C, 1 atm[6] |
| Global Warming Potential (100-year) | ~10,900 | ~23,500 |
| Atmospheric Lifetime | ~102 years | ~3,200 years |
| Molecular Weight | 120.91 g/mol [7][8] | 146.06 g/mol |
Experimental Protocols: Measuring Dielectric Strength
The determination of the dielectric breakdown voltage and dielectric strength of insulating gases is conducted following standardized procedures to ensure accuracy and reproducibility. The American Society for Testing and Materials (ASTM) D2477 standard provides a comprehensive methodology for these measurements at commercial power frequencies.
ASTM D2477: Standard Test Method for Dielectric Breakdown Voltage and Dielectric Strength of Insulating Gases
Objective: To determine the dielectric breakdown voltage and dielectric strength of insulating gases in a uniform electric field.
Apparatus:
-
Test Chamber: A sealed, evacuable chamber made of a material that does not affect the dielectric properties of the gas under test. It is equipped with a gas inlet, outlet, and a pressure monitoring system.
-
Electrodes: The standard specifies the use of two parallel-plane electrodes or sphere-plane electrodes to generate a nearly uniform electric field. The electrodes are typically made of polished stainless steel or brass. The gap between the electrodes must be precisely adjustable and measurable.
-
High-Voltage Transformer: A variable, high-voltage AC transformer capable of producing a sinusoidal waveform at a commercial power frequency (typically 50 or 60 Hz). The voltage should be increased at a uniform rate.
-
Voltage Measurement System: A calibrated voltmeter or a voltage divider with an appropriate meter to accurately measure the root-mean-square (RMS) voltage at the point of breakdown.
-
Gas Handling System: A system for evacuating the test chamber and introducing the test gas to the desired pressure.
Procedure:
-
Chamber Preparation: The test chamber is thoroughly cleaned and dried to remove any contaminants. It is then evacuated to a low pressure to remove any residual air and moisture.
-
Electrode Gap Setting: The distance between the electrodes is set to a predetermined value, typically a few millimeters, with high precision.
-
Gas Filling: The test gas (either CCl2F2 or SF6) is introduced into the chamber to the desired pressure, which is accurately measured.
-
Voltage Application: The voltage is applied to the electrodes and increased from zero at a uniform rate (e.g., 500 V/s or as specified).
-
Breakdown Voltage Measurement: The voltage at which a disruptive discharge (spark) occurs between the electrodes is recorded as the breakdown voltage.
-
Multiple Measurements: Several breakdown voltage measurements are taken for the same gas sample under the same conditions to ensure statistical reliability. The average of these measurements is reported as the dielectric breakdown voltage.
-
Dielectric Strength Calculation: The dielectric strength is calculated by dividing the breakdown voltage by the electrode gap distance.
Mandatory Visualization: Dielectric Breakdown Mechanism
The superior dielectric strength of electronegative gases like CCl2F2 and SF6 is attributed to their ability to capture free electrons, a process that inhibits the formation of an electrical discharge. The following diagram illustrates the key steps involved in the dielectric breakdown of these gases.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. testbook.com [testbook.com]
- 3. researchgate.net [researchgate.net]
- 4. canada.dixonvalve.com [canada.dixonvalve.com]
- 5. agc-chemicals.com [agc-chemicals.com]
- 6. npeinc.com [npeinc.com]
- 7. This compound | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (CAS 75-71-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Comparative Analysis of Catalysts for Dichlorodifluoromethane (CFC-12) Decomposition
An essential guide for researchers in environmental catalysis and materials science, this document provides a comparative overview of various catalytic systems for the decomposition of Dichlorodifluoromethane (CCl2F2), a potent ozone-depleting substance. This guide synthesizes performance data from recent studies, offering a side-by-side comparison of different catalyst types, their efficacy, and the experimental conditions under which they were tested.
Performance Comparison of CCl2F2 Decomposition Catalysts
The effective decomposition of CCl2F2 is crucial for environmental remediation. Research has focused on several classes of catalysts, primarily solid acids, solid bases, and noble metal-based catalysts. The following tables summarize the quantitative performance of representative catalysts from these classes.
Solid Acid and Solid Base Catalysts
Solid acid and base catalysts have been extensively studied for CCl2F2 decomposition, often in the presence of water vapor for hydrolysis.
| Catalyst | Type | Operating Temperature (°C) | CCl2F2 Conversion (%) | Key Products | Selectivity | Stability | Reference |
| MoO3/ZrO2 | Solid Acid | 250 | 100 | CO2, CClF3 | >72% for CO2 | Stable for 100h | [1] |
| Na2O/ZrO2 | Solid Base | Not Specified | High | CO2, CClF3 | High for CO2 | Stable for 120h | [1][2] |
| MgO/ZrO2 | Solid Base | 400 | 98.9 | Not Specified | Not Specified | Not Specified | [3] |
| WO3/TiO2 | Solid Acid | 260 | 95 | CO2 | High | Stable for 120h | [4] |
| WO3/SnO2 | Solid Acid | 315 | 95 | CO2 | High | Stable for 120h | [4] |
| WO3/Fe2O3 | Solid Acid | 345 | 95 | CO2 | High | Stable for 120h | [4] |
| Al2O3/ZrO2 | Solid Acid | 100 | 98.75 | Not Specified | Not Specified | Not Specified | [4] |
Noble Metal Catalysts
Noble metal catalysts, particularly palladium-based systems, are effective for the hydrodechlorination of CCl2F2, converting it into valuable chemicals.
| Catalyst | Type | Operating Temperature (K) | CCl2F2 Conversion (%) | Key Products | Selectivity | Stability | Reference |
| Pd/C | Hydrodechlorination | 510 | High | CH2F2 | 70-90% | Stable for at least 1600h | [5] |
| Pd(111) | Hydrodechlorination | 423-523 | Not Specified | CH2F2, CH4 | Not Specified | Lower deactivation than Pd(110) | [6] |
| DCTPPP/CrF3 | Hydrodechlorination | Not Specified | Improved vs. Pd/γ-Al2O3 | CH2F2 | ~81% | Not Specified | [6] |
Plasma Catalysis Systems
A newer approach involves the use of non-thermal plasma, often in conjunction with a catalyst, to decompose CCl2F2 at or near ambient temperatures.
| System | Operating Conditions | CCl2F2 Removal Efficiency (%) | Key Byproducts | Reference |
| Plasma with Mn/TiO2 | 17 kV, 500 sccm, 800 ppm CCl2F2, 1% O2 | 99.0 | CO2, CClF3, N2O, NOx | [7] |
| Plasma with TiO2 | Atmospheric pressure | Significant enhancement | Decreased NOx | [8] |
Experimental Methodologies
The evaluation of CCl2F2 decomposition catalysts typically involves a fixed-bed reactor system. The following provides a generalized experimental protocol based on the reviewed literature.
Catalyst Preparation:
-
Solid Acids/Bases (e.g., MoO3/ZrO2, Na2O/ZrO2): Often prepared by co-precipitation or impregnation methods. For instance, Na2O/ZrO2 is prepared by impregnating a ZrO2 support with a sodium salt solution, followed by drying and calcination at a specific temperature (e.g., 600°C) to achieve the desired crystalline phase and basicity.[1][2]
-
Noble Metal Catalysts (e.g., Pd/C): Typically prepared by incipient wetness impregnation of a high-surface-area carbon support with a solution of a palladium precursor (e.g., palladium chloride), followed by drying and reduction under a hydrogen atmosphere.[5]
Catalytic Activity Testing:
-
Reactor Setup: A fixed-bed quartz or stainless steel reactor is loaded with a known amount of the catalyst. The reactor is placed inside a temperature-controlled furnace.
-
Gas Feed: A gas mixture containing CCl2F2 (typically in the ppm range), a carrier gas (e.g., N2 or air), and often a co-reactant like water vapor or hydrogen is fed into the reactor. Mass flow controllers are used to precisely regulate the gas flow rates.
-
Reaction Conditions: The reaction is carried out at a specific temperature or over a range of temperatures to determine the catalyst's activity profile. The gas hourly space velocity (GHSV) is a critical parameter that is controlled by the total flow rate and the catalyst volume.
-
Product Analysis: The effluent gas stream from the reactor is analyzed to determine the concentration of the reactant and products. Gas chromatography (GC) is the most common analytical technique, often equipped with detectors such as a flame ionization detector (FID), a thermal conductivity detector (TCD), or a mass spectrometer (MS) for product identification and quantification.
Visualizing Experimental and Logical Workflows
To better understand the processes involved in catalyst evaluation and the factors influencing their performance, the following diagrams are provided.
Caption: A generalized workflow for the screening and evaluation of CCl2F2 decomposition catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Decomposition of CCl2F2 over Solid Base Na2O/ZrO2 | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpest.com [ijpest.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
Navigating the Post-R-12 Landscape: A Comparative Guide to Dichlorodifluoromethane Alternatives
For decades, Dichlorodifluoromethane (R-12) was the refrigerant of choice across numerous applications. However, its significant contribution to ozone layer depletion led to its phase-out under the Montreal Protocol. This guide provides a comprehensive comparison of the key alternatives to R-12, evaluating their environmental impact, safety, and performance characteristics. The information is intended for researchers, scientists, and drug development professionals seeking to understand the properties and experimental evaluation of these critical compounds.
The transition away from R-12 has spurred the development and adoption of a diverse range of refrigerants. These alternatives are broadly categorized as hydrochlorofluorocarbons (HCFCs), hydrofluorocarbons (HFCs), hydrofluoroolefins (HFOs), and natural refrigerants. Each class presents a unique profile of environmental impact, safety considerations, and thermodynamic performance, necessitating a careful evaluation for specific applications.
Quantitative Comparison of R-12 and its Alternatives
The following table summarizes the key quantitative data for this compound (R-12) and a selection of its common and emerging alternatives. The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone, with R-11 assigned a value of 1.[1][2][3] The Global Warming Potential (GWP) is an index of the total energy that a gas absorbs over a given period (typically 100 years), compared to carbon dioxide (CO2), which has a GWP of 1.[4][5] The ASHRAE Safety Classification provides a standardized system for refrigerant safety based on toxicity and flammability.[6] The Coefficient of Performance (COP) is a measure of a refrigeration system's efficiency, representing the ratio of cooling provided to the work input required.
| Refrigerant | Chemical Formula | Type | ODP (100-year) | GWP (100-year) | ASHRAE Safety Class | Typical COP (relative to R-12) |
| R-12 (this compound) | CCl₂F₂ | CFC | 1 | 10,900 | A1 | Baseline |
| R-22 (Chlorodifluoromethane) | CHClF₂ | HCFC | 0.055 | 1,810 | A1 | Similar |
| R-134a (1,1,1,2-Tetrafluoroethane) | CH₂FCF₃ | HFC | 0 | 1,430 | A1 | Slightly Lower to Similar |
| R-410A (Blend) | CH₂F₂/CHF₂CF₃ | HFC | 0 | 2,088 | A1 | Higher (in designed systems) |
| R-1234yf (2,3,3,3-Tetrafluoropropene) | CF₃CF=CH₂ | HFO | 0 | <1 | A2L | Slightly Lower |
| R-600a (Isobutane) | C₄H₁₀ | HC | 0 | ~3 | A3 | Higher |
| R-290 (Propane) | C₃H₈ | HC | 0 | ~3 | A3 | Higher |
| R-744 (Carbon Dioxide) | CO₂ | Natural | 0 | 1 | A1 | Varies significantly with operating conditions |
| R-717 (Ammonia) | NH₃ | Natural | 0 | 0 | B2L | High |
Experimental Protocols
The determination of the environmental and performance characteristics of refrigerants relies on standardized experimental and computational methodologies.
Determination of Ozone Depletion Potential (ODP)
The ODP of a substance is not measured directly but is calculated using a combination of laboratory measurements and atmospheric modeling.[3][7] The process generally involves the following steps:
-
Laboratory Kinetic Studies: The rate constants of the chemical reactions that break down the substance in the atmosphere are determined. For many refrigerants, the primary degradation pathway is reaction with hydroxyl (OH) radicals.[7] These reaction rates are measured in laboratory settings using techniques like laser flash photolysis and discharge-flow systems.
-
Photolysis Studies: The absorption cross-sections of the substance are measured to determine its susceptibility to breakdown by solar radiation in the stratosphere.
-
Atmospheric Lifetime Calculation: The data from kinetic and photolysis studies are used to calculate the atmospheric lifetime of the compound. This is the average time a molecule of the substance remains in the atmosphere.
-
Atmospheric Modeling: The atmospheric lifetime, along with information on the number of chlorine or bromine atoms in the molecule and their release mechanism, is input into complex 2D or 3D atmospheric chemistry models. These models simulate the transport and chemistry of the substance in the stratosphere and its effect on ozone concentrations.
-
ODP Calculation: The ODP is calculated as the ratio of the modeled steady-state ozone depletion per unit mass of the substance to the modeled ozone depletion per unit mass of CFC-11.[1][3]
Determination of Global Warming Potential (GWP)
The GWP of a substance is also a calculated value based on its radiative properties and atmospheric lifetime.[4][5] The methodology is established by the Intergovernmental Panel on Climate Change (IPCC) and involves:
-
Infrared Absorption Spectrum Measurement: The ability of the substance to absorb infrared radiation is measured in the laboratory using techniques such as Fourier Transform Infrared (FTIR) spectroscopy. This determines the radiative efficiency of the molecule.
-
Atmospheric Lifetime Determination: As with ODP, the atmospheric lifetime of the substance is determined through kinetic and photolysis studies.
-
Radiative Forcing Calculation: The radiative efficiency and atmospheric lifetime are used to calculate the time-integrated radiative forcing of the substance over a specified time horizon (typically 20, 100, or 500 years). Radiative forcing is the change in the net energy balance of the Earth's atmosphere caused by the substance.
-
GWP Calculation: The GWP is the ratio of the time-integrated radiative forcing of the substance to that of carbon dioxide (CO₂) over the same time horizon.[4][5]
Experimental Evaluation of Coefficient of Performance (COP)
The COP of a refrigerant is determined experimentally by testing its performance in a standardized vapor-compression refrigeration cycle. Organizations like the American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE) provide standards for these tests, such as ASHRAE Standard 23.1 for positive displacement compressors.[8][9] A typical experimental setup and procedure include:
-
Test Apparatus: A fully instrumented vapor-compression refrigeration test rig is used. This includes a compressor, condenser, expansion device, and evaporator. Key instrumentation includes temperature sensors, pressure transducers, a refrigerant flow meter, and a power meter for the compressor.
-
Test Conditions: The system is operated under controlled conditions of evaporating and condensing temperatures, which are representative of the intended application. For comparative studies, these conditions must be kept constant for all refrigerants being tested.
-
Data Acquisition: Once the system reaches a steady state, the following parameters are measured and recorded:
-
Refrigerant temperatures and pressures at the inlet and outlet of each major component (compressor, condenser, evaporator).
-
Refrigerant mass flow rate.
-
Power consumption of the compressor.
-
-
Calculation of Thermodynamic Properties: The measured temperatures and pressures are used to determine the specific enthalpy of the refrigerant at various points in the cycle using standard thermodynamic property tables or software.
-
COP Calculation: The COP is calculated using the following formula:
-
Refrigerating Effect (Qe): Qe = m * (h_evap_out - h_evap_in), where 'm' is the mass flow rate and 'h' is the specific enthalpy.
-
Compressor Work (W): W = P_compressor, where P is the measured power input.
-
COP: COP = Qe / W
-
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: ASHRAE Refrigerant Safety Classification System.
Caption: Experimental Workflow for Determining Coefficient of Performance (COP).
Caption: Atmospheric Fate and Environmental Impact of Different Refrigerant Classes.
Conclusion
The selection of an alternative to this compound (R-12) involves a multi-faceted evaluation of environmental impact, safety, and performance. While first-generation replacements like HCFCs offered a reduction in ODP, they are now being phased out due to their own environmental concerns. HFCs, with zero ODP, became the next standard but are now under scrutiny for their high GWP. The latest generation of refrigerants, HFOs, and the renewed interest in natural refrigerants like hydrocarbons, CO₂, and ammonia, offer pathways to significantly lower GWP. However, these options often introduce challenges such as flammability or require system redesign for optimal performance.
For researchers and scientists, understanding the experimental protocols for characterizing these alternatives is crucial for developing and evaluating new technologies. The methodologies for determining ODP, GWP, and COP provide the foundation for a data-driven approach to selecting the most appropriate and sustainable refrigerant for a given application. As regulations continue to evolve, the focus will undoubtedly remain on minimizing environmental impact while ensuring safety and efficiency.
References
- 1. protocolodemontreal.org.br [protocolodemontreal.org.br]
- 2. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 3. static.tecnichenuove.it [static.tecnichenuove.it]
- 4. Global warming potential | Minimum.com [minimum.com]
- 5. Global warming potential - Wikipedia [en.wikipedia.org]
- 6. localenergycodes.com [localenergycodes.com]
- 7. ozone.unep.org [ozone.unep.org]
- 8. aicarr.org [aicarr.org]
- 9. images.techstreet.com [images.techstreet.com]
A Guide to the Accuracy and Precision of Dichlorodifluoromethane Analytical Standards for Researchers
For researchers, scientists, and drug development professionals, the accuracy and precision of analytical standards are paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of different types of Dichlorodifluoromethane (R-12) analytical standards, supported by experimental protocols and data presentation to aid in the selection of the most appropriate standard for your specific application.
Understanding Analytical Standard Grades
This compound analytical standards are not created equal. They are typically categorized into three main grades, each with distinct levels of purity, characterization, and traceability, which directly impact their accuracy and precision.
-
Primary Standards: These are the highest quality standards, often prepared by national metrology institutes like the National Institute of Standards and Technology (NIST).[1] Their purity is determined using methods that are independent of other standards, and they have a low uncertainty associated with their certified value.
-
Certified Reference Materials (CRMs): CRMs are produced by accredited reference material producers and are traceable to primary standards.[2][3][4] They come with a Certificate of Analysis (CoA) that details the certified concentration, its uncertainty, and traceability, ensuring a high level of confidence in the stated value.[5][6][7]
-
Commercial Grade/Working Standards: These are the most commonly used standards for routine analysis. While they are more affordable, they may have a higher uncertainty and less comprehensive certification compared to CRMs. Their traceability to higher-order standards should be verified.
Comparison of this compound Analytical Standards
The selection of an appropriate analytical standard is a critical step in method development and validation. The following table summarizes the key performance characteristics of different this compound standards. The data presented here is illustrative; users should always refer to the Certificate of Analysis provided by the manufacturer for specific values.
| Standard Type | Purity (%) | Certified Concentration (µg/mL) | Expanded Uncertainty (±%) | Coverage Factor (k) | Traceability |
| Primary Gas Mixture (e.g., NIST) | >99.99 | Stated as amount-of-substance fraction (µmol/mol) | Typically < 0.5 | 2 | SI units |
| Certified Reference Material (CRM) | ≥99.5 | 5000 | 2.4 | 2 | NIST or other NMI |
| Commercial/Working Standard | ≥98 | 1000 | 5 | Not always specified | Manufacturer's internal standards |
Note: The expanded uncertainty represents an estimated standard deviation based on the total variation of the uncertainty of components, assuming a normal distribution and a 95% confidence level.[5]
Experimental Protocol for Standard Comparison
To empirically evaluate and compare the accuracy and precision of different this compound analytical standards, a rigorous experimental protocol is necessary. The following methodology is based on established analytical procedures, such as the NIOSH Method 1018 for volatile organic compounds.
Objective
To determine and compare the accuracy and precision of three different this compound analytical standards: a primary gas mixture, a Certified Reference Material (CRM) in methanol (B129727), and a commercial grade standard in methanol.
Materials and Instrumentation
-
Analytical Standards:
-
This compound Primary Gas Mixture (e.g., from NIST)
-
This compound Certified Reference Material (CRM) in Methanol (e.g., AccuStandard AS-E0346)
-
This compound Commercial Grade Standard in Methanol
-
-
Instrumentation: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Reagents: High-purity methanol (or other suitable solvent), helium or nitrogen carrier gas.
-
Glassware: Class A volumetric flasks and syringes.
Preparation of Working Standards
-
Primary Gas Standard: Prepare a series of gas-phase working standards by dynamic or static dilution of the primary gas mixture into a known volume of inert gas.
-
CRM and Commercial Standards (in Methanol):
-
Accurately prepare a stock solution from each standard.
-
Perform serial dilutions with high-purity methanol to create a series of working standards with concentrations spanning the expected analytical range.
-
GC Method Parameters (Example)
-
Column: DB-1 fused silica (B1680970) capillary, 30 m x 0.32-mm ID, 1-µm film thickness or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 200 °C.
-
Detector Temperature: 260 °C (FID).
-
Oven Temperature Program: 35 °C for 3 min, then ramp at 15 °C/min to 75 °C, and hold for 6 min.
-
Injection Volume: 1 µL.
Experimental Procedure
-
Calibration:
-
Analyze each set of working standards (from the primary gas, CRM, and commercial standard) in triplicate.
-
Generate a calibration curve for each standard by plotting the peak area response against the known concentration.
-
Perform a linear regression analysis for each calibration curve and determine the coefficient of determination (R²).
-
-
Accuracy Assessment (Trueness):
-
Prepare a quality control (QC) sample from a separate, independent this compound standard (if available).
-
Alternatively, use one of the standards (e.g., the CRM) to prepare a sample of known concentration.
-
Analyze the QC sample multiple times (n ≥ 5) and quantify its concentration using the calibration curves generated from each of the three standards being evaluated.
-
Calculate the percent recovery for each measurement against the known concentration of the QC sample. The average percent recovery will indicate the accuracy (trueness) of each standard.
-
-
Precision Assessment (Repeatability):
-
Prepare a mid-range concentration standard from each of the three analytical standards.
-
Analyze each of these standards at least seven times under the same operating conditions on the same day.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the peak areas of the replicate injections for each standard. The RSD is a measure of the repeatability (precision) of the measurements derived from each standard.
-
Data Analysis and Comparison
Summarize the results in a table, comparing the following parameters for each analytical standard:
-
Linearity: Coefficient of determination (R²) from the calibration curve.
-
Accuracy: Mean percent recovery of the QC sample.
-
Precision: Relative Standard Deviation (RSD) of replicate measurements.
Workflow for Analytical Standard Selection and Verification
The following diagram illustrates a logical workflow for selecting and verifying the performance of a this compound analytical standard.
Caption: Workflow for the selection and verification of this compound analytical standards.
By following this comprehensive guide, researchers can make informed decisions about the selection and use of this compound analytical standards, ultimately leading to more accurate and reliable experimental outcomes.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Accreditations - NSI Lab Solutions [nsilabsolutions.com]
- 3. esslabshop.com [esslabshop.com]
- 4. NSI Lab Solutions [nsilabsolutions.com]
- 5. doc.cqaquimica.com.br [doc.cqaquimica.com.br]
- 6. doc.cqaquimica.com.br [doc.cqaquimica.com.br]
- 7. accustandard.com [accustandard.com]
Safety Operating Guide
Proper Disposal of Dichlorodifluoromethane: A Guide for Laboratory Professionals
Dichlorodifluoromethane (CCl2F2), commonly known as R-12 or Freon-12, is a chlorofluorocarbon (CFC) that was widely used as a refrigerant and aerosol spray propellant.[1] Due to its significant adverse impact on the ozone layer and its high global warming potential, its production has been phased out under the Montreal Protocol.[1][2] Proper disposal of this compound is not only a regulatory requirement but also a critical step in mitigating environmental damage. This guide provides essential safety and logistical information for the proper disposal of this compound in a research or laboratory setting.
Immediate Safety and Handling Precautions
This compound is a colorless, non-flammable gas with a faint ethereal odor at high concentrations.[3] While it has low acute toxicity, it presents several hazards that necessitate careful handling.
Key Hazards:
-
Asphyxiation: In high concentrations, it can displace oxygen, leading to dizziness, unconsciousness, and even death.[4][5] Always work in a well-ventilated area and monitor oxygen levels before entering confined spaces where this compound may be present.[4][6]
-
Frostbite: Contact with the liquid form can cause severe frostbite.[3]
-
Hazardous Decomposition Products: When exposed to high temperatures or flames, it can decompose into toxic and corrosive gases such as phosgene, hydrogen chloride, and hydrogen fluoride.[4][5]
-
Pressurized Cylinders: It is typically stored in pressurized cylinders, which may rupture or explode if heated.[7][8]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or a face shield.[5]
-
Skin Protection: Use cold-insulating gloves and protective clothing to prevent contact with liquid this compound.[5][6]
-
Respiratory Protection: In areas with inadequate ventilation, use a self-contained breathing apparatus (SCBA).[7][8]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a basis for understanding its properties and environmental impact.
| Property | Value |
| Chemical Formula | CCl₂F₂ |
| Molar Mass | 120.91 g/mol |
| Boiling Point | -29.8 °C |
| Ozone Depletion Potential (ODP) | ~1.0 (High) |
| Global Warming Potential (GWP) | 10,900 (100-year) |
| Atmospheric Lifetime | 102 years |
| Solubility in Water | 0.286 g/L at 20 °C |
| Vapor Pressure | 568 kPa at 20 °C |
Source:[1]
Step-by-Step Disposal Procedure
The disposal of this compound from a laboratory setting must comply with federal and local regulations, primarily the U.S. Environmental Protection Agency (EPA) Section 608 of the Clean Air Act.[9] The overarching principle is the recovery and reclamation of the gas, not its release into the atmosphere.
Step 1: Identification and Labeling
-
Clearly identify and label all containers of this compound for disposal. Ensure the original manufacturer's label is intact if possible. If not, create a new label indicating "this compound Waste" and any known hazards.
Step 2: Secure Storage
-
Store the cylinders in a cool, dry, well-ventilated area away from heat sources, direct sunlight, and incompatible materials such as reactive metals (e.g., aluminum, magnesium).[4][6]
-
Ensure cylinders are stored upright and secured to prevent tipping or falling.[7]
Step 3: Contact a Certified Refrigerant Reclamation Facility
-
The disposal of this compound must be handled by an EPA-certified refrigerant reclamation facility. Do not attempt to dispose of the chemical yourself.
-
Contact your institution's Environmental Health and Safety (EHS) department for a list of approved vendors or to arrange for a pickup.
Step 4: Prepare for Transport
-
Follow all institutional and Department of Transportation (DOT) regulations for the transportation of hazardous materials. This may include specific packaging and labeling requirements.
-
Ensure the cylinder valve is closed tightly and the valve cap is in place.[8]
Step 5: Documentation
-
Maintain a record of the amount of this compound sent for disposal, the date of shipment, and the receiving facility. This documentation is crucial for regulatory compliance.
Experimental Protocol: Refrigerant Recovery
While researchers will not be performing the reclamation themselves, understanding the basic principles of the recovery process is important. The standard method employed by certified technicians is refrigerant recovery.
Objective: To safely transfer this compound from a source container to a certified recovery cylinder without releasing it into the atmosphere.
Methodology:
-
Equipment: An EPA-certified refrigerant recovery machine and certified recovery cylinders are required.
-
Procedure:
-
The recovery machine is connected via hoses to both the cylinder containing the waste this compound and the recovery cylinder.
-
The machine pumps the refrigerant from the source cylinder into the recovery cylinder.
-
The process is monitored to ensure that the recovery cylinder is not overfilled.
-
Once the transfer is complete, the valves on both cylinders are securely closed.
-
Logical Workflow for this compound Disposal
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. health.state.mn.us [health.state.mn.us]
- 3. This compound | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. nj.gov [nj.gov]
- 7. airgas.com [airgas.com]
- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 9. refrigerant-supply.com [refrigerant-supply.com]
Personal protective equipment for handling Dichlorodifluoromethane
Essential Safety and Handling Guide for Dichlorodifluoromethane
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling this compound (CFC-12) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks associated with this liquefied compressed gas.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to prevent exposure and injury when handling this compound. The selection of PPE depends on the potential for exposure.
Eye Protection:
-
For gas handling, eye protection is not strictly required but is recommended.
-
For liquid handling, wear splash-resistant safety goggles.[1]
-
Contact lenses should not be worn.[1]
-
An emergency eye wash fountain should be readily accessible in the immediate work area.[1][2]
Skin Protection:
-
For gas handling, protective clothing is not required.[1]
-
For liquid handling, wear appropriate protective, cold-insulating clothing to prevent frostbite.[1][3] Symptoms of frostbite include a change in skin color to white or grayish-yellow, and the pain may quickly subside.[4]
Hand Protection:
-
Protective gloves are necessary to prevent frostbite from contact with the liquid or rapidly expanding gas.[4]
Respiratory Protection:
-
Respiratory protection is crucial in areas with inadequate ventilation or during accidental releases.[5] The type of respirator depends on the concentration of this compound in the air.
Occupational Exposure Limits
Adherence to established occupational exposure limits is mandatory to prevent adverse health effects.
| Agency | Time-Weighted Average (TWA) |
| OSHA PEL | 1000 ppm (4950 mg/m³) over an 8-hour workshift[2][6][7][8][9] |
| NIOSH REL | 1000 ppm (4950 mg/m³) over a 10-hour workshift[2][6][7][9] |
| ACGIH TLV | 1000 ppm (4950 mg/m³) over an 8-hour workshift[2][5] |
Respirator Recommendations
The following table outlines the appropriate respiratory protection based on the concentration of this compound.
| Concentration | Respirator Type (NIOSH/OSHA) |
| Up to 10,000 ppm | Any supplied-air respirator (SAR).[1][6][10] |
| Up to 15,000 ppm | Any SAR operated in a continuous-flow mode. Any self-contained breathing apparatus (SCBA) with a full facepiece.[1][6][10] |
| Emergency or unknown concentrations (IDLH conditions) | Any SCBA with a full facepiece operated in a pressure-demand or other positive-pressure mode. Any SAR with a full facepiece operated in a pressure-demand or other positive-pressure mode in combination with an auxiliary self-contained positive-pressure breathing apparatus.[6][7] |
| Escape | Any air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted organic vapor canister.[6][7] |
IDLH: Immediately Dangerous to Life and Health. The IDLH for this compound is 15,000 ppm.[2]
Handling and Storage Procedures
Proper handling and storage are essential to prevent accidental releases and ensure a safe working environment.
Handling:
-
Read and understand the Safety Data Sheet (SDS) before use.[5]
-
Use only in well-ventilated areas.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][2][9][11]
-
Use a suitable hand truck for moving cylinders.[5][11] Cylinders should be protected from physical damage; do not drag, roll, slide, or drop them.[5][11]
-
A backflow prevention device should be used in the piping.[5][11]
-
Do not open the valve until the cylinder is connected to the appropriate equipment.[5][11]
-
Close the valve after each use and when the cylinder is empty.[5][11]
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight.[2][5][11]
-
Cylinder temperatures should not exceed 52°C (125°F).[2][5][11]
-
Cylinders should be stored upright and firmly secured to prevent them from falling.[5][11]
-
Keep the valve protection cap in place.[5]
-
Store away from incompatible materials such as chemically-active metals (e.g., sodium, potassium, calcium, powdered aluminum, zinc, and magnesium).[2][6][7][10]
Emergency and Disposal Plans
Accidental Release Measures:
-
Evacuate: Immediately evacuate personnel from the affected area.[2][5]
-
Ventilate: Increase ventilation to the area of the leak to disperse the gas.[2][12]
-
Stop the Leak: If it can be done without risk, stop the flow of gas.[2][5][12] If the leak is from a cylinder and cannot be stopped, move the cylinder to a safe, open-air location and allow it to empty.[2]
-
Personal Protection: Do not enter the area without appropriate respiratory protection.[5]
-
Environmental Precautions: Prevent the gas from entering sewers, waterways, soil, or air in large quantities.[5] Inform the relevant authorities if significant environmental pollution occurs.[5]
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact (Frostbite): Immerse the affected area in warm water.[2] DO NOT attempt to remove frozen clothing from frostbitten areas.[8] Seek medical attention.
-
Eye Contact (Liquid): Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention.[2][8]
Disposal Plan: The disposal of this compound must comply with all environmental protection and waste disposal regulations.
-
Licensed Disposal: Dispose of surplus and non-recyclable products through a licensed waste disposal contractor.[11]
-
Incineration: Controlled incineration with flue gas scrubbing is a potential disposal method.[12][13] Care must be taken to ensure complete combustion to prevent the formation of phosgene. An acid scrubber is necessary to remove the resulting halo acids.[12]
-
Recycling: Consider recycling as a preferred option for used refrigerant.[14][15] There are companies that will purchase used this compound for recycling.[15]
-
Containers: Do not puncture or incinerate empty containers as they may retain product residue and can be hazardous.[5][11] Empty cylinders should be returned to the supplier.[11]
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 2. nj.gov [nj.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 5. airgas.com [airgas.com]
- 6. restoredcdc.org [restoredcdc.org]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 8. dhss.delaware.gov [dhss.delaware.gov]
- 9. This compound - CreationWiki, the encyclopedia of creation science [creationwiki.org]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [med.iiab.me]
- 11. airgas.com [airgas.com]
- 12. This compound | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. enviro.epa.gov [enviro.epa.gov]
- 15. refrigerantsupply.com [refrigerantsupply.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
